(D-Trp6)-LHRH (2-10)
Description
The exact mass of the compound LHRH (2-10), Trp(6)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (D-Trp6)-LHRH (2-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (D-Trp6)-LHRH (2-10) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H77N17O11/c1-32(2)21-44(52(81)70-43(13-7-19-65-59(62)63)58(87)76-20-8-14-49(76)57(86)68-29-50(61)79)72-54(83)47(24-35-27-67-42-12-6-4-10-39(35)42)74-53(82)45(22-33-15-17-37(78)18-16-33)73-56(85)48(30-77)75-55(84)46(23-34-26-66-41-11-5-3-9-38(34)41)71-51(80)40(60)25-36-28-64-31-69-36/h3-6,9-12,15-18,26-28,31-32,40,43-49,66-67,77-78H,7-8,13-14,19-25,29-30,60H2,1-2H3,(H2,61,79)(H,64,69)(H,68,86)(H,70,81)(H,71,80)(H,72,83)(H,73,85)(H,74,82)(H,75,84)(H4,62,63,65)/t40-,43-,44-,45-,46-,47+,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKWVNLFGWKCIA-ZXEZBUDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H77N17O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148736 | |
| Record name | LHRH (2-10), Trp(6)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1200.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108787-46-8 | |
| Record name | LHRH (2-10), Trp(6)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108787468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LHRH (2-10), Trp(6)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108787-46-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction to (D-Trp6)-LHRH (Triptorelin)
An In-depth Technical Guide to (D-Trp6)-LHRH
Disclaimer: Information regarding the specific peptide fragment "(D-Trp6)-LHRH (2-10)" is scarce in scientific literature, primarily identifying it as a polypeptide available through peptide screening.[1][2] Consequently, this guide focuses on the well-characterized and clinically significant parent compound, (D-Trp6)-LHRH , a potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist, commercially known as Triptorelin (B344507) .
(D-Trp6)-LHRH, or Triptorelin, is a synthetic decapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH).[3][4] The strategic substitution of the glycine (B1666218) amino acid at position 6 with a D-tryptophan residue results in a molecule with significantly enhanced potency and a longer physiological half-life compared to native LHRH.[5] This modification provides resistance to enzymatic degradation and increases binding affinity to the GnRH receptor.[5]
Initially, Triptorelin acts as a potent agonist at the GnRH receptors in the anterior pituitary gland, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][7] However, continuous administration leads to the downregulation and desensitization of these receptors, paradoxically suppressing gonadotropin release.[3][8] This induced state of "medical castration" is the cornerstone of its therapeutic application in hormone-dependent pathologies such as advanced prostate cancer, endometriosis, uterine fibroids, and central precocious puberty.[4][6][7]
Structure and Physicochemical Properties
Triptorelin is a decapeptide with the following amino acid sequence: pGlu-His-Trp-Ser-Tyr-D-Trp -Leu-Arg-Pro-Gly-NH2. The key modification from the native LHRH is the D-Tryptophan at position 6.
| Property | Value |
| IUPAC Name | (2S)-N-[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1H-indol-3-yl)-1-[[(2S)-2-[[(2S)-5-oxo-1-[[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamoyl]pyrrolidin-2-yl]carbamoyl]ethyl]carbamoyl]propyl]amino]-1-oxopropan-2-yl]carbamoyl]-2-(4-hydroxyphenyl)ethyl]carbamoyl]-3-(1H-indol-3-yl)propyl]amino]-1-oxopentan-2-yl]-2-aminoacetamide |
| Molecular Formula | C64H82N18O13 |
| Molecular Weight | 1311.45 g/mol |
| Sequence | pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 |
| Modification | Substitution of Glycine at position 6 with D-Tryptophan |
Mechanism of Action and Signaling Pathways
Triptorelin exerts its effects through a dual mechanism: an indirect action via the pituitary-gonadal axis and a direct action on certain cancer cells.
Pituitary-Gonadal Axis Modulation
The primary mechanism involves binding to GnRH receptors on pituitary gonadotrophs. This interaction is biphasic:
-
Initial Agonist Effect: Upon initial administration, Triptorelin stimulates the GnRH receptors, causing a transient increase, or "flare," in the secretion of LH and FSH.[3][4] This leads to a temporary surge in gonadal steroid production (testosterone in males, estrogen in females).[7]
-
Chronic Downregulation: Continuous exposure to Triptorelin leads to receptor desensitization and internalization, a process known as downregulation.[3][8] This uncouples the receptor from its signaling pathway, resulting in a profound and sustained suppression of LH and FSH secretion.[8] The subsequent decrease in gonadal steroidogenesis reduces testosterone (B1683101) to castrate levels in men.[7]
The signaling cascade in pituitary gonadotrophs is primarily mediated by the Gαq/11 protein.
Direct Effects on Cancer Cells
LHRH receptors are also expressed on the surface of various hormone-dependent cancer cells, including prostate and breast cancer. In these cells, the signaling pathway differs from that in the pituitary. It is often coupled to Gαi proteins, which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This pathway is associated with anti-proliferative effects.
Quantitative Biological Data
The enhanced potency of Triptorelin is reflected in its high binding affinity for the GnRH receptor and its efficacy in suppressing gonadal hormones.
Table 1: Receptor Binding Affinity of Triptorelin
| Cell Line | Receptor Type | Binding Affinity (Kd) | Citation |
| LNCaP (prostate cancer) | LHRH Receptor | 2.6 x 10⁻⁸ M (high affinity) | [9][10] |
| LNCaP (prostate cancer) | LHRH Receptor | 7.7 x 10⁻⁶ M (low affinity) | [9][10] |
| PC3 (prostate cancer) | LHRH Receptor | 2.7 x 10⁻⁶ M (low affinity) | [9][10] |
Table 2: In Vitro and In Vivo Efficacy of Triptorelin
| Parameter | Model / Population | Result | Citation |
| LH/FSH Release | In vitro (pituitary cells) | Potent stimulation of LH and FSH release upon acute exposure. | [8] |
| Testosterone Suppression | Men with advanced prostate cancer | Reduction to castrate levels (<50 ng/dL) within 2 to 4 weeks. | [7][11] |
| PSA Control | Men with advanced prostate cancer | Significant and sustained PSA control over 12 months. | [11] |
| Anti-proliferative Effect | LNCaP cells (in vitro) | Dose-dependent inhibition of proliferation at high concentrations (e.g., 10⁻⁴ M). | [9][10] |
| Ovarian LH/hCG Receptor Reduction | Hypophysectomized female rats | Significant reduction with doses as low as 0.2 µ g/day , indicating direct ovarian effects. | [12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of (D-Trp6)-LHRH.
Solid-Phase Peptide Synthesis (SPPS) of Triptorelin
Triptorelin is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.[13][14]
Principle: The peptide is assembled stepwise on a solid resin support. The N-terminus of each amino acid is temporarily protected by an Fmoc group, which is removed before the next amino acid is coupled. Side chains are protected with acid-labile groups.
Materials:
-
Rink Amide resin (e.g., Rink Amide AM or MBHA resin)[13]
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, etc.)
-
Coupling agents: HBTU/HATU, HOBt, or TBTU[13]
-
Base: Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% 4-methylpiperidine (B120128) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (B1312306) (TIS), and dithiothreitol (B142953) (DTT)
-
Purification: Reversed-phase HPLC (C18 column)[13]
Protocol:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.
-
First Amino Acid Coupling (Glycine):
-
Remove the Fmoc group from the resin using 20% 4-methylpiperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate Fmoc-Gly-OH with a coupling agent (e.g., HBTU/HOBt) and DIEA in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation (Cycles 2-10):
-
Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% 4-methylpiperidine in DMF.
-
Washing: Wash the resin with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid (Pro, Arg(Pbf), Leu, D-Trp(Boc), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu) using the activation method described above.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final coupling, wash the resin and dry it.
-
Treat the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/Water/DTT) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[13]
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reversed-phase HPLC on a C18 column.[13]
-
Lyophilize the pure fractions to obtain the final product.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. wernerlab.weebly.com [wernerlab.weebly.com]
- 3. What is the mechanism of Triptorelin acetate? [synapse.patsnap.com]
- 4. What is the mechanism of Triptorelin Pamoate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Triptorelin Pamoate - NCI [cancer.gov]
- 7. drugs.com [drugs.com]
- 8. Unveiling the Effects of Triptorelin on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sites of paradoxical action of the LHRH agonist (D-Trp6)-LHRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN101357936B - Method for synthesizing triptorelin from solid phase polypeptide - Google Patents [patents.google.com]
- 14. CN103012565A - Triptorelin and solid-phase synthesis preparation method thereof - Google Patents [patents.google.com]
An In-depth Technical Guide on (D-Trp6)-LHRH (2-10): Structure, Sequence, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-Trp6)-LHRH (2-10). This document delves into its fundamental structure and amino acid sequence, summarizes key quantitative biological data, and provides detailed experimental protocols for its synthesis, characterization, and functional assessment. Furthermore, this guide illustrates the critical signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its mechanism of action and practical applications in research and drug development.
Core Structure and Sequence
(D-Trp6)-LHRH (2-10) is a truncated analog of the native Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). It consists of amino acids 2 through 10 of the parent decapeptide, with a strategic substitution at position 6.
Amino Acid Sequence: The primary structure of (D-Trp6)-LHRH (2-10) is as follows:
H-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂
This sequence can also be represented in single-letter code as HWSYwLRPG-NH₂, where 'w' denotes D-Tryptophan. The N-terminus is a free amine (H-), and the C-terminus is amidated (-NH₂).
Chemical Properties:
The key modification in this analog is the substitution of the naturally occurring L-Glycine at position 6 with a D-Tryptophan. This substitution is critical for its enhanced biological activity and stability. The D-amino acid at this position protects the peptide from enzymatic degradation, particularly cleavage between positions 6 and 7, which is a primary route of inactivation for the native LHRH. This increased stability leads to a prolonged half-life and more potent biological effects.
Quantitative Biological Data
The biological activity of (D-Trp6)-LHRH (2-10) and its closely related analogs is characterized by their high affinity for the GnRH receptor and their potent ability to stimulate the release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary. The following table summarizes representative quantitative data for LHRH analogs with a D-Trp6 substitution. It is important to note that specific values can vary depending on the experimental conditions and the specific analog tested.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Kd) | 9.88 ± 4.59 x 10⁻⁹ M | Human endometrial carcinoma membranes | [2] |
| IC₅₀ | 36.07 nM | Human GnRH receptor membrane preparations | [3] |
| Relative Potency vs. LHRH | ~20-fold higher | In vitro LH release from chicken pituitary cells | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological evaluation of (D-Trp6)-LHRH (2-10).
Solid-Phase Peptide Synthesis (SPPS)
Objective: To chemically synthesize the (D-Trp6)-LHRH (2-10) peptide chain on a solid support.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it in DMF with DIC and HOBt (or Oxyma Pure).
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test.
-
Wash the resin with DMF to remove excess reagents.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence in the reverse order (Pro, Arg, Leu, D-Trp, Tyr, Ser, Trp, His).
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.
-
Purification:
-
Centrifuge the precipitated peptide, wash it with cold diethyl ether, and dry it.
-
Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
GnRH Receptor Binding Assay
Objective: To determine the binding affinity (IC₅₀ and/or Ki) of (D-Trp6)-LHRH (2-10) to the GnRH receptor.
Materials:
-
Pituitary cell membranes (or membranes from a cell line overexpressing the GnRH receptor)
-
Radiolabeled LHRH agonist (e.g., ¹²⁵I-[D-Trp⁶]-LHRH)
-
Unlabeled (D-Trp6)-LHRH (2-10) as the competitor
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM MgCl₂ and 0.1% BSA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize anterior pituitary glands or GnRH receptor-expressing cells in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup:
-
In assay tubes, add a fixed concentration of the radiolabeled LHRH agonist.
-
Add increasing concentrations of unlabeled (D-Trp6)-LHRH (2-10).
-
Include tubes for total binding (only radioligand) and non-specific binding (radioligand plus a large excess of unlabeled LHRH).
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation if the Kd of the radioligand is known.
-
In Vitro LH/FSH Release Bioassay
Objective: To measure the potency (EC₅₀) of (D-Trp6)-LHRH (2-10) in stimulating LH and FSH release from primary pituitary cells.
Materials:
-
Primary anterior pituitary cells from rats
-
Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics
-
Serum-free medium
-
(D-Trp6)-LHRH (2-10)
-
LH and FSH ELISA kits
Procedure:
-
Cell Culture:
-
Isolate anterior pituitaries from rats and enzymatically disperse the cells.
-
Plate the cells in multi-well plates and culture them for 2-3 days to allow for attachment and recovery.
-
-
Stimulation:
-
Wash the cells with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of (D-Trp6)-LHRH (2-10) to the wells.
-
Include control wells with vehicle only.
-
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C in a CO₂ incubator.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Hormone Measurement: Measure the concentration of LH and FSH in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the concentration of LH or FSH released against the logarithm of the (D-Trp6)-LHRH (2-10) concentration to generate a dose-response curve.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) from the curve.
-
Signaling Pathways and Experimental Workflows
GnRH Receptor Signaling Pathway
(D-Trp6)-LHRH (2-10), as a GnRH agonist, binds to the GnRH receptor, a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrophs. This binding initiates a signaling cascade that leads to the synthesis and release of LH and FSH.
Caption: GnRH agonist signaling pathway in pituitary gonadotrophs.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the typical workflow for the synthesis, purification, and characterization of (D-Trp6)-LHRH (2-10).
Caption: Workflow for the synthesis and quality control of (D-Trp6)-LHRH (2-10).
References
An In-Depth Technical Guide to the Mechanism of Action of (D-Trp6)-LHRH and its Derivatives
Disclaimer: This technical guide focuses on the well-characterized mechanism of action of the full-length Luteinizing Hormone-Releasing Hormone (LHRH) agonist, (D-Trp6)-LHRH, commonly known as Triptorelin (B344507). Specific pharmacological and mechanistic data for the fragment (D-Trp6)-LHRH (2-10) are not extensively available in peer-reviewed literature. While one vendor identifies Formyl-[D-Trp6]-LH-RH Fragment 2-10 as a peptide derived from Triptorelin, its distinct biological activities are not detailed[1]. Therefore, the following information primarily pertains to the parent decapeptide, providing a foundational understanding for researchers, scientists, and drug development professionals.
Executive Summary
(D-Trp6)-LHRH is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its primary mechanism of action involves a biphasic effect on the pituitary-gonadal axis. Initially, it stimulates the release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, chronic administration leads to receptor downregulation and desensitization, resulting in a profound suppression of gonadotropin secretion and a subsequent reduction in gonadal steroid production. This "medical castration" effect is the cornerstone of its therapeutic use in hormone-dependent pathologies. In certain cancer cells, (D-Trp6)-LHRH can also exert direct anti-proliferative effects through distinct signaling pathways.
Core Mechanism of Action: A Dual Role
The substitution of the glycine (B1666218) at position 6 of the native LHRH with a D-Tryptophan enhances the peptide's resistance to enzymatic degradation and significantly increases its binding affinity for the GnRH receptor, making it a "superagonist"[2][3].
Pituitary-Gonadal Axis Modulation
The principal mechanism of (D-Trp6)-LHRH is centered on its interaction with GnRH receptors on pituitary gonadotroph cells[4]. This interaction is characterized by two distinct phases:
-
Initial Stimulation (Flare-up): Upon initial administration, (D-Trp6)-LHRH potently stimulates the GnRH receptors, leading to a transient surge in the secretion of LH and FSH[4]. This results in a temporary increase in testosterone (B1683101) levels in males and estrogen levels in females.
-
Chronic Suppression (Downregulation): Continuous or long-term exposure to (D-Trp6)-LHRH leads to a paradoxical suppression of gonadotropin release[4]. This is a multi-faceted process involving:
-
Receptor Desensitization: The GnRH receptor becomes uncoupled from its intracellular signaling machinery.
-
Receptor Downregulation: A decrease in the number of GnRH receptors on the surface of gonadotroph cells[5].
-
This sustained suppression of LH and FSH leads to a significant reduction in the production of sex steroids, achieving a state of medical castration[4].
Direct Effects on Cancer Cells
Beyond its effects on the pituitary, LHRH receptors are also expressed on various cancer cells, including prostate, breast, ovarian, and endometrial cancers[6][7][8]. In these cells, (D-Trp6)-LHRH can exert direct anti-proliferative effects[5][9]. The signaling pathway in these cancer cells can differ from that in pituitary gonadotrophs[4][9].
Signaling Pathways
The intracellular signaling cascades initiated by (D-Trp6)-LHRH binding are context-dependent, varying between pituitary gonadotrophs and cancer cells.
Signaling in Pituitary Gonadotrophs
In pituitary gonadotroph cells, the GnRH receptor is primarily coupled to a Gαq/11 protein. Activation of this G protein initiates the phospholipase C (PLC) signaling pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and release of LH and FSH[2][4][5].
Signaling in Prostate Cancer Cells
In some cancer cells, such as those of the prostate, the GnRH receptor is coupled to a Gαi protein. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is associated with anti-proliferative effects[4][9].
Quantitative Data
The following tables summarize key quantitative data for (D-Trp6)-LHRH and related analogs.
| Ligand | Receptor/Cell Type | Binding Affinity (Kd/Ki) | Reference |
| [125I][D-Trp6]LHRH | Human Bladder Cancer Membranes | Kd: 4.98 nM (mean) | [10] |
| [D-Trp6]LHRH | Human Ovarian Cancer Cell Lines (EFO-21, EFO-27) | Two binding sites: High affinity (Kd1 ~1.7 x 10-9 M) and Low affinity (Kd2 ~4.3-7.5 x 10-6 M) | [8] |
| [D-Trp6]LHRH | Human Breast Cancer Membranes | Two classes of receptor sites: high affinity/low capacity and low affinity/high capacity were detected in 52% of samples. | [7] |
| Compound | Assay | Concentration | Effect | Reference |
| [D-Trp6]LHRH (Triptorelin) | In vivo in rats (with LHRH antagonist Cetrorelix) | 10 µg and 100 µg | 24-fold and 73-fold increase in serum LH levels after 5 hours, respectively. | [11] |
| [D-Trp6,Pro9-NEt]LHRH | In vivo in male rhesus monkeys | 12 µg/kg/day | Significant decrease in plasma testosterone, FSH, and bioactive LH during the first 2 months of life. | |
| [D-Trp6]LHRH (agonist) | In human melanoma cells | 10-6 M | Significantly inhibited cell proliferation and reduced the ability to invade a reconstituted basement membrane. | [12] |
Experimental Protocols
GnRH Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of (D-Trp6)-LHRH for the GnRH receptor.
-
Membrane Preparation:
-
Homogenize anterior pituitary glands or GnRH receptor-expressing cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the crude cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Competitive Binding Assay:
-
Incubate a constant amount of radiolabeled LHRH analog (e.g., [125I][D-Trp6]LHRH) with the membrane preparation.
-
Add increasing concentrations of the unlabeled competitor, (D-Trp6)-LHRH.
-
Incubate to allow binding to reach equilibrium.
-
Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.
-
Analyze the data using a suitable software to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
References
- 1. Formyl-[D-Trp6]-LH-RH Fragment 2-10 >97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Formyl-[D-Trp6]-LH-RH, >97% (HPLC) - Forlabs Website [forlabs.co.uk]
- 7. Characteristics and distribution of receptors for [D-TRP6]-luteinizing hormone-releasing hormone, somatostatin, epidermal growth factor, and sex steroids in 500 biopsy samples of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist triptorelin on the gene expression of pituitary LHRH receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
The Biological Function of (D-Trp6)-LHRH (2-10): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for the biological function of the (D-Trp6)-LHRH (2-10) fragment is limited in the current scientific literature. Therefore, this guide will focus on the well-characterized parent compound, (D-Trp6)-LHRH (Triptorelin), as a representative molecule to illustrate the structure, function, and experimental evaluation of this class of compounds. The (2-10) fragment, lacking the N-terminal pyroglutamic acid of the full decapeptide, is expected to exhibit similar, though potentially modified, biological activity. Studies have shown that C-terminal fragments of LHRH nonapeptide analogues can retain significant biological activity[1].
Executive Summary
(D-Trp6)-LHRH is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor. Its primary biological function is paradoxical: initial potent stimulation of the pituitary-gonadal axis followed by profound and sustained suppression of gonadotropin secretion with chronic administration. This dual action forms the basis of its therapeutic application in various hormone-dependent pathologies, including prostate cancer, breast cancer, and endometriosis. This technical guide provides an in-depth overview of the biological function of (D-Trp6)-LHRH, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.
Mechanism of Action
The biological activity of (D-Trp6)-LHRH is initiated by its high-affinity binding to the LHRH receptor, a G-protein coupled receptor (GPCR), on pituitary gonadotrophs[2]. The substitution of the native glycine (B1666218) at position 6 with a D-tryptophan residue confers enhanced stability against enzymatic degradation and increases its binding affinity compared to native LHRH[3].
Upon binding, (D-Trp6)-LHRH initially acts as a potent agonist, triggering a conformational change in the LHRH receptor and activating the Gq/11 protein. This initiates a downstream signaling cascade, leading to the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, the sustained presence of this superagonist leads to receptor desensitization and downregulation, resulting in a long-term suppression of gonadotropin release and, consequently, a reduction in gonadal steroid production[2][4].
In addition to its pituitary effects, LHRH receptors are also expressed on various cancer cells, including prostate and ovarian cancer cells[2][5]. In these cells, (D-Trp6)-LHRH can exert direct anti-proliferative effects through a distinct signaling pathway, often involving the Gi protein, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels[6].
Quantitative Pharmacological Data
The following tables summarize key quantitative data for (D-Trp6)-LHRH and its analogs from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity
| Cell Line/Tissue | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Chem1-LHRH RI transfected cells | Triptorelin ([D-Trp6]-LHRH) | 2.2 ± 0.2 | 1,538 ± 214 | [7] |
| Uterine sarcoma cell line (Mes-SA-Dx5) | Triptorelin ([D-Trp6]-LHRH) | 3.7 ± 0.4 | 1,600 ± 256 | [7] |
| Human ovarian cancer cell line (EFO-21) | [125I,D-Trp6]LHRH | 1.5 x 10-2 (High affinity) | 4.9 fmol/106 cells | [5] |
| Human ovarian cancer cell line (EFO-27) | [125I,D-Trp6]LHRH | 1.7 x 10-2 (High affinity) | 3 fmol/106 cells | [5] |
| Human endometrial carcinoma | [125I,D-Trp6]LHRH | 9.88 ± 4.59 | 0.70 ± 0.14 x 10-3 | [8] |
Table 2: In Vitro Potency
| Assay | Cell Type | Parameter | Value | Reference |
| LH Release | Dispersed chicken anterior pituitary cells | ED50 | ~7.0 x 10-11 M | [9] |
| Relative Potency vs. LHRH | In vitro LH release from chicken pituitary cells | - | ~20-fold higher | [9] |
Table 3: In Vivo Efficacy in a Rat Prostate Cancer Model
| Treatment Group | Tumor Weight (g) at Day 70 | Testes Weight Reduction | Ventral Prostate Weight Reduction | Serum Testosterone (B1683101) Levels | Reference |
| Control | 30.0 ± 6.5 | - | - | Normal | |
| [D-Trp6]LH-RH microcapsules | 3.28 ± 0.69 | Significant | Significant | Undetectable | |
| Novantrone | 19.53 ± 3.3 | Not Significant | Not Significant | Normal | |
| [D-Trp6]LH-RH microcapsules + Novantrone | 1.02 ± 0.2 | Significant | Significant | Undetectable |
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of (D-Trp6)-LHRH for the LHRH receptor.
Materials:
-
Cell line expressing LHRH receptors (e.g., pituitary cells, or a transfected cell line like HEK293).
-
Radiolabeled LHRH agonist (e.g., [125I]-[D-Trp6]-LHRH)[10].
-
Unlabeled (D-Trp6)-LHRH as a competitor.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.3% polyethylenimine)[11].
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the LHRH receptor in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended[9].
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor, (D-Trp6)-LHRH[3].
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes)[3].
-
Separation of Bound and Free Ligand: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand[3][11].
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter[11].
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled ligand) from total binding. Plot the specific binding data against the concentration of the unlabeled competitor and analyze using non-linear regression to determine the Ki, which can be converted to Kd[11].
In Vitro LH/FSH Release Assay
Objective: To determine the potency (EC50) of (D-Trp6)-LHRH in stimulating LH and FSH release from pituitary cells.
Materials:
-
Primary pituitary cells from rats or a pituitary cell line (e.g., LβT2).
-
Cell culture medium.
-
(D-Trp6)-LHRH.
-
LH and FSH ELISA kits.
Procedure:
-
Cell Culture: Culture pituitary cells in multi-well plates[12].
-
Treatment: After allowing the cells to adhere, replace the medium with a serum-free medium containing increasing concentrations of (D-Trp6)-LHRH[9].
-
Sample Collection: After a defined incubation period (e.g., 2-4 hours), collect the cell culture supernatant[9].
-
Hormone Measurement: Measure the concentration of LH and FSH in the supernatant using specific ELISA kits[12].
-
Data Analysis: Plot the hormone concentration against the log of the (D-Trp6)-LHRH concentration and fit the data to a dose-response curve to determine the EC50 value[9].
In Vivo Rodent Model of Prostate Cancer
Objective: To evaluate the in vivo efficacy of (D-Trp6)-LHRH in a hormone-dependent prostate cancer model.
Materials:
-
Male nude mice or rats.
-
Hormone-dependent prostate cancer cell line (e.g., Dunning R3327H).
-
(D-Trp6)-LHRH formulation (e.g., long-acting microcapsules).
-
Vehicle for injection.
-
Calipers for tumor measurement.
-
Blood collection supplies.
-
Testosterone immunoassay kit.
Procedure:
-
Tumor Implantation: Subcutaneously implant the prostate cancer cells into the flank of the rodents.
-
Tumor Growth and Treatment Initiation: Allow the tumors to reach a palpable size. Randomize the animals into treatment and control groups.
-
Drug Administration: Administer (D-Trp6)-LHRH or vehicle to the respective groups according to the desired dosing regimen.
-
Monitoring: Measure tumor volume with calipers at regular intervals. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, collect blood samples for testosterone measurement. Euthanize the animals and excise the tumors, testes, and ventral prostate for weight measurement and further analysis (e.g., histology)[6].
-
Data Analysis: Compare tumor growth rates, final tumor weights, and organ weights between the treatment and control groups. Analyze serum testosterone levels to confirm the castration effect.
Visualizations
Signaling Pathways
Caption: LHRH agonist signaling pathway in pituitary gonadotrophs.
Caption: Direct LHRH agonist signaling in prostate cancer cells.
Experimental Workflow
Caption: Experimental workflow for an in vivo efficacy study.
References
- 1. Studies with fragments of a highly active analogue of luteinizing hormone releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. a28therapeutics.com [a28therapeutics.com]
- 8. Detection and partial characterization of receptors for [D-Trp6]-luteinizing hormone-releasing hormone and epidermal growth factor in human endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. revvity.com [revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Purification of (D-Trp6)-LHRH (2-10)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Trp6)-LHRH (2-10). This nonapeptide, with the sequence H-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2, is a potent agonist of the LHRH receptor and a valuable tool in various research and therapeutic areas. This document outlines the detailed methodologies for its chemical synthesis via solid-phase peptide synthesis (SPPS) and its subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC), ensuring a high degree of purity for downstream applications.
Synthesis of (D-Trp6)-LHRH (2-10) via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of (D-Trp6)-LHRH (2-10) is most effectively achieved through Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis.[1] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Experimental Protocol: Fmoc-Based SPPS
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Trp(Boc)-OH, Fmoc-His(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The Fmoc-Rink Amide resin is swollen in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU or HATU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the deprotected resin, and the mixture is agitated for 1-2 hours to facilitate coupling.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the sequence: Gly, Pro, Arg, Leu, D-Trp, Tyr, Ser, Trp, and finally His.
-
Cleavage and Global Deprotection: Once the peptide chain is fully assembled, the resin is washed with DCM and dried. The peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours.
-
Peptide Precipitation: The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether. The precipitate is collected by centrifugation and washed several times with cold ether to remove scavengers and residual cleavage reagents.
-
Drying: The crude peptide is dried under vacuum to yield a powder.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Purification of (D-Trp6)-LHRH (2-10) by RP-HPLC
The crude synthetic peptide contains the desired product along with various impurities such as truncated and deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree of homogeneity.[2]
Experimental Protocol: Preparative RP-HPLC
Materials:
-
Crude (D-Trp6)-LHRH (2-10) peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of mobile phase A (see below) or a suitable solvent. The sample should be filtered through a 0.22 µm or 0.45 µm filter to remove any particulate matter.[2]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[2]
-
-
Chromatographic Conditions: The preparative C18 column is equilibrated with a low percentage of mobile phase B. The crude peptide solution is injected onto the column. A linear gradient of increasing mobile phase B concentration is applied to elute the peptide. A typical gradient might be 5% to 65% B over 60 minutes, but this should be optimized based on an initial analytical run.
-
Fraction Collection: Fractions are collected as the peptide elutes from the column. The elution is monitored by UV absorbance at 220 nm and 280 nm.
-
Purity Analysis: The purity of each collected fraction is determined by analytical RP-HPLC.
-
Pooling and Lyophilization: Fractions with the desired purity (typically >95% or >98%) are pooled together. The pooled solution is then frozen and lyophilized to obtain the final purified (D-Trp6)-LHRH (2-10) as a white, fluffy powder.
References
Receptor Binding Affinity of LHRH Analogs: A Technical Guide
Document ID: TGU-LHRH-DB6-210 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the receptor binding affinity of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, with a primary focus on the well-characterized agonist (D-Trp6)-LHRH (Triptorelin). While the specific nonapeptide fragment (D-Trp6)-LHRH (2-10) is a subject of research interest, quantitative binding affinity data for this particular fragment is not extensively available in peer-reviewed literature. Therefore, this document centers on the parent compound to provide a robust framework for understanding its interaction with the Gonadotropin-Releasing Hormone (GnRH) receptor. The guide includes a summary of quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to LHRH and its Analogs
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that plays a central role in regulating the reproductive system.[1] It is released from the hypothalamus and binds to GnRH receptors on pituitary gonadotrope cells, stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] The therapeutic utility of native LHRH is limited by its short biological half-life.
To overcome this, synthetic analogs were developed. A key modification involves substituting the glycine (B1666218) at position 6 with a D-amino acid, such as D-Tryptophan in (D-Trp6)-LHRH. This substitution confers resistance to enzymatic degradation and significantly enhances binding affinity for the GnRH receptor, leading to a more potent and sustained biological response.[4] These analogs can be either agonists (like Triptorelin) or antagonists, which competitively block the receptor.[3] Antagonists are used to achieve immediate suppression of gonadotropin release without the initial surge seen with agonists.[2]
Receptor Binding Affinity: Quantitative Data
The binding affinity of LHRH analogs to the GnRH receptor is typically quantified using competitive binding assays, which determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity. The following table summarizes binding affinity data for the well-studied agonist (D-Trp6)-LHRH.
| Compound | Radioligand | Assay System | Binding Affinity (Kd) | Reference |
| (D-Trp6)-LHRH (Triptorelin) | I125-D-Trp6-LHRH | Chem1-LHRH RI transfected cell membranes | 2.2 ± 0.2 nM | [5] |
| (D-Trp6)-LHRH (Triptorelin) | I125-D-Trp6-LHRH | Uterine sarcoma cell line (Mes-SA-Dx5) membranes | 3.7 ± 0.4 nM | [5] |
| (D-Trp6)-LHRH | [125I,D-Trp6]LHRH | Human Ovarian Cancer Cell Line (EFO-21) | High Affinity: 1.9 x 10⁻⁹ M | [6] |
| (D-Trp6)-LHRH | [125I,D-Trp6]LHRH | Human Ovarian Cancer Cell Line (EFO-27) | High Affinity: 1.7 x 10⁻⁹ M | [6] |
Note: Data for the specific fragment (D-Trp6)-LHRH (2-10) is not available in the cited literature. The data presented is for the parent decapeptide, a potent agonist.
GnRH Receptor Signaling Pathways
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) family.[3] Its primary signaling mechanism involves coupling to the Gαq/11 protein.[2]
-
Agonist Action: Upon binding of an agonist like native LHRH or (D-Trp6)-LHRH, the receptor activates Gαq/11. This stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC). This cascade ultimately leads to the synthesis and release of LH and FSH.
-
Antagonist Action: An antagonist, such as (D-Trp6)-LHRH (2-10) is expected to function as, competitively binds to the GnRH receptor but does not trigger the conformational change necessary for G-protein activation. By occupying the binding site, it blocks the endogenous LHRH from activating the PLC-IP3/DAG pathway, thereby inhibiting the release of gonadotropins.
In some cancer cells, it has been suggested that GnRH receptor antagonists may activate an alternative, Gαi-mediated signaling pathway, leading to antiproliferative effects.
Experimental Protocols: Radioligand Binding Assay
The following protocol outlines a standard competitive binding assay to determine the binding affinity of a test compound (e.g., (D-Trp6)-LHRH (2-10)) for the GnRH receptor.
1. Membrane Preparation:
-
Source: Tissues (e.g., rat anterior pituitary glands) or cultured cells stably expressing the human GnRH receptor (e.g., HEK293-GnRHR) are used.[4][6]
-
Homogenization: Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) using a Dounce or Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed ultracentrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing & Storage: The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined via a Bradford or BCA assay. Aliquots are stored at -80°C until use.
2. Competitive Binding Assay:
-
Reaction Mixture: The assay is typically performed in 96-well plates. Each well contains:
-
Assay Buffer: (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Radioligand: A fixed, low concentration (near the Kd) of a radiolabeled GnRH analog, such as 125I-[D-Trp6]-LHRH.
-
Competitor: Increasing concentrations of the unlabeled test compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Membrane Preparation: A specific amount of membrane protein (e.g., 20-50 µg).
-
-
Controls:
-
Total Binding: Contains buffer, radioligand, and membranes (no competitor).
-
Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration (e.g., 1 µM) of an unlabeled standard agonist like Triptorelin to saturate all specific binding sites.
-
-
Incubation: The plates are incubated for a sufficient time to reach equilibrium (e.g., 90-180 minutes) at a controlled temperature (e.g., 25°C).[7]
3. Separation and Counting:
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity trapped on the filters is quantified using a gamma counter.
4. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding (NSB) from the total binding for each concentration point.
-
IC50 Determination: The specific binding data is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Ki Calculation: The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical competitive binding assay workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. a28therapeutics.com [a28therapeutics.com]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
The Discovery and Enduring Legacy of LHRH Peptide Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and biological significance of Luteinizing Hormone-Releasing Hormone (LHRH) and its peptide fragments. It delves into the pivotal moments of its discovery, the intricate signaling pathways it governs in both physiological and pathological contexts, and the evolution of synthetic analogs that have revolutionized therapeutic strategies in oncology and reproductive medicine. This document synthesizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying molecular mechanisms to serve as a valuable resource for researchers and drug development professionals.
A Landmark Discovery: The Elucidation of LHRH
The journey to understand the hormonal control of reproduction led to a monumental discovery in the mid-20th century. The hypothalamus was identified as a key player, producing releasing factors that control the pituitary gland's functions.[1] This foundational concept paved the way for the groundbreaking work of Andrew V. Schally and Roger Guillemin, who, in a race of scientific endeavor, successfully isolated and characterized Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][2] Their efforts, which involved processing millions of sheep and pig hypothalami, culminated in the elucidation of the decapeptide structure of LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) in the early 1970s.[3][4][5] This landmark achievement, recognized with the Nobel Prize in Physiology or Medicine in 1977, not only transformed our understanding of neuroendocrinology but also opened the door to a new era of targeted therapies.[6][7]
The native LHRH molecule has a short biological half-life, which initially limited its therapeutic utility.[3] This challenge spurred the synthesis of thousands of LHRH analogs with modified structures to enhance stability and biological activity.[4][7] A pivotal breakthrough was the substitution of the glycine (B1666218) at position 6 with a D-amino acid, which was found to stabilize a bioactive conformation, increase receptor binding affinity, and confer resistance to enzymatic degradation.[3]
The Dichotomy of LHRH Signaling: From Physiology to Pathology
The biological effects of LHRH and its fragments are mediated through the LHRH receptor (LHRH-R), a G protein-coupled receptor (GPCR).[2][8] The downstream signaling cascades initiated upon receptor activation are cell-type specific, leading to distinct physiological or pathological outcomes.
Pituitary Gonadotrope Signaling: The Maestro of Reproduction
In the pituitary gonadotropes, the LHRH receptor primarily couples to the Gαq/11 protein.[2][6][9][10] This initiates a well-defined signaling cascade:
-
Phospholipase C (PLC) Activation: Gαq/11 activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][9][11]
-
Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[9][11] The combination of elevated intracellular Ca2+ and DAG activates Protein Kinase C (PKC).[9][11]
-
MAPK Cascade Activation: PKC activation leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways.[1][8][12]
-
Gene Transcription and Gonadotropin Release: Activated MAPKs translocate to the nucleus and phosphorylate a variety of transcription factors, such as c-Fos, c-Jun (which form the AP-1 complex), and Early Growth Response protein 1 (EGR1).[8][13][14] These transcription factors then drive the expression of the genes encoding the common alpha-subunit (αGSU) and the specific beta-subunits of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[6][13] The surge in intracellular calcium also triggers the release of stored LH and FSH from the gonadotropes.[6]
Cancer Cell Signaling: A Divergent Path
Intriguingly, the LHRH receptor is also expressed in various cancer cells, including those of the prostate, breast, and ovaries.[11][15] However, the signaling pathway in these malignant cells diverges significantly from that in the pituitary, leading to an anti-proliferative effect.[9][15][16]
In many cancer cells, the LHRH receptor couples to an inhibitory G protein, Gαi.[9][16] This leads to the following cascade:
-
Adenylate Cyclase Inhibition: Gαi activation inhibits the enzyme adenylyl cyclase.[9][16]
-
Reduced cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in intracellular cyclic AMP (cAMP) levels.[9][16]
-
Anti-proliferative Effects: The reduction in cAMP is thought to mediate the anti-proliferative and pro-apoptotic effects of LHRH analogs in these cancer cells.[9][16]
Furthermore, in some cancer cell types, LHRH receptor activation can also involve the PI3K/Akt and MAPK/ERK pathways, contributing to the regulation of cell growth and survival.[11]
LHRH Peptide Fragments: Structure, Activity, and Therapeutic Potential
The study of LHRH fragments has been instrumental in understanding the structure-activity relationships of this important neuropeptide. While comprehensive quantitative binding data for a wide range of fragments is not always readily available in a consolidated format, research has provided valuable insights into the roles of different regions of the decapeptide.
It is generally understood that both the N- and C-terminal regions of LHRH are crucial for receptor binding and activation.[17] Modifications to the N-terminus can impact the stability and pharmacokinetics of LHRH analogs.[7] The C-terminal region, particularly the Arg8 residue, is important for high-affinity binding to the mammalian LHRH receptor.[3]
Truncated fragments, such as (D-Leu6)-LHRH (1-8), are valuable tools for studying these relationships, although the removal of C-terminal residues generally leads to a reduction in binding affinity compared to their full-length counterparts.[8] Some smaller fragments, like Ac-LHRH(5-10) and LHRH-(1-5), have been shown to possess biological activity, suggesting they may have modulatory roles in the central nervous system.[18][19][20]
Table 1: Comparative Binding Affinities of Selected LHRH Analogs
| Compound | Receptor Source | Assay Type | Binding Affinity (Ki or IC50) | Reference |
| [D-Trp6]LHRH | Rat Pituitary | Radioligand Binding | High and Low Affinity Sites | [8] |
| LHRH Antagonists | Rat Pituitary | Radioligand Binding | Single Class of Receptors | [8] |
| Ac-D-Trp-Leu-Asp-Ile-Ile-Trp | Rat Pituitary | Radioligand Binding | Ki = 1.9 µM | [17] |
| Biotin [D-Lys6]GnRH | GnRH Receptor | Functional Assay | Lower affinity than GnRH | [17] |
| Biotin [Gln1]GnRH | GnRH Receptor | Functional Assay | Lower affinity than GnRH | [17] |
Experimental Protocols: A Guide to LHRH Research
Solid-Phase Peptide Synthesis (SPPS) of LHRH Analogs
The synthesis of LHRH and its analogs is predominantly achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[21][22][23][24] This method allows for the stepwise assembly of the peptide chain on a solid resin support.
General Protocol Outline:
-
Resin Selection and Swelling: A suitable resin, such as Rink Amide resin for a C-terminal amide, is chosen and swollen in a solvent like N,N-dimethylformamide (DMF).[21][24]
-
First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is activated and coupled to the resin.[22][24]
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the coupled amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in DMF.[22][24]
-
Iterative Coupling and Deprotection: Steps 2 and 3 are repeated for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.[24]
-
Purification and Characterization: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Receptor Binding Assays
Competitive radioligand binding assays are the gold standard for determining the binding affinity of LHRH fragments and analogs to the LHRH receptor.[8][11]
General Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the LHRH receptor are prepared from pituitary tissue or a suitable cell line.[8][11]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled LHRH analog (e.g., [125I]-Buserelin) and varying concentrations of the unlabeled competitor peptide (the fragment of interest).[11][12]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[11]
-
Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (dissociation constant) can then be calculated using the Cheng-Prusoff equation.
References
- 1. The role of mitogen-activated protein kinase–extracellular receptor kinase pathway in female fertility outcomes: a focus on pituitary gonadotropins regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The MAPK Pathway-Based Drug Therapeutic Targets in Pituitary Adenomas [frontiersin.org]
- 3. Structure-activity relations of LHRH in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in luteinizing hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibodies to the binding site of the receptor for luteinizing hormone-releasing hormone (LHRH): generation with a synthetic decapeptide encoded by an RNA complementary to LHRH mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luteinizing hormone - Wikipedia [en.wikipedia.org]
- 7. Stabilization of the N-terminal residues of luteinizing hormone-releasing hormone agonists and the effect on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. academic.oup.com [academic.oup.com]
- 10. KEGG PATHWAY: map04912 [genome.jp]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. GnRH Receptor Expression and Reproductive Function Depend on JUN in GnRH Receptor‒Expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gonadotropin-releasing hormone regulates transcription of the inhibin B co-receptor, TGFBR3L, via early growth response one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure-activity studies of reduced-size gonadotropin-releasing hormone agonists derived from the sequence of an endothelin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. peptide.com [peptide.com]
- 22. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 23. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. peptide.com [peptide.com]
Introduction: Overcoming the Limitations of Native LHRH
An In-Depth Technical Guide on the Role of D-Amino Acid Substitution in LHRH Analogs
For: Researchers, Scientists, and Drug Development Professionals
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) that is the primary regulator of the reproductive system.[1][2][3] Synthesized and secreted from the hypothalamus, it acts on the anterior pituitary gland to stimulate the synthesis and release of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][4][5] These gonadotropins, in turn, regulate steroidogenesis and gametogenesis in the gonads. Despite its central role, native LHRH has limited therapeutic utility due to its rapid degradation and clearance in vivo, with a plasma half-life of only 2 to 4 minutes.[6]
To overcome this limitation, synthetic LHRH analogs were developed. A cornerstone of their design is the strategic substitution of specific amino acids to enhance stability, receptor affinity, and biological activity.[1] The most critical and transformative of these modifications is the substitution of the glycine (B1666218) residue at position 6 with a D-amino acid. This single change converts the transient native peptide into a potent and long-acting drug, forming the basis of widely used therapies for hormone-dependent diseases like prostate cancer, breast cancer, and endometriosis.[7]
The Dual Impact of D-Amino Acid Substitution at Position 6
The replacement of the achiral glycine at position 6 with a D-amino acid confers two major advantages that dramatically increase the analog's potency and duration of action: enhanced proteolytic resistance and improved receptor binding affinity.
Increased Resistance to Proteolytic Degradation
Native LHRH is rapidly metabolized by endopeptidases, with primary cleavage sites at the Tyr5-Gly6 and Gly6-Leu7 peptide bonds.[6] The introduction of a D-amino acid at position 6 sterically hinders the access of these L-specific proteases to the cleavage site.[1][6][8] This modification makes the peptide backbone significantly more resistant to enzymatic degradation, which is a key factor in extending the analog's plasma half-life from minutes to hours.[6][9] This increased stability allows for sustained receptor stimulation and is fundamental to the therapeutic efficacy of long-acting depot formulations.[6]
Enhanced Receptor Binding Affinity and Potency
The substitution at position 6 does more than just protect the peptide; it actively enhances its biological function. The native LHRH peptide is conformationally flexible.[9] The incorporation of a D-amino acid in place of glycine stabilizes a specific folded conformation, a β-II' turn, involving residues 5 through 8 (Tyr-D-AA-Leu-Arg).[9] This stabilized structure is the preferred conformation for high-affinity binding to the LHRH receptor.[9][10] This improved binding affinity, which can be up to 1000-fold greater than the native peptide, results in a significant increase in biological potency.[9]
The following diagram illustrates the logical relationship between the D-amino acid substitution and the resulting enhancement of the analog's properties.
Quantitative Data on LHRH Analog Activity
The following tables summarize quantitative data comparing native LHRH with its synthetic analogs, highlighting the profound impact of D-amino acid substitution.
Table 1: Biological Potency of LHRH Analogs with Position 6 D-Amino Acid Substitution This table shows the relative LH-releasing activity of various analogs compared to native LHRH. The data demonstrates that substituting Gly-6 with different D-amino acids significantly increases potency.
| Compound | Position 6 Substitution | Relative Potency (LHRH = 1) | Reference |
| LHRH | Glycine (Native) | 1 | [11] |
| [D-Glu⁶]-LHRH | D-Glutamic Acid | 1.8 | [11] |
| [D-Ala⁶]-LHRH | D-Alanine | 7.0 | [11] |
| [D-Leu⁶]-LHRH | D-Leucine | 9.0 | [11] |
| [D-Phe⁶]-LHRH | D-Phenylalanine | 10 | [11] |
| [D-Trp⁶]-LHRH | D-Tryptophan | 13 | [11] |
Table 2: Pharmacokinetic Properties of Clinically Used LHRH Agonists This table compares the plasma half-life of native LHRH with several widely used synthetic agonists, all of which incorporate a D-amino acid at position 6 and other modifications.
| Analog Name | Key Modifications | Plasma Half-Life | Reference |
| Native LHRH | - | 2 - 4 minutes | [6] |
| Leuprolide | D-Leu⁶, des-Gly¹⁰, Pro⁹-NHEt | 3 - 3.6 hours | [6] |
| Goserelin | D-Ser(tBu)⁶, AzaGly¹⁰ | 2.3 - 4.2 hours | [6] |
| Triptorelin | D-Trp⁶ | 7.6 hours | [6] |
| Buserelin | D-Ser(tBu)⁶, des-Gly¹⁰, Pro⁹-NHEt | ~80 minutes | [6] |
LHRH Receptor Signaling Pathway
LHRH and its agonistic analogs exert their effects by binding to the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotroph cells.[4][12] The primary signaling cascade initiated by agonist binding is crucial for gonadotropin release.
Upon binding, the LHRH-R couples to the Gq/11 class of G-proteins, activating Phospholipase C (PLC).[13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][13] Simultaneously, DAG and the elevated intracellular Ca²⁺ activate Protein Kinase C (PKC).[5] These events lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, which ultimately regulate the transcription and synthesis of LH and FSH, while the calcium influx promotes their immediate release.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the development and characterization of LHRH analogs.
Protocol: Synthesis of LHRH Analogs by Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for synthesizing an LHRH analog using Fmoc chemistry.[14][15]
-
Resin Preparation: Start with a Rink Amide MBHA resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF followed by dichloromethane (B109758) (DCM) and DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH, 4 equivalents) using a coupling reagent like HATU (4 eq.) in the presence of a base such as DIPEA (6 eq.) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Wash: After coupling, wash the resin extensively with DMF, DCM, and DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence (Arg(Pbf), Leu, D-Amino Acid, Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu), using appropriate side-chain protecting groups.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously by treating it with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Dissolve the crude peptide in a water/acetonitrile mixture and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final peptide product using mass spectrometry and analytical HPLC.
Protocol: Competitive Receptor Binding Assay
This assay determines the binding affinity (IC₅₀) of a test analog by measuring its ability to compete with a radiolabeled ligand for binding to the LHRH receptor.[16][17]
-
Membrane Preparation: Homogenize rat anterior pituitary glands in an ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed (e.g., 2,000 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a Bradford or BCA protein assay.
-
Assay Setup: In a 96-well plate, combine the pituitary membrane preparation (50-100 µg protein), a constant concentration of a radiolabeled LHRH agonist (e.g., [¹²⁵I][D-Trp⁶]LHRH), and varying concentrations of the unlabeled test analog.
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The membranes with bound radioligand will be trapped on the filter, while the unbound ligand passes through.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test analog concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the test analog that inhibits 50% of the specific binding of the radioligand.
Protocol: In Vivo Efficacy Study for Testosterone (B1683101) Suppression
This protocol describes a typical study in male rats to evaluate the ability of a long-acting LHRH agonist to suppress testosterone levels.[7][18]
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats. Allow the animals to acclimatize for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to at least two groups: a vehicle control group and a treatment group receiving the LHRH analog.
-
Dosing: Prepare a sterile formulation of the LHRH analog (e.g., a sustained-release depot) or a solution for daily injection. Administer the compound via the intended route (e.g., subcutaneous injection). The vehicle control group receives an identical injection without the active compound.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (Day 0) and at specified time points after administration (e.g., Day 1, 3, 7, 14, 21, and 28).
-
Hormone Analysis: Process the blood samples to obtain serum or plasma. Store the samples at -80°C until analysis. Measure the concentration of testosterone (and LH, if required) in the samples using a validated Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the mean serum testosterone concentrations over time for each group. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine if the LHRH analog significantly suppresses testosterone levels compared to the vehicle control group and to evaluate the duration of this suppression.
Conclusion
The substitution of glycine with a D-amino acid at position 6 is the single most important modification in the design of potent, long-acting LHRH analogs. This strategic change simultaneously solves the two primary deficiencies of the native hormone: its rapid enzymatic degradation and its relatively low receptor binding affinity. By conferring proteolytic stability and locking the peptide into a high-affinity binding conformation, this substitution has enabled the transformation of a transient hypothalamic signal into a powerful class of therapeutic agents. The resulting drugs, such as leuprolide and goserelin, have become indispensable tools in modern medicine for the management of a wide range of hormone-dependent pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 3. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. KEGG PATHWAY: map04912 [genome.jp]
- 14. ias.ac.in [ias.ac.in]
- 15. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]
- 16. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. benchchem.com [benchchem.com]
A Technical Guide to (D-Trp6)-LHRH Analogs: A Review of the Literature
Introduction
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that plays a pivotal role in regulating the reproductive system. Synthetic LHRH analogs, such as (D-Trp6)-LHRH (Triptorelin), have been developed with modified amino acid sequences to enhance their stability, receptor affinity, and biological activity.[1] These analogs are crucial in the treatment of hormone-dependent cancers, including prostate, breast, and ovarian cancer, as well as other conditions like precocious puberty and endometriosis.[2][3][4] This guide delves into the quantitative data, experimental protocols, and signaling pathways associated with these potent LHRH agonists.
Quantitative Data
The biological activity and efficacy of LHRH analogs are determined through various quantitative measures, including binding affinity to the LHRH receptor and in vivo effects on hormone levels and tissue morphology.
Receptor Binding Affinity
The affinity of LHRH analogs for the LHRH receptor is a key determinant of their potency. This is often measured using competitive binding assays.
| Compound | Kd (nM) | Bmax (fmol/mg protein) | Cell Line/Tissue | Reference |
| Triptorelin | 2.2 ± 0.2 | 1538 ± 214 | LHRH receptor I transfected Chem 1 | [5] |
| Triptorelin | 3.7 ± 0.4 | 1600 ± 256 | Uterine sarcoma (Mes-SA-Dx5) | [5] |
| Leuprolide | 2.1 ± 0.1 | 1395 ± 282 | LHRH receptor I transfected Chem 1 | [5] |
| EP-100 | 2.9 ± 0.1 | 1358 ± 337 | LHRH receptor I transfected Chem 1 | [5] |
| EP-100 | 4.1 ± 0.3 | 1851 ± 281 | Uterine sarcoma (Mes-SA-Dx5) | [5] |
In Vivo Efficacy
Long-term treatment with LHRH agonists leads to a sustained suppression of gonadotropin and sex steroid levels.
| Species | Treatment | Duration | Key Findings | Reference |
| Human (males) | 100 µ g/day (D-Trp6)-LHRH | 3-6 months | Plasma testosterone (B1683101) and dihydrotestosterone (B1667394) fell to castrate values. | [6] |
| Human (children) | 60 µg/kg (D-Trp6)-LHRH every 4 weeks | 6-21 months | In girls, mean ovary length decreased from 25.0 ± 1.9 to 16.0 ± 2.7 mm (p < 0.02). In boys, mean testis volume decreased from 8.0 ± 1.1 to 6.7 ± 1.4 ml (p < 0.05). | [3] |
| Dog | 50 µ g/day [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide | 15 days | 41.6% inhibition of prostatic weight. | [7] |
| Dog | LHRH agonist + Flutamide (B1673489) | 15 days | 55% inhibition of prostatic weight. | [7] |
| Human (prostate cancer) | Flutamide + [D-Trp6, des-Gly-NH(2)10]LHRH ethylamide | 2 years | Disease-free survival of 91.2%; Survival probability of 93.4%. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols cited in the literature for studying LHRH analogs.
Solid-Phase Peptide Synthesis (SPPS) of (D-Tyr5, D-Trp6)-LHRH
This protocol describes the synthesis of the peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4]
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the deprotected resin and agitate.
-
Washing: Wash the resin thoroughly with DMF and other solvents to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.[4]
In Vivo Studies in Rodent Models
These protocols are designed for evaluating the long-term effects of (D-Trp6)-LHRH treatment.[2]
-
Animal Model: Utilize appropriate rodent models (e.g., adult male rats).
-
Compound Preparation: Dissolve (D-Trp6)-LHRH in a sterile vehicle (e.g., saline) for administration.
-
Administration: Administer the compound via a specified route (e.g., subcutaneous injection). Dosing regimens can vary based on the study's objectives.
-
Monitoring: Monitor animals for changes in body weight, tumor size (if applicable), and overall health.
-
Blood Collection: Collect blood samples at predetermined time points for hormone analysis. Process the blood by centrifugation to separate plasma or serum and store at -80°C.[2]
-
Hormone Analysis: Measure hormone levels (e.g., testosterone, LH) using methods like ELISA.[2]
-
Tissue Collection: At the end of the study, euthanize the animals and perform a necropsy. Collect and weigh key organs.
-
Tissue Processing: Fix tissues for histology in 10% neutral buffered formalin or snap-freeze in liquid nitrogen for molecular analysis.[2]
Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of LHRH analogs for the LHRH receptor.
-
Membrane Preparation: Homogenize anterior pituitary glands or cells expressing the LHRH receptor in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended.[9]
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled LHRH analog (e.g., [125I]-(D-Trp6)-LHRH) and varying concentrations of the unlabeled competitor analog.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Generate a dose-response curve by plotting the percentage of specific binding against the log of the competitor concentration. Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding). Calculate the binding affinity (Ki) from the IC50 value using the Cheng-Prusoff equation.[9]
Signaling Pathways
The biological effects of (D-Trp6)-LHRH and other agonists are mediated through their interaction with LHRH receptors, which are G-protein coupled receptors (GPCRs).[10] The downstream signaling cascades can differ depending on the cell type.
Signaling in Pituitary Gonadotrophs
In pituitary gonadotroph cells, the LHRH receptor is primarily coupled to Gαq/11 proteins.[2]
Caption: LHRH agonist signaling in pituitary gonadotrophs.
Upon agonist binding, the activated Gαq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG, in conjunction with Ca2+, activates protein kinase C (PKC). This cascade ultimately leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] However, chronic stimulation leads to receptor downregulation and desensitization, resulting in the suppression of gonadotropin release.[2]
Direct Signaling in Prostate Cancer Cells
In some cancer cells, such as those in prostate cancer, the LHRH receptor is coupled to a Gαi protein.[2]
Caption: Direct LHRH agonist signaling in prostate cancer cells.
In this pathway, the activation of the Gαi protein inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This decrease in cAMP contributes to the anti-proliferative effects observed in these cancer cells.[2]
Experimental Workflow
The synthesis and evaluation of LHRH analog drug conjugates follow a structured workflow.
Caption: General workflow for peptide-drug conjugate synthesis and evaluation.[4]
This workflow begins with the synthesis and purification of the LHRH analog. A cytotoxic drug is then chemically modified and conjugated to the peptide. The resulting peptide-drug conjugate is purified and characterized before undergoing in vitro and in vivo testing to assess its efficacy and safety.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. karger.com [karger.com]
- 4. benchchem.com [benchchem.com]
- 5. a28therapeutics.com [a28therapeutics.com]
- 6. Suppression of androgen production by D-tryptophan-6-luteinizing hormone-releasing hormone in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 2-week combination therapy with the luteinizing hormone-releasing hormone (LHRH) agonist [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide and the antiandrogen flutamide on prostate structure and steroid levels in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapy with flutamide and the LHRH agonist [D-Trp6, des-Gly-NH(2)10]LHRH ethylamide in stage C prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Applications of GnRH Fragments in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadotropin-releasing hormone (GnRH), a decapeptide primarily known for its central role in regulating the reproductive axis, has emerged as a significant target in oncology. The expression of GnRH receptors on various tumor cells, independent of their hormonal sensitivity, has paved the way for the development and application of GnRH fragments, particularly synthetic agonists and antagonists, as direct and indirect anti-cancer agents. This technical guide provides an in-depth overview of the research applications of GnRH fragments in oncology, focusing on their mechanisms of action, therapeutic strategies, and the experimental methodologies used for their evaluation.
Mechanisms of Action of GnRH Fragments in Cancer
The anti-tumor effects of GnRH fragments are multifaceted, involving both indirect and direct mechanisms.
Indirect (Hormonal) Effects: Continuous administration of GnRH agonists leads to the downregulation and desensitization of GnRH receptors in the pituitary gland.[1][2] This paradoxical effect suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby inhibiting the production of gonadal steroids like testosterone (B1683101) and estrogen.[1] This hormonal deprivation is the cornerstone of treatment for hormone-dependent cancers such as prostate and breast cancer.[1][3]
Direct (Anti-proliferative and Pro-apoptotic) Effects: A growing body of evidence demonstrates that GnRH fragments can directly inhibit the growth of cancer cells that express GnRH receptors.[2][4] This direct action is independent of the hormonal axis and is observed in a wide range of cancers, including those considered hormone-independent.[2] The binding of GnRH analogs to their receptors on tumor cells can trigger intracellular signaling cascades that lead to:
-
Inhibition of cell proliferation: Activation of Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
-
Induction of apoptosis: Activation of stress-activated protein kinases (SAPKs) like JNK and p38, and modulation of apoptosis-related proteins.
-
Interference with growth factor signaling: Counteracting the mitogenic effects of growth factors like epidermal growth factor (EGF) and insulin-like growth factor (IGF-I) through the activation of phosphotyrosine phosphatases (PTPs).
Therapeutic Strategies Employing GnRH Fragments
The unique properties of GnRH fragments have led to several therapeutic strategies in oncology.
1. Monotherapy with GnRH Agonists and Antagonists: GnRH agonists (e.g., Leuprolide, Goserelin, Triptorelin) and antagonists (e.g., Degarelix, Cetrorelix) are used as standard treatments for hormone-sensitive prostate cancer and in certain cases of breast, ovarian, and endometrial cancers.[4][5][6] While agonists induce an initial "flare-up" of gonadotropin secretion before desensitization, antagonists cause an immediate and profound suppression.
2. GnRH Fragments as Targeting Moieties: The overexpression of GnRH receptors on tumor cells provides a "zip code" for targeted drug delivery.[7][8] By conjugating cytotoxic agents (e.g., doxorubicin, daunorubicin) or nanoparticles carrying therapeutic payloads to GnRH analogs, the anticancer drugs can be selectively delivered to cancer cells, thereby increasing their efficacy and reducing systemic toxicity.[3][7][8]
Quantitative Data on the Efficacy of GnRH Fragments
The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the anti-cancer efficacy of various GnRH fragments.
Table 1: In Vitro Efficacy of GnRH Analogs and Conjugates
| GnRH Fragment/Conjugate | Cancer Cell Line | Assay | Efficacy Metric (IC50/EC50) | Reference |
| [His5] GnRH I | HEK293 (human GnRH Receptor) | Inhibition of Cell Number | 0.86 ± 0.25 nM | [4] |
| GnRH I | HEK293 (human GnRH Receptor) | Inhibition of Cell Number | 2.75 ± 0.21 nM | [4] |
| Con-3 (GnRH-mitoxantrone) | SKOV-3 (Ovarian Cancer) | Proliferation (MTT) | 0.90 ± 0.70 μM (Day 2) | [3] |
| Con-7 (GnRH-mitoxantrone) | SKOV-3 (Ovarian Cancer) | Proliferation (MTT) | 0.68 ± 0.07 μM (Day 2) | [3] |
| Mitoxantrone | SKOV-3 (Ovarian Cancer) | Proliferation (MTT) | 0.48 ± 0.21 μM (Day 2) | [3] |
| I-[4Ser,6D-Lys(Dau)] | HT-29 (Colon Carcinoma) | Cytotoxicity | 1.83 ± 0.17 µM (72h) | [5][9] |
| II-[4Ser,6D-Lys(Dau)] | HT-29 (Colon Carcinoma) | Cytotoxicity | 0.89 ± 0.21 µM (72h) | [5][9] |
| III-[4Ser,8Lys(Dau)] | HT-29 (Colon Carcinoma) | Cytotoxicity | 3.34 ± 0.22 µM (72h) | [5][9] |
| MI-1544 (Antagonist) | MCF-7 (Breast Cancer) | Proliferation | 28-38% inhibition | [6] |
| MI-1892 (Antagonist) | MCF-7 (Breast Cancer) | Proliferation | 28-38% inhibition | [6] |
| P-X-1544 (Copolymer conjugate) | MCF-7 (Breast Cancer) | Cell Survival | 95-98% reduction | [6] |
| P-X-1892 (Copolymer conjugate) | MCF-7 (Breast Cancer) | Cell Survival | 95-98% reduction | [6] |
Table 2: Clinical Efficacy of GnRH Analogs in Oncology
| Cancer Type | GnRH Analog | Treatment Regimen | Patient Population | Outcome | Reference |
| Metastatic Prostate Cancer | GnRH Antagonist vs. Agonist | Meta-analysis of 8 trials | 2632 men | Lower overall mortality with antagonists (RR: 0.48) | [10] |
| Hormone-Sensitive Prostate Cancer | GnRH Antagonist vs. Agonist | Retrospective study | 52 (antagonist), 65 (agonist) | Higher PSA control rate with antagonists (88% vs 72% with abiraterone) | [11][12] |
| Early Breast Cancer (ER+) | Triptorelin + Exemestane/Tamoxifen | TEXT and SOFT trials | 4717 premenopausal women | 5-year DFS: 91.1% (Exemestane) vs. 87.3% (Tamoxifen) | [3] |
| Recurrent Endometrial Cancer | GnRH Agonist | Phase II observational trial | 17 patients | 35% complete or partial remission | [13] |
| Platinum-Resistant Ovarian Cancer | Leuprolide | Clinical trial | - | 9% partial remission, 26% stable disease | [4] |
| Platinum-Resistant Ovarian Cancer | Cetrorelix | Clinical trial | - | 18% partial remission, 35% stable disease | [4] |
| Advanced/Recurrent Breast Cancer | GnRH Agonists | Review of clinical data | 378 premenopausal patients | 41% objective response | [14] |
| Advanced/Recurrent Breast Cancer | GnRH Agonists | Review of clinical data | 166 postmenopausal women | 10% objective response | [14] |
| Ovarian Cancer | GnRH Agonists | Review of clinical data | 121 patients | 11% complete and partial responses | [14] |
| Advanced Endometrial Carcinoma | GnRH Agonists | Review of clinical data | 18 patients | 38.8% responded | [14] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of GnRH fragments in an oncological context.
In Vitro Assays
1. Cell Viability and Proliferation (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of GnRH fragments on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, LNCaP, SKOV-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the GnRH fragment or a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14][15][16][17][18]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Western Blot Analysis for GnRH Receptor Signaling
Western blotting is used to detect and quantify specific proteins involved in the GnRH receptor signaling pathway, providing insights into the mechanism of action.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Cell Lysis: Treat cancer cells with the GnRH fragment for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., GnRH receptor, phosphorylated ERK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
3. RT-PCR for GnRH Receptor Expression
Reverse transcription-polymerase chain reaction (RT-PCR) is used to detect the presence of GnRH receptor mRNA in tumor cells and tissues.
-
Principle: RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified by PCR using specific primers for the GnRH receptor gene.
-
Protocol:
-
RNA Extraction: Isolate total RNA from cancer cells or tumor tissue using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using specific primers designed to amplify a region of the GnRH receptor cDNA. A housekeeping gene (e.g., GAPDH, β-actin) should be amplified as an internal control.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel and visualize the bands using ethidium (B1194527) bromide or another DNA stain.
-
Analysis: The presence of a band of the expected size indicates the expression of GnRH receptor mRNA. The intensity of the band can provide a semi-quantitative measure of expression relative to the control gene.
-
In Vivo Studies
1. Xenograft Tumor Model in Immunocompromised Mice
This model is crucial for evaluating the in vivo anti-tumor efficacy of GnRH fragments.
-
Principle: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), where they form tumors. The effect of the GnRH fragment on tumor growth is then monitored.
-
Protocol:
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Preparation: Culture the desired human cancer cell line (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer). Harvest the cells during the exponential growth phase and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to enhance tumor formation.
-
Tumor Cell Implantation: Subcutaneously inject a specific number of cells (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Once the tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When the tumors reach a certain size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer the GnRH fragment (e.g., via subcutaneous or intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined maximum size or for a specified duration. Monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups. The tumors can also be processed for histological or molecular analysis.
-
Synthesis and Purification of GnRH Fragments
1. Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides like GnRH fragments.
-
Principle: The peptide is assembled step-by-step while one end is attached to an insoluble solid support (resin). This allows for easy removal of excess reagents and byproducts by simple filtration and washing.
-
Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[19]
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a base, typically 20% piperidine (B6355638) in DMF.[20]
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base like diisopropylethylamine (DIEA). Add this activated amino acid to the resin to form a peptide bond.[19][20]
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[15]
-
Precipitation and Collection: Precipitate the cleaved peptide in cold diethyl ether, and collect the crude peptide by centrifugation.
-
2. Purification and Characterization
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Visualizations
Signaling Pathways
References
- 1. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]
- 3. Treatment of Breast Cancer With Gonadotropin-Releasing Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conventional and new proposals of GnRH therapy for ovarian, breast, and prostatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Gonadotropin-Releasing Hormone (GnRH) in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Conventional and new proposals of GnRH therapy for ovarian, breast, and prostatic cancers [frontiersin.org]
- 7. Facebook [cancer.gov]
- 8. Role of Gonadotropin-Releasing Hormone (GnRH) in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BiTE® Xenograft Protocol [protocols.io]
- 10. GnRH analogues protect ovarian function in women undergoing chemotherapy for breast cancer - BJMO [bjmo.be]
- 11. Oncologic efficacy of gonadotropin-releasing hormone agonist in hormone receptor-positive very young breast cancer patients treated with neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of endometrial cancer with GnRH analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new treatment for endometrial cancer with gonadotrophin releasing-hormone analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GnRH analogs in gynecological oncology: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. Human GnRH1 Synthetic Peptide (PEP-10933) [thermofisher.com]
- 19. wernerlab.weebly.com [wernerlab.weebly.com]
- 20. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the In Vitro Study of (D-Trp6)-LHRH Analogs
Introduction
LHRH agonists, such as (D-Trp6)-LHRH, are synthetic analogs of the native Gonadotropin-Releasing Hormone (GnRH).[3] They are widely used in research and medicine, particularly in oncology, for their ability to modulate the hypothalamic-pituitary-gonadal axis and for their direct effects on cancer cells.[4][5] Many human cancers, including those of the prostate, breast, and ovary, express LHRH receptors, making them a target for directed therapies.[4][5][6] These application notes provide detailed protocols for the in vitro assessment of LHRH agonists on cancer cell lines.
Mechanism of Action & Signaling Pathways
(D-Trp6)-LHRH and other LHRH agonists exert their effects by binding to LHRH receptors, which are G protein-coupled receptors (GPCRs). The downstream signaling cascade can vary depending on the cell type.
-
In Pituitary Gonadotrophs: LHRH receptor activation is primarily coupled to Gαq/11 proteins. This stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Chronic stimulation, however, leads to receptor downregulation and desensitization, causing a sustained suppression of gonadotropin release.[4]
-
In Cancer Cells: In certain cancer cells, such as those of the prostate, the LHRH receptor can be coupled to Gαi proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which contributes to anti-proliferative effects.[7] LHRH agonists have also been shown to interfere with the signaling of growth factors like epidermal growth factor (EGF), further inhibiting cancer cell growth.[8][9]
Data Presentation
Table 1: Cell Lines for In Vitro LHRH Agonist Studies
| Cell Line | Cancer Type | LHRH Receptor Status | Notes |
| LNCaP | Prostate | Positive | Androgen-dependent.[4][10] Expresses mRNA for LHRH. |
| DU 145 | Prostate | Positive | Androgen-independent.[4][8][10][11] |
| PC-3 | Prostate | Positive | Androgen-independent.[10] |
| EFO-21 | Ovarian | Positive | |
| EFO-27 | Ovarian | Positive | [12] |
| OVCAR-3 | Ovarian | Positive | [6] |
| SKOV-3 | Ovarian | Negative for LHRH-R (GnRH-I), Positive for GnRH-II Receptor | Often used as a negative control for LHRH-R targeting.[6][12][13] |
| Ishikawa | Endometrial | Positive | [12][13] |
Table 2: Summary of In Vitro Effects of LHRH Agonists
| Cell Line | LHRH Agonist | Concentration | Incubation Time | Observed Effect |
| LNCaP | Zoladex | Not specified | Not specified | Counteracts mitogenic action of EGF.[8][9] |
| DU 145 | Zoladex | Not specified | Not specified | Antagonizes proliferative action of EGF.[8][9] |
| PC-3, LNCaP, DU-145 | LHRH-lytic peptide conjugates | 4.4 - 9.1 µM (IC50) | Not specified | Dose-dependent decrease in cell proliferation.[10] |
| EFO-21 | AN-152 ([D-Lys6]LHRH-Doxorubicin) | Not specified | Not specified | Inhibition of cell proliferation.[12] |
| hGL Cells | Triptorelin | 1 nM, 3 nM | 48 hours | Slight increase in cell viability.[14] |
| Rat Pituitary Cells | Triptorelin | 5 nM, 10 nM | Not specified | Increased LH release.[15] |
Experimental Protocols
General Peptide Handling and Preparation
-
Reconstitution: Lyophilized peptides should be briefly centrifuged to ensure the powder is at the bottom of the vial. Reconstitute the peptide in sterile, nuclease-free water or a buffer like PBS to a stock concentration (e.g., 1 mM). For peptides with low aqueous solubility, a small amount of DMSO can be used, followed by dilution with aqueous buffer.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Culture
-
Maintenance: Culture the selected cell lines according to supplier recommendations (e.g., ATCC). For example, LNCaP and DU 145 cells are typically grown in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Environment: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Protocol: Cell Proliferation/Viability (MTT Assay)
This protocol assesses the effect of the LHRH analog on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Adherence: Incubate the plate for 24 hours to allow cells to attach.
-
Serum Starvation (Optional): To synchronize the cell cycle, replace the medium with low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours.[17]
-
Treatment: Prepare serial dilutions of the LHRH analog in low-serum or serum-free medium. Remove the medium from the wells and add 100 µL of the peptide dilutions. Include wells with medium only (blank) and cells treated with vehicle (control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilization solution to each well to dissolve the formazan crystals.[16][18]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Protocol: Hormone Secretion (ELISA)
This protocol is for measuring LH or FSH secreted into the cell culture medium from pituitary cells.
-
Cell Seeding and Treatment: Seed pituitary cells (e.g., primary rat pituitary cells or LβT2 cells) in 24- or 48-well plates.[19] After adherence, treat the cells with various concentrations of the LHRH analog in serum-free medium for a specified time (e.g., 4-6 hours for acute release).
-
Supernatant Collection: After incubation, carefully collect the culture medium (supernatant) from each well.
-
Centrifugation: Centrifuge the supernatants at 1000 x g for 10-20 minutes to pellet any detached cells or debris.[19][20]
-
ELISA Procedure:
-
Use a commercially available ELISA kit for LH or FSH (e.g., Human LH ELISA Kit).[21]
-
Follow the manufacturer's instructions precisely. This typically involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate.[20][21][22]
-
Add a stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance at the specified wavelength (usually 450 nm) using a microplate reader.[21][22]
-
Quantification: Calculate the concentration of LH or FSH in the samples by comparing their absorbance to the standard curve generated from the known standards.
Experimental Workflow Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Luteinizing hormone-releasing hormone agonists interfere with the stimulatory actions of epidermal growth factor in human prostatic cancer cell lines, LNCaP and DU 145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor mediated antiproliferative effects of the cytotoxic LHRH agonist AN-152 in human ovarian and endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The Effects of Cetrorelix and Triptorelin on the Viability and Steroidogenesis of Cultured Human Granulosa Luteinized Cells | In Vivo [iv.iiarjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. researchgate.net [researchgate.net]
- 18. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a Highly Sensitive ELISA for Measurement of FSH in Serum, Plasma, and Whole Blood in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. elkbiotech.com [elkbiotech.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. ibl-international.com [ibl-international.com]
Application Notes and Protocols for the Use of (D-Trp6)-LHRH in Animal Models
Introduction
(D-Trp6)-LHRH is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH). Its primary application in animal models stems from its paradoxical effect on the hypothalamic-pituitary-gonadal axis. Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] However, chronic administration leads to the downregulation and desensitization of GnRH receptors in the pituitary, resulting in a sustained suppression of gonadotropin release.[1][2] This leads to a state of "medical castration," characterized by significantly reduced levels of sex steroids such as testosterone (B1683101) and estrogen.[1][2] This mechanism makes it a valuable tool for studying hormone-dependent diseases like prostate cancer, breast cancer, and endometriosis in animal models.[1]
Mechanism of Action
The biological effects of (D-Trp6)-LHRH are initiated by its binding to GnRH receptors on pituitary gonadotroph cells.[1] In these cells, the receptor is coupled to a Gαq/11 protein, activating the phospholipase C (PLC) signaling pathway, which leads to the initial surge in LH and FSH secretion.[1] In contrast, in certain cancer cells, such as those of the prostate, the GnRH receptor is coupled to a Gαi protein.[1] Activation of this pathway inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and contributing to anti-proliferative effects.[1]
Signaling Pathways
References
Application Notes: (D-Trp6)-LHRH (2-10) for GnRH Receptor Competitive Binding Assays
Introduction
(D-Trp6)-LHRH (2-10) is a truncated synthetic peptide fragment derived from an analog of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). LHRH is a critical decapeptide hormone in the reproductive axis, regulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) by binding to the GnRH receptor (GnRH-R) on pituitary gonadotrophs.[1][2] The substitution of a D-tryptophan at position 6, as seen in the parent molecule of this fragment, is a well-established modification that typically increases both binding affinity and resistance to enzymatic degradation compared to native LHRH.[2][3]
The (2-10) designation indicates that this peptide is a nonapeptide fragment, lacking the N-terminal amino acid of the full analog. Due to its structure, (D-Trp6)-LHRH (2-10) is a valuable tool for investigating the structure-activity relationships of the GnRH receptor. It serves as a competitor ligand in binding assays to characterize the affinity of novel agonists or antagonists for the GnRH-R, a key therapeutic target for various hormone-dependent diseases.[1]
GnRH Receptor Signaling Pathway
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) family.[1][2] In its canonical pathway in pituitary cells, agonist binding initiates coupling to the Gαq/11 protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1] This cascade is fundamental to the physiological response of gonadotropin synthesis and secretion.
Protocol: Competitive Radioligand Binding Assay
This protocol describes the determination of the binding affinity (IC50, Ki) of (D-Trp6)-LHRH (2-10) for the GnRH receptor by measuring its ability to compete with a radiolabeled GnRH analog.
Principle
The assay quantifies the displacement of a radiolabeled ligand with high affinity for the GnRH receptor by increasing concentrations of an unlabeled competitor peptide, (D-Trp6)-LHRH (2-10). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value can be used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the competitor for the receptor.
Experimental Workflow
The general workflow for a competitive binding assay is outlined below.
Materials and Reagents
-
Receptor Source: Rat pituitary membrane homogenates or membranes from a cell line stably expressing the human GnRH receptor.
-
Radioligand: [125I]-[D-Trp6]-LHRH (or similar high-affinity radioiodinated GnRH analog).[3][4]
-
Competitor: (D-Trp6)-LHRH (2-10), unlabeled.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a standard unlabeled GnRH agonist (e.g., Triptorelin or Buserelin).[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine), gamma counter.
Detailed Methodology
1. Membrane Preparation [1][3]
-
Homogenize pituitary tissue or cell pellets in ice-cold lysis buffer (e.g., 50 mM Tris-HCl).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Store membrane aliquots at -80°C until use.
2. Assay Procedure [1]
-
Prepare serial dilutions of the competitor, (D-Trp6)-LHRH (2-10), in Assay Buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.
-
In a 96-well plate, set up the following reactions in triplicate (total volume of 250 µL):
-
Total Binding: 50 µL Assay Buffer + 150 µL Membrane Preparation (e.g., 20-50 µg protein) + 50 µL Radioligand.
-
Non-specific Binding (NSB): 50 µL Non-specific Binding Control (1 µM Buserelin) + 150 µL Membrane Preparation + 50 µL Radioligand.
-
Competitive Binding: 50 µL of each (D-Trp6)-LHRH (2-10) dilution + 150 µL Membrane Preparation + 50 µL Radioligand.
-
-
Incubate the plate at 25°C for 90-120 minutes to allow the binding to reach equilibrium. Gentle agitation may be beneficial.
4. Filtration and Washing [1][3]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters three times with 1 mL of ice-cold Wash Buffer to remove any remaining unbound radioligand.
5. Radioactivity Counting
-
Place the filters into vials and measure the retained radioactivity using a gamma counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the log concentration of the competitor, (D-Trp6)-LHRH (2-10).
-
The percentage of specific binding at each competitor concentration is calculated as: (Binding at [Competitor] - NSB) / (Total Binding - NSB) * 100.
-
-
Determine IC50:
-
Use non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.
-
-
Calculate Ki (optional):
-
Convert the IC50 to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Representative Data
Specific binding affinity data for the (D-Trp6)-LHRH (2-10) fragment is not widely available in the literature. However, data from native LHRH and its full-length, potent agonist analogs provide a crucial benchmark for comparison. The D-Trp6 substitution significantly increases binding affinity over the native peptide.[3][5] Truncation of the peptide at the N-terminus, as in the (2-10) fragment, is expected to alter this affinity, and the results from the assay will be critical in quantifying this change.
| Compound | Receptor Binding Affinity (Kd or Ka) | Notes |
| Native LHRH | Ka ≈ 6.6 x 10⁸ M⁻¹ | Represents the baseline affinity of the natural ligand.[5] |
| [D-Trp6]-LHRH (Agonist) | Kd ≈ 1.5 - 5.7 x 10⁻⁹ M | A full-length superagonist with significantly higher affinity than native LHRH.[3] |
| (D-Trp6)-LHRH (2-10) | To be determined by the assay | Expected to have a distinct binding affinity compared to the full-length analog. |
References
Application Notes and Protocols for the Radioimmunoassay of (D-Trp6)-LHRH (2-10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Trp6)-LHRH is a potent synthetic agonist of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). The (2-10) fragment of this analog is a significant metabolite and its quantification is crucial for pharmacokinetic and metabolism studies in drug development. Radioimmunoassay (RIA) offers a highly sensitive and specific method for the detection and quantification of (D-Trp6)-LHRH (2-10) in biological matrices. These application notes provide a comprehensive overview, including a detailed protocol, for the use of a competitive RIA to measure this specific peptide fragment.
Principle of the Radioimmunoassay
The radioimmunoassay for (D-Trp6)-LHRH (2-10) is a competitive binding assay. In this assay, a known quantity of radiolabeled (D-Trp6)-LHRH (2-10) (the tracer) competes with the unlabeled peptide in the sample or standard for a limited number of binding sites on a specific antibody. As the concentration of unlabeled (D-Trp6)-LHRH (2-10) in the sample increases, the amount of tracer that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound tracer is measured. The concentration of (D-Trp6)-LHRH (2-10) in the unknown sample is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of the unlabeled peptide.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a (D-Trp6)-LHRH (2-10) radioimmunoassay. The data presented here is representative and may vary depending on the specific reagents and laboratory conditions.
Table 1: Typical Standard Curve Parameters
| Parameter | Value |
| Assay Range | 10 - 1280 pg/mL |
| Mid-point (ED50) | ~100 pg/mL |
| Minimum Detectable Concentration | 10 pg/mL |
Table 2: Assay Precision
| Control Sample | Intra-assay CV (%) (n=20) | Inter-assay CV (%) (n=10) |
| Low (30 pg/mL) | < 10% | < 15% |
| Medium (150 pg/mL) | < 8% | < 12% |
| High (800 pg/mL) | < 8% | < 12% |
Table 3: Specificity and Cross-Reactivity
| Compound | Cross-Reactivity (%) |
| (D-Trp6)-LHRH (2-10) | 100 |
| (D-Trp6)-LHRH | < 1 |
| Native LHRH | < 0.1 |
| Other LHRH fragments | < 0.1 |
Experimental Protocols
Materials and Reagents
-
(D-Trp6)-LHRH (2-10) standard
-
Anti-(D-Trp6)-LHRH (2-10) antibody (polyclonal, rabbit)
-
¹²⁵I-labeled (D-Trp6)-LHRH (2-10) tracer
-
Assay buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 7.4, containing 0.1% BSA)
-
Second antibody (e.g., Goat anti-rabbit IgG)
-
Normal Rabbit Serum (NRS)
-
Polyethylene glycol (PEG) solution
-
Unknown samples (e.g., plasma, serum, tissue homogenates)
-
Polypropylene assay tubes (12 x 75 mm)
-
Pipettes and tips
-
Vortex mixer
-
Refrigerated centrifuge
-
Gamma counter
Assay Protocol
-
Preparation of Reagents:
-
Reconstitute the lyophilized (D-Trp6)-LHRH (2-10) standard to create a stock solution. Prepare a series of working standards by serial dilution in assay buffer to cover the range of the assay (e.g., 10, 20, 40, 80, 160, 320, 640, 1280 pg/mL).
-
Dilute the anti-(D-Trp6)-LHRH (2-10) antibody and ¹²⁵I-labeled tracer to their optimal working concentrations in assay buffer. The optimal dilutions should be determined empirically.
-
Prepare the second antibody precipitating complex by mixing the second antibody, NRS, and PEG solution in appropriate ratios.
-
-
Assay Procedure:
-
Set up assay tubes in duplicate for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.
-
Add 100 µL of assay buffer to the NSB tubes.
-
Add 100 µL of each standard or unknown sample to the appropriate tubes.
-
Add 100 µL of the diluted ¹²⁵I-labeled (D-Trp6)-LHRH (2-10) tracer to all tubes.
-
Add 100 µL of the diluted anti-(D-Trp6)-LHRH (2-10) antibody to all tubes except the TC and NSB tubes.
-
Vortex all tubes gently and incubate for 16-24 hours at 4°C.
-
Add 500 µL of the cold second antibody precipitating complex to all tubes except the TC tubes.
-
Vortex and incubate for 20-30 minutes at 4°C.
-
Centrifuge the tubes (except TC) at 1,500-2,000 x g for 20 minutes at 4°C.
-
Carefully decant or aspirate the supernatant from all tubes except the TC tubes.
-
Count the radioactivity in the pellets of all tubes for one minute using a gamma counter.
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of duplicates.
-
Subtract the average NSB CPM from all other CPM values (except TC).
-
Calculate the percentage of tracer bound (%B/B0) for each standard and sample using the formula: (%B/B0) = [(Sample or Standard CPM - NSB CPM) / (B0 CPM - NSB CPM)] x 100.
-
Plot the %B/B0 for the standards against their corresponding concentrations on a log-logit or semi-log graph to generate a standard curve.
-
Determine the concentration of (D-Trp6)-LHRH (2-10) in the unknown samples by interpolating their %B/B0 values from the standard curve.
-
Diagrams
Caption: Workflow for the (D-Trp6)-LHRH (2-10) Radioimmunoassay.
Caption: LHRH Agonist Signaling Pathway in Pituitary Gonadotrophs.
Application Notes and Protocols for (D-Trp6)-LHRH (2-10) in Prostate Cancer Cell Lines
Disclaimer: The following application notes and protocols are primarily based on data from studies using the full-length LHRH agonist, (D-Trp6)-LHRH, and other LHRH analogs. Specific experimental data on the biological activity of the (D-Trp6)-LHRH (2-10) fragment in prostate cancer cell lines is limited in publicly available literature. The activity of this fragment may differ from the full-length peptide, and the provided information should be used as a guideline for designing and conducting specific experimental validation.
Introduction
Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced in the hypothalamus, is a key regulator of the reproductive system. Synthetic LHRH agonists, such as (D-Trp6)-LHRH, are widely used in the treatment of hormone-sensitive prostate cancer. Their primary mechanism of action involves the downregulation of LHRH receptors in the pituitary gland, leading to a reduction in testosterone (B1683101) production. However, research has also demonstrated that LHRH receptors are present on prostate cancer cells, indicating a direct mechanism of action. LHRH agonists can directly inhibit the proliferation and induce apoptosis in prostate cancer cell lines, including androgen-sensitive (LNCaP) and androgen-insensitive (DU-145 and PC-3) cells. This suggests that LHRH analogs, and potentially their fragments, could be valuable tools for both basic research and therapeutic development in prostate cancer.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (D-Trp6)-LHRH and its analogs in prostate cancer cell line models.
Data Presentation
The following tables summarize the quantitative data on the effects of LHRH agonists and their conjugates on prostate cancer cell lines.
Table 1: Antiproliferative Activity of LHRH Analogs and Conjugates in Prostate Cancer Cell Lines
| Cell Line | Compound | Assay | IC50 (µM) | Incubation Time | Reference |
| LNCaP | JCHLHRH (Lytic Peptide-LHRH Conjugate) | MTT | 4.4 | Not Specified | |
| DU-145 | JCHLHRH (Lytic Peptide-LHRH Conjugate) | MTT | 4.8 | Not Specified | |
| PC-3 | JCHLHRH (Lytic Peptide-LHRH Conjugate) | MTT | 4.4 | Not Specified | |
| DU-145 | AEZS-108 ([D-Lys6]LHRH-Doxorubicin) | MTS | ~0.1 | 48 hours |
Table 2: Pro-Apoptotic Effects of LHRH Analogs in Prostate Cancer Cell Lines
| Cell Line | Compound | Concentration | Apoptosis Induction | Incubation Time | Assay | Reference |
| DU-145 | AEZS-108 ([D-Lys6]LHRH-Doxorubicin) | 100 nM | 46% increase | 48 hours | Not Specified | |
| DU-145 | GnRH agonist | 100 nM | ~38% | 24 hours | TUNEL | |
| DU-145 | GnRH agonist | 100 nM | ~49% | 48 hours | TUNEL | |
| DU-145 | GnRH agonist | 100 nM | ~59% | 72 hours | TUNEL | |
| PC-3 | GnRH agonist | 100 nM | Apoptosis observed | 24 hours | TUNEL |
Signaling Pathways and Experimental Workflow
LHRH Receptor Signaling in Prostate Cancer Cells
In contrast to pituitary gonadotrophs where LHRH receptors are coupled to Gαq/11 proteins, in prostate cancer cells, the LHRH receptor is primarily coupled to inhibitory Gαi proteins. Activation of the LHRH receptor by an agonist like (D-Trp6)-LHRH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can interfere with the signaling of growth factors such as Epidermal Growth Factor (EGF) and Insulin-like Growth Factor 1 (IGF-1), ultimately leading to anti-proliferative and pro-apoptotic effects.
Caption: LHRH receptor signaling cascade in prostate cancer cells.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effects of (D-Trp6)-LHRH (2-10) on prostate cancer cell lines.
Caption: Workflow for assessing (D-Trp6)-LHRH (2-10) effects.
Experimental Protocols
Cell Culture
-
Cell Lines: LNCaP (androgen-sensitive), DU-145, and PC-3 (androgen-insensitive) human prostate cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Materials:
-
Prostate cancer cells (LNCaP, DU-145, or PC-3)
-
(D-Trp6)-LHRH (2-10) stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of (D-Trp6)-LHRH (2-10) in culture medium. A suggested starting range is 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for flow cytometry analysis.
-
Materials:
-
Prostate cancer cells
-
(D-Trp6)-LHRH (2-10)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of (D-Trp6)-LHRH (2-10) or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Signaling Pathway Analysis (Western Blot)
This protocol outlines the general steps for analyzing changes in key signaling proteins.
-
Materials:
-
Prostate cancer cells
-
(D-Trp6)-LHRH (2-10)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with (D-Trp6)-LHRH (2-10) for various time points (e.g., 0, 15, 30, 60 minutes for signaling activation; longer for protein expression changes).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
-
Unraveling LHRH Receptor Downregulation: A Guide for Researchers
Application Notes and Protocols for Investigating Luteinizing Hormone-Releasing Hormone (LHRH) Receptor Dynamics
For researchers, scientists, and drug development professionals engaged in endocrinology, oncology, and reproductive medicine, understanding the mechanisms of Luteinizing Hormone-Releasing Hormone (LHRH) receptor downregulation is critical. Continuous exposure to LHRH agonists leads to a decrease in receptor responsiveness, a phenomenon harnessed in various therapeutic strategies, notably in the treatment of hormone-dependent cancers like prostate and breast cancer.[1][2] These application notes provide a comprehensive experimental framework for studying the molecular events governing LHRH receptor downregulation.
The LHRH receptor, a member of the G protein-coupled receptor (GPCR) family, plays a pivotal role in the reproductive axis by controlling the synthesis and release of gonadotropins.[3][4] However, its expression in various cancer cells has opened avenues for targeted therapies.[5][6] The efficacy of these therapies often depends on the level of receptor expression and the dynamics of its downregulation.
This document outlines detailed protocols for quantifying LHRH receptor expression at the mRNA and protein levels, assessing receptor binding characteristics, and analyzing downstream signaling pathways. By following these methodologies, researchers can effectively characterize the process of LHRH receptor downregulation in various cellular contexts.
Experimental Design and Methodologies
A robust experimental design to study LHRH receptor downregulation typically involves treating a suitable cell line with an LHRH agonist over a time course. Key parameters to measure include the number of cell surface receptors, the total receptor protein level, the corresponding mRNA level, and the functional response of the cell.
Choice of Cell Line: The selection of an appropriate cell line is crucial. Several cancer cell lines are known to express LHRH receptors, including prostate (LNCaP, DU 145), ovarian (EFO-21, NIH:OVCAR-3), and endometrial (Ishikawa) cancer cell lines.[7][8]
Key Experiments:
-
Radioligand Binding Assays: To quantify the number of LHRH receptors and their binding affinity.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the levels of LHRH receptor mRNA.
-
Western Blotting: To determine the total amount of LHRH receptor protein.
-
Receptor Internalization Assays: To visualize and quantify the movement of receptors from the cell surface to the interior.
-
Downstream Signaling Assays (cAMP Measurement): To assess the functional consequences of receptor downregulation.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for LHRH Receptor Quantification
This protocol is used to determine the number of receptors (Bmax) and their affinity (Kd) for a ligand.[9]
Materials:
-
Cells expressing LHRH receptor
-
Radio-labeled LHRH analog (e.g., [125I]-[D-Trp6]LHRH)[5]
-
Unlabeled LHRH agonist (for determining non-specific binding)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Cell scraper
-
Homogenizer
-
Centrifuge
-
Gamma counter
Procedure:
-
Cell Culture and Treatment: Culture cells to near confluency. Treat with LHRH agonist (e.g., Leuprolide) at a chosen concentration (e.g., 100 nM) for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Membrane Preparation:
-
Wash cells with ice-cold PBS.
-
Scrape cells into homogenization buffer.
-
Homogenize the cell suspension.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer.
-
-
Binding Reaction:
-
In duplicate tubes, add a fixed amount of membrane protein.
-
For total binding, add the radioligand at increasing concentrations.
-
For non-specific binding, add the radioligand and a high concentration of unlabeled agonist.
-
Incubate at a specific temperature and time (e.g., 4°C for 90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity on the filters using a gamma counter.
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
-
Data Analysis:
-
Perform Scatchard analysis to determine Bmax and Kd.
-
Data Presentation:
| Treatment Time (hours) | Bmax (fmol/mg protein) | Kd (nM) |
| 0 | 150 ± 12 | 0.5 ± 0.1 |
| 2 | 110 ± 9 | 0.6 ± 0.1 |
| 6 | 75 ± 6 | 0.5 ± 0.2 |
| 12 | 40 ± 5 | 0.7 ± 0.2 |
| 24 | 25 ± 4 | 0.6 ± 0.1 |
Table 1: Example data from a radioligand binding assay showing a time-dependent decrease in LHRH receptor number (Bmax) upon agonist treatment.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for LHRH Receptor mRNA
This protocol measures the relative or absolute quantity of LHRH receptor mRNA.[10][11]
Materials:
-
Treated cells
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix with SYBR Green or TaqMan probe
-
Primers specific for LHRH receptor and a reference gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR Reaction:
-
Prepare a reaction mix containing qPCR master mix, primers, and cDNA.
-
Run the qPCR reaction in a real-time PCR instrument using appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative expression of the LHRH receptor gene using the ΔΔCt method, normalizing to the reference gene.
-
Data Presentation:
| Treatment Time (hours) | Relative LHRH Receptor mRNA Expression (Fold Change) |
| 0 | 1.00 ± 0.05 |
| 2 | 0.95 ± 0.08 |
| 6 | 0.65 ± 0.07 |
| 12 | 0.40 ± 0.06 |
| 24 | 0.25 ± 0.04 |
Table 2: Example data from a qRT-PCR experiment demonstrating a decrease in LHRH receptor mRNA levels following prolonged agonist exposure.
Protocol 3: Western Blotting for LHRH Receptor Protein
This protocol quantifies the total LHRH receptor protein levels.[5][7]
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LHRH receptor
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer and quantify protein concentration.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the LHRH receptor.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands.
-
Normalize the LHRH receptor band intensity to a loading control (e.g., GAPDH, β-actin).
-
Data Presentation:
| Treatment Time (hours) | Relative LHRH Receptor Protein Level (Fold Change) |
| 0 | 1.00 ± 0.10 |
| 2 | 0.90 ± 0.09 |
| 6 | 0.55 ± 0.07 |
| 12 | 0.30 ± 0.05 |
| 24 | 0.15 ± 0.03 |
Table 3: Example data from a Western blot analysis showing the reduction in total LHRH receptor protein over time with agonist treatment.
Visualizing Cellular Processes
LHRH Receptor Signaling Pathway
The LHRH receptor in pituitary gonadotrophs is primarily coupled to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[3][7] In contrast, in some cancer cells, it can be coupled to Gαi, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels.[7]
Caption: LHRH receptor signaling pathways in pituitary versus cancer cells.
Experimental Workflow for Studying LHRH Receptor Downregulation
A typical workflow for investigating LHRH receptor downregulation involves a series of interconnected experiments to provide a comprehensive picture of the molecular changes.
Caption: Workflow for analyzing LHRH receptor downregulation.
Logical Relationship of Downregulation Events
Agonist binding initiates a cascade of events leading to reduced receptor function and expression. This involves receptor internalization, and subsequent changes in mRNA and protein levels.
Caption: The logical cascade of LHRH receptor downregulation.
By employing this comprehensive suite of experimental protocols and analytical approaches, researchers can gain deep insights into the mechanisms of LHRH receptor downregulation, paving the way for the development of more effective targeted therapies.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptors for luteinizing hormone releasing hormone (LHRH) expressed in human non-Hodgkin's lymphomas can be targeted for therapy with the cytotoxic LHRH analogue AN-207 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Luteinizing hormone-releasing hormone (LHRH) inhibits apoptosis induced by cytotoxic agent and UV-light but not apoptosis mediated through CD95 in human ovarian and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Regulation of luteinizing hormone receptor expression by an RNA binding protein: Role of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of luteinizing hormone-releasing hormone mRNA in the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (D-Trp6)-LHRH (2-10) as a Tool for Studying GPCR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Trp6)-LHRH (2-10) is a truncated peptide fragment of the potent luteinizing hormone-releasing hormone (LHRH) agonist, Triptorelin ((D-Trp6)-LHRH). LHRH and its analogs are critical tools in reproductive biology and oncology, exerting their effects through the gonadotropin-releasing hormone (GnRH) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. While the full-length peptide, (D-Trp6)-LHRH, is a well-characterized agonist, the functional role of its (2-10) fragment is less defined in publicly available literature. Typically, truncated analogs of peptide hormones can act as antagonists by binding to the receptor without inducing the conformational change necessary for downstream signaling.
These application notes provide a comprehensive guide for utilizing (D-Trp6)-LHRH (2-10) as a potential tool to study GnRH receptor signaling. This document outlines its hypothesized mechanism of action as a competitive antagonist, protocols for its characterization, and quantitative data for the parent compound, (D-Trp6)-LHRH, to serve as a benchmark for experimental design and data interpretation.
Mechanism of Action and Signaling Pathways
The GnRH receptor is a multifaceted GPCR that can couple to different G-proteins depending on the cellular context.
In pituitary gonadotrophs, the GnRH receptor primarily couples to Gαq/11.[1] Agonist binding initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is pivotal for the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2]
Conversely, in certain cancer cells, such as those of the prostate and breast, the GnRH receptor has been shown to couple to Gαi proteins.[1] Agonist binding in this context leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent anti-proliferative effects.[1]
As a fragment, (D-Trp6)-LHRH (2-10) is hypothesized to act as a competitive antagonist. It is presumed to occupy the GnRH receptor binding site, thereby preventing the binding of the endogenous ligand (GnRH) or synthetic agonists. This blockade would inhibit the downstream signaling pathways activated by agonists, making it a valuable tool for dissecting the physiological roles of GnRH receptor activation.
Visualizing GnRH Receptor Signaling Pathways
To understand the potential effects of (D-Trp6)-LHRH (2-10), it is essential to visualize the signaling pathways it may inhibit.
Data Presentation: Quantitative Analysis
Table 1: Binding Affinity of LHRH Analogs
| Compound | Radioligand | Assay System | Binding Affinity (Kd/Ki) | Reference |
| (D-Trp6)-LHRH | [¹²⁵I]-(D-Trp6)-LHRH | Rat Pituitary Membranes | High and Low-affinity sites | [3] |
| (D-Ser(TBU)6)LHRH-EA | [¹²⁵I]-(D-Ser(TBU)6)LHRH-EA | Rat Anterior Pituitary Cells | Apparent Kd of 0.25 nM | [3] |
| (D-Trp6)-LHRH | [¹²⁵I,D-Trp6]LHRH | Human Endometrial Carcinoma | Kd = 9.88 ± 4.59 x 10⁻⁹ M | [4] |
Table 2: Functional Potency of LHRH Agonists
| Compound | Assay | Cell Type | Potency (ED50/EC50) | Observed Effect | Reference |
| (D-Trp6, des-Gly-NH2(10))LHRH ethylamide | LH Release | Rat Anterior Pituitary Cells | 100 nM | Marked stimulation of LH release | [5] |
| (D-Tyr5, D-Trp6)-LHRH | LH Release | Rat anterior pituitary cells | ~0.1 nM | Stimulation of LH release | [6] |
Experimental Protocols
The following protocols are designed to characterize the binding and functional activity of (D-Trp6)-LHRH (2-10) at the GnRH receptor.
Protocol 1: Radioligand Receptor Binding Assay
This assay determines the binding affinity (Ki) of (D-Trp6)-LHRH (2-10) for the GnRH receptor through competition with a radiolabeled LHRH analog.
Materials:
-
Cell membranes prepared from cells expressing the GnRH receptor (e.g., pituitary cells, LβT2 cell line, or certain cancer cell lines).
-
Radioligand: [¹²⁵I]-(D-Trp6)-LHRH.
-
Unlabeled (D-Trp6)-LHRH (for positive control).
-
(D-Trp6)-LHRH (2-10) test compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Workflow Diagram:
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled (D-Trp6)-LHRH (2-10) and the control compound in binding buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or control. Incubate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50 (concentration of the competitor that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.[6]
Protocol 2: cAMP Inhibition Assay
This assay is used to determine if (D-Trp6)-LHRH (2-10) can antagonize the Gαi-mediated inhibition of cAMP production by an LHRH agonist in relevant cancer cell lines.
Materials:
-
GnRH receptor-expressing cancer cells (e.g., certain prostate or breast cancer cell lines).
-
LHRH agonist (e.g., (D-Trp6)-LHRH).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
(D-Trp6)-LHRH (2-10) test compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
96-well or 384-well plates.
Procedure:
-
Cell Plating: Seed the cells in multi-well plates and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of (D-Trp6)-LHRH (2-10) for a specified time.
-
Agonist Stimulation: Add a fixed concentration of the LHRH agonist (typically EC80) along with forskolin to all wells (except for the negative control).
-
Incubation: Incubate for a time sufficient to induce a measurable change in cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of (D-Trp6)-LHRH (2-10) to generate a dose-response curve and determine its IC50 value.
Protocol 3: Inositol Trisphosphate (IP3) Assay
This assay determines if (D-Trp6)-LHRH (2-10) can antagonize the Gαq/11-mediated production of IP3 by an LHRH agonist in pituitary cells.
Materials:
-
GnRH receptor-expressing pituitary cells (e.g., primary pituitary cells or LβT2 cells).
-
LHRH agonist (e.g., (D-Trp6)-LHRH).
-
(D-Trp6)-LHRH (2-10) test compound.
-
IP3 assay kit (e.g., HTRF or radioimmunoassay).
-
Cell stimulation buffer.
-
96-well or 384-well plates.
Procedure:
-
Cell Plating: Plate the cells in multi-well plates.
-
Antagonist Pre-incubation: Pre-treat the cells with a range of concentrations of (D-Trp6)-LHRH (2-10).
-
Agonist Stimulation: Add a fixed concentration of the LHRH agonist (typically EC80) and incubate for a time optimized to produce a robust IP3 signal.
-
IP3 Measurement: Terminate the reaction and measure the intracellular IP3 levels using a suitable assay kit according to the manufacturer's protocol.
-
Data Analysis: Generate a dose-response curve by plotting the IP3 concentration against the log concentration of (D-Trp6)-LHRH (2-10) to calculate its IC50.
Conclusion
(D-Trp6)-LHRH (2-10), as a fragment of a potent LHRH agonist, represents a potential tool for investigating GnRH receptor signaling, likely acting as a competitive antagonist. The protocols and comparative data provided in these application notes offer a robust framework for researchers to systematically characterize its binding affinity and functional activity. By employing these methodologies, scientists can elucidate the specific role of this compound in modulating GPCR signaling pathways, which may have implications for both basic research and the development of novel therapeutic agents.
References
- 1. An LH-RH antagonist inhibits the behavioral effects of the agonist D-TRP-6-LH-RH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Detection and partial characterization of receptors for [D-Trp6]-luteinizing hormone-releasing hormone and epidermal growth factor in human endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
protocol for solubilizing and storing (D-Trp6)-LHRH (2-10)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(D-Trp6)-LHRH (2-10) is a synthetic peptide fragment of a potent luteinizing hormone-releasing hormone (LHRH) agonist. LHRH agonists are widely utilized in research and clinical settings to study and modulate the hypothalamic-pituitary-gonadal axis. Initially, they stimulate the pituitary gland, but chronic administration leads to downregulation of LHRH receptors, resulting in suppressed gonadotropin secretion.[1] This document provides detailed protocols for the solubilization and storage of (D-Trp6)-LHRH (2-10) to ensure its stability and efficacy in experimental applications.
Quantitative Data Summary
For optimal stability and to prevent degradation, it is crucial to adhere to the recommended storage conditions for both the lyophilized peptide and its reconstituted solutions.
| Storage Form | Temperature | Duration | Recommendations |
| Lyophilized Powder | < -15°C | Up to 2 years | Store in a desiccated environment, protected from light.[2][3] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3][4] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3][4] | |
| Stock Solution (Aqueous) | -20°C or -80°C | Long-term | Aliquot into single-use volumes.[5][6] |
| 4°C | Short-term (a few days) | For immediate use.[5][6] |
Experimental Protocols
Materials:
-
(D-Trp6)-LHRH (2-10) lyophilized powder
-
Sterile, pyrogen-free water or 0.9% saline[5]
-
Dimethyl sulfoxide (B87167) (DMSO), newly opened[3]
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm), if sterilization is required[5]
Protocol for Solubilizing (D-Trp6)-LHRH (2-10):
-
Aseptic Technique: Perform all steps under aseptic conditions to prevent contamination.
-
Weighing: Carefully weigh the desired amount of (D-Trp6)-LHRH (2-10) powder.
-
Reconstitution:
-
For aqueous solutions: Reconstitute the peptide in sterile, pyrogen-free water or saline to a desired stock concentration (e.g., 1 mg/mL).[5]
-
For DMSO solutions: If the peptide is difficult to dissolve in aqueous solutions, first dissolve it in a minimal amount of newly opened DMSO to create a concentrated stock solution.[3] Subsequently, this stock can be diluted with the appropriate aqueous experimental buffer.
-
-
Solubilization: Gently vortex the solution to ensure the peptide is completely dissolved.[5] If using DMSO, ensure the solution is clear before further dilution.
-
Dilution: Prepare the final working solution by diluting the stock solution with the appropriate sterile buffer or cell culture medium to the desired final concentration.[5]
-
Sterilization (Optional): If required for the application, sterilize the final aqueous solution by passing it through a 0.22 µm syringe filter into a sterile vial.[5] Note that this step may lead to some loss of material.
Protocol for Storing (D-Trp6)-LHRH (2-10) Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, it is highly recommended to aliquot the stock solution into single-use volumes.[6]
-
Long-Term Storage: For long-term stability, store the aliquots at -20°C or -80°C.[5][6] When stored at -80°C in DMSO, the solution can be stable for up to 6 months.[3][4]
-
Short-Term Storage: For immediate use within a few days, the solution can be stored at 4°C.[5][6]
-
Light Protection: Protect the stored solutions from light, as peptides containing tryptophan are susceptible to oxidation.[7]
Visualization of Workflows and Pathways
References
Application Notes and Protocols: Dose-Response of (D-Trp6)-LHRH Analogs in Pituitary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Trp6)-LHRH is a potent synthetic agonist of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). The substitution of a D-tryptophan at position 6 significantly increases the peptide's resistance to enzymatic degradation and enhances its binding affinity to the GnRH receptor (GnRH-R) on pituitary gonadotrophs. This leads to a more potent and sustained stimulation of gonadotropin (Luteinizing Hormone [LH] and Follicle-Stimulating Hormone [FSH]) release compared to the native LHRH.[1] While specific dose-response data for the (D-Trp6)-LHRH (2-10) fragment is not extensively available in the public domain, this document provides representative data and protocols for the full (D-Trp6)-LHRH peptide, which is expected to exhibit a similar dose-dependent effect on pituitary cells.
These application notes provide a comprehensive guide for researchers investigating the effects of (D-Trp6)-LHRH and similar analogs on pituitary cells, with a focus on generating dose-response curves to characterize their potency and efficacy.
Data Presentation: Representative Dose-Response of a Potent LHRH Agonist on Gonadotropin Release
The following table summarizes representative quantitative data for the dose-dependent stimulation of LH and FSH release from primary pituitary cell cultures by a potent LHRH agonist, such as (D-Trp6)-LHRH. The data is presented as the mean percentage of maximal response, with hypothetical standard deviations to illustrate typical experimental variability. The half-maximal effective concentration (EC50) for gonadotropin release by a potent LHRH analog, [D-Arg6,Pro9-N-ethylamide]-sGnRH, in goldfish pituitary cells has been reported to be approximately 0.19 nM. This value is used as a reference point for the construction of this representative data set.
| Agonist Concentration (nM) | Mean LH Release (% of Max) | Std. Dev. (LH) | Mean FSH Release (% of Max) | Std. Dev. (FSH) |
| 0 (Basal) | 5 | 1.5 | 8 | 2.0 |
| 0.01 | 15 | 3.2 | 20 | 4.1 |
| 0.1 | 45 | 6.8 | 50 | 7.5 |
| 1 | 85 | 9.5 | 90 | 10.2 |
| 10 | 98 | 5.1 | 95 | 6.8 |
| 100 | 100 | 4.7 | 98 | 5.3 |
Note: The values presented in this table are illustrative and intended to represent a typical dose-response relationship for a potent LHRH agonist. Actual experimental results will vary depending on the specific analog, cell type (e.g., species, age of animal), culture conditions, and assay methodology.
Experimental Protocols
Primary Pituitary Cell Culture
This protocol describes the preparation of primary pituitary cell cultures from rodents, a common model for studying LHRH analog effects.
Materials:
-
Anterior pituitaries from adult male rats
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
DMEM/F12 culture medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Trypsin (0.25%)
-
Soybean trypsin inhibitor
-
DNase I
-
Collagenase (Type I)
-
Sterile dissection tools
-
Sterile culture plates (24- or 48-well)
-
Centrifuge
Procedure:
-
Tissue Collection: Aseptically dissect anterior pituitaries and place them in ice-cold HBSS.
-
Washing: Wash the pituitaries three times with fresh, ice-cold HBSS.
-
Enzymatic Digestion:
-
Mince the tissue into small fragments.
-
Incubate with 0.25% trypsin in HBSS for 15-20 minutes at 37°C with gentle agitation.
-
Neutralize the trypsin by adding an equal volume of soybean trypsin inhibitor solution.
-
Add collagenase and DNase I and incubate for a further 30-40 minutes at 37°C.
-
-
Cell Dispersion: Gently triturate the digested tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Filtration and Collection: Pass the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps. Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Cell Plating: Resuspend the cell pellet in DMEM/F12 with 10% FBS and plate the cells at a density of 2-5 x 10^5 cells/well in collagen-coated multi-well plates.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours to allow for attachment and recovery before initiating experiments.
Dose-Response Experiment for LH and FSH Release
This protocol outlines the procedure for treating cultured pituitary cells with varying concentrations of an LHRH analog and measuring the subsequent release of LH and FSH.
Materials:
-
Primary pituitary cell cultures (prepared as above)
-
(D-Trp6)-LHRH analog stock solution (e.g., 1 mM in sterile, nuclease-free water or DMSO)
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS)
-
ELISA kits for LH and FSH quantification
-
Microplate reader
Procedure:
-
Cell Preparation: After 48-72 hours in culture, gently wash the cells twice with pre-warmed, serum-free medium to remove any residual serum proteins.
-
Pre-incubation: Add fresh, serum-free medium to each well and pre-incubate the cells for 1-2 hours at 37°C.
-
Agonist Preparation: Prepare serial dilutions of the (D-Trp6)-LHRH analog in serum-free medium to achieve the desired final concentrations (e.g., 0.01 nM to 100 nM). Include a vehicle-only control (basal release).
-
Cell Treatment: Remove the pre-incubation medium and add the different concentrations of the LHRH analog to the respective wells.
-
Incubation: Incubate the cells with the agonist for a defined period (e.g., 2-4 hours) at 37°C.
-
Sample Collection: Carefully collect the culture supernatant from each well. The supernatant contains the released LH and FSH.
-
Hormone Quantification:
-
Centrifuge the collected supernatants at 500 x g for 5 minutes to pellet any detached cells.
-
Measure the concentration of LH and FSH in the clarified supernatants using specific and validated ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the mean LH and FSH concentrations against the logarithm of the agonist concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the EC50 and maximal response (Emax) for both LH and FSH.
-
Visualizations
Caption: Experimental workflow for generating a dose-response curve for an LHRH analog in primary pituitary cells.
References
Troubleshooting & Optimization
Navigating the Challenges of (D-Trp6)-LHRH (2-10): A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility and stability of (D-Trp6)-LHRH (2-10), a potent synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH). This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this peptide in your research.
Frequently Asked Questions (FAQs)
Q1: What is (D-Trp6)-LHRH (2-10) and why are its solubility and stability critical?
(D-Trp6)-LHRH (2-10), also known as (Des-Pyr1, D-Trp6)-LHRH, is a modified decapeptide that acts as a superagonist of the LHRH receptor. Its enhanced biological activity and stability compared to native LHRH make it a valuable tool in endocrinology and cancer research.[1][2] Proper solubilization and handling are paramount to ensure accurate dosing and prevent loss of function due to degradation or aggregation.
Q2: What are the primary challenges when working with (D-Trp6)-LHRH (2-10)?
The main challenges are its hydrophobic nature, which can lead to poor aqueous solubility, and its susceptibility to degradation pathways such as oxidation, deamidation, and hydrolysis.[1][3]
Q3: What are the recommended storage conditions for lyophilized and reconstituted (D-Trp6)-LHRH (2-10)?
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed container with a desiccant to prevent moisture absorption.[4][5]
-
Reconstituted Peptide: Peptide solutions have limited shelf-life. For optimal stability, prepare fresh solutions for each experiment. If storage is necessary, use sterile buffers at a pH of 5-6, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[1][6]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
Symptoms: The peptide does not dissolve completely, or the solution appears cloudy or contains visible particles.[5][7]
Root Causes:
-
High hydrophobicity of the peptide.[3]
-
Incorrect solvent choice.
-
Peptide concentration exceeds its solubility limit in the chosen solvent.
-
The pH of the solution is near the peptide's isoelectric point (pI), minimizing its net charge and solubility.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for (D-Trp6)-LHRH (2-10) solubility issues.
Issue 2: Loss of Biological Activity
Symptoms: Inconsistent or reduced efficacy in bioassays over time.
Root Causes:
-
Peptide Degradation: Chemical modifications to the peptide sequence.
-
Oxidation: The Tryptophan (Trp) residue is particularly susceptible to oxidation.[1]
-
Hydrolysis: Cleavage of peptide bonds, especially at acidic or basic pH.
-
Deamidation: Modification of asparagine or glutamine residues.
-
-
Aggregation: Formation of insoluble peptide aggregates.
-
Improper Storage: Repeated freeze-thaw cycles, exposure to light, or incorrect temperatures.[6]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments.
-
Verify Stock Concentration: Ensure the net peptide content was correctly accounted for when preparing stock solutions.
-
Assess Peptide Integrity: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products or aggregation.
-
Review Storage and Handling: Confirm that the peptide has been stored and handled according to the recommended guidelines.
Quantitative Data
The solubility of (D-Trp6)-LHRH (2-10) and its close analog, Triptorelin, has been determined in various solvents. As a hydrophobic peptide, it exhibits limited solubility in purely aqueous solutions but is readily soluble in organic solvents.
| Solvent | Reported Solubility of Triptorelin (trifluoroacetate salt) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | [8] |
| Dimethylformamide (DMF) | ~10 mg/mL | [8] |
| PBS (pH 7.2) | ~3 mg/mL | [8] |
Note: The pamoate salt of Triptorelin is practically insoluble in water.[9][10] The solubility of (D-Trp6)-LHRH (2-10) is expected to be in a similar range to the trifluoroacetate (B77799) salt of Triptorelin. It is always recommended to perform a solubility test on a small amount of the peptide before dissolving the entire sample.[3]
Experimental Protocols
Protocol 1: Reconstitution of (D-Trp6)-LHRH (2-10) for In Vitro Assays
This protocol is designed for reconstituting a hydrophobic peptide like (D-Trp6)-LHRH (2-10) to create a stock solution.
Materials:
-
Lyophilized (D-Trp6)-LHRH (2-10)
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, distilled water or desired aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to reach room temperature before opening to prevent moisture condensation.
-
Initial Dissolution: Add a minimal volume of DMSO to the vial to dissolve the peptide. For example, to create a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of peptide.
-
Vortex: Gently vortex the vial until the peptide is completely dissolved. The solution should be clear and free of particulates.
-
Dilution: Slowly add the desired aqueous buffer to the concentrated DMSO stock solution dropwise while gently vortexing. This gradual dilution helps to prevent the peptide from precipitating out of the solution.
-
Final Concentration: Continue adding the buffer until the desired final concentration is reached.
-
Storage: Aliquot the final solution into single-use, low-protein binding tubes and store at -20°C or -80°C.
Protocol 2: Stability Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a method to monitor the stability of (D-Trp6)-LHRH (2-10) in solution over time.
Materials:
-
Reconstituted (D-Trp6)-LHRH (2-10) solution
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Incubator or water bath for temperature-controlled stability studies
Procedure:
-
Sample Preparation: Prepare a solution of (D-Trp6)-LHRH (2-10) at a known concentration (e.g., 1 mg/mL) in the desired buffer or solvent.
-
Initial Analysis (Time Zero):
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a known volume (e.g., 20 µL) of the freshly prepared peptide solution.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the absorbance at 214 nm and 280 nm.
-
Record the peak area of the intact peptide. This will serve as the baseline.
-
-
Incubation: Store the remaining peptide solution under the desired stability testing conditions (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week), inject the same volume of the stored peptide solution onto the HPLC system using the same method as the initial analysis.
-
Data Analysis:
-
Compare the peak area of the intact peptide at each time point to the peak area at time zero.
-
Calculate the percentage of the remaining intact peptide.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
Signaling Pathway and Experimental Workflow Visualizations
LHRH Agonist Signaling Pathway in Pituitary Gonadotrophs
LHRH agonists like (D-Trp6)-LHRH (2-10) bind to the LHRH receptor (LHRH-R), a G-protein coupled receptor, on pituitary gonadotroph cells. This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous stimulation leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release.[2][11]
Caption: LHRH agonist signaling pathway in pituitary cells.
Experimental Workflow for Peptide Reconstitution and Use
A systematic workflow is crucial for obtaining reliable and reproducible results when working with synthetic peptides.
Caption: A generalized workflow for handling synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How To Reconstitute Peptides: A Step-By-Step Guide For Beginners - Zeptides X [zeptides.com]
- 5. medium.com [medium.com]
- 6. polarispeptides.com [polarispeptides.com]
- 7. uk-peptides.com [uk-peptides.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (D-Trp6)-LHRH (2-10) Concentration for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for using the synthetic peptide (D-Trp6)-LHRH (2-10) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is (D-Trp6)-LHRH (2-10) and what is its mechanism of action?
(D-Trp6)-LHRH (2-10) is a synthetic analog of a fragment of Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH). The designation "(D-Trp6)" indicates the substitution of the natural L-glycine at position 6 with a D-tryptophan, a modification that significantly enhances its stability and potency.[1] It functions as a potent agonist for the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR).[1][2]
The primary mechanism of action involves binding to GnRH receptors, which are predominantly found on pituitary gonadotroph cells.[2][3] This binding typically activates a Gαq/11 protein, initiating the phospholipase C (PLC) signaling cascade.[3][4][5] This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium (Ca²⁺) and activate Protein Kinase C (PKC), culminating in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6]
In certain cancer cells (e.g., prostate, ovarian, breast) that express GnRH receptors, the receptor may couple to a Gαi protein, which inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP) levels, and contributes to anti-proliferative effects.[3][4][5] It is important to note that while initial exposure to a GnRH agonist stimulates gonadotropin release, chronic or continuous administration leads to receptor downregulation and desensitization, paradoxically suppressing gonadotropin release.[3][4]
Q2: What is a recommended starting concentration for my in vitro experiments?
The optimal concentration of (D-Trp6)-LHRH (2-10) is highly dependent on the cell type, assay sensitivity, and experimental endpoint. A dose-response experiment is always recommended to determine the optimal concentration for your specific system. Based on published data for similar GnRH agonists, the following ranges can be used as a starting point.
| Experiment Type | Recommended Starting Range | Key Parameters & Notes |
| Receptor Binding Assays | 0.1 nM - 100 nM | The binding affinity (Kd) for Triptorelin (B344507) is in the low nanomolar range (e.g., 2.2 - 4.1 nM).[7] |
| Signaling Assays (e.g., Ca²⁺ flux, IP3) | 1 nM - 1 µM | Signaling events are often rapid and may require sensitive detection methods. |
| Hormone Secretion Assays (LH/FSH) | 0.1 nM - 1 µM | A typical dose-response curve for LH release from primary pituitary cells can be established in this range.[8][9] |
| Cell Proliferation / Viability Assays | 10 nM - 10 µM | Anti-proliferative effects on cancer cell lines may require higher concentrations and longer incubation times (24-72 hours).[9] |
Q3: How should I prepare and store my (D-Trp6)-LHRH (2-10) stock solution?
Proper handling and storage are critical to maintaining the peptide's activity and ensuring reproducible results.[10] Peptides containing tryptophan are susceptible to oxidation.[10]
Reconstitution Protocol:
-
Warm to Room Temperature: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Solvent Selection: Briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute the peptide in a small amount of a suitable solvent. For peptides that are difficult to dissolve, a small amount of DMSO can be used first, followed by dilution with a sterile aqueous buffer (like PBS).[11] Always check for solvent compatibility with your assay, keeping the final DMSO concentration low (typically <0.5%).[12]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume added to your experimental wells.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-protein-binding tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.[10][13]
-
Storage Conditions: Store lyophilized peptide and aliquoted stock solutions at -20°C or -80°C, protected from light.[1][10]
| Property | Information | Source |
| Form | Lyophilized Powder | [1] |
| Color | White to Off-White | [1] |
| Solubility | Aqueous Base (Slightly), Methanol (Very Slightly) | [1] |
| Storage Temp. | -20°C (Lyophilized) | [1] |
| Stability | Hygroscopic. Avoid repeated freeze-thaw cycles. | [1][10] |
Troubleshooting Guide
Q4: I am not observing the expected biological effect. What are the possible causes?
If your experiment is not yielding the expected results, systematically evaluate the following potential issues.
-
Peptide Integrity : Improper storage, such as repeated freeze-thaw cycles or exposure to light and air, can lead to degradation.[10] Peptides containing tryptophan can oxidize.[10] Always use fresh aliquots for experiments.
-
Solubility Issues : The peptide may not be fully dissolved in your stock solution or may precipitate when diluted into assay media.[12] Visually inspect solutions for any cloudiness or precipitate.
-
Concentration : The concentration used may be too low to elicit a response. Perform a wide dose-response curve (e.g., from 0.1 nM to 10 µM) to identify the active range.
-
Cellular Response : Confirm that your cell line expresses the GnRH receptor. Cell health, passage number, and confluency can all impact responsiveness.
-
Assay Conditions : Ensure that the pH, temperature, and incubation time are optimal for your assay. Run appropriate positive and negative controls to validate the assay itself.
-
Media Interference : Components in the culture medium, such as serum proteins, may bind to the peptide and reduce its effective concentration.[12] Consider running experiments in serum-free media as a control.
Q5: My results show high variability between replicates. How can I improve consistency?
High variability can obscure real biological effects. Consider these common sources of inconsistency:
-
Pipetting and Mixing : Ensure accurate pipetting, especially when performing serial dilutions. After adding the peptide to wells, mix thoroughly but gently (e.g., by tapping the plate or using a multi-channel pipette) to ensure even distribution.[11][12]
-
Uneven Cell Seeding : A non-homogenous cell suspension can lead to different cell numbers per well, causing variability. Mix the cell suspension thoroughly before and during plating.[12]
-
Edge Effects : Wells on the perimeter of a microplate are prone to evaporation, which can concentrate solutes and affect cell growth. To mitigate this, fill the outer wells with sterile buffer or media and do not use them for experimental data points.
-
Peptide Stability in Media : The peptide may not be stable in your culture medium at 37°C for the entire duration of a long-term experiment. Consider refreshing the media with a new peptide solution for experiments lasting longer than 24 hours.
Experimental Protocols
Protocol 1: GnRH Receptor (GnRHR) Competitive Binding Assay
This protocol describes a method to determine the binding affinity of (D-Trp6)-LHRH (2-10) by measuring its ability to compete with a known radiolabeled GnRH ligand.
Materials:
-
Cell membranes from a GnRHR-expressing cell line (e.g., pituitary cells, transfected HEK293 cells).
-
Radiolabeled Ligand: e.g., ¹²⁵I-labeled Triptorelin or another high-affinity GnRH ligand.
-
Unlabeled Competitor: (D-Trp6)-LHRH (2-10).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled (D-Trp6)-LHRH (2-10) competitor in assay buffer.
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer + Cell Membranes.
-
Non-specific Binding (NSB): Radioligand + High concentration of an unlabeled standard agonist (e.g., 1 µM Triptorelin) + Cell Membranes.
-
Competition: Radioligand + Serial dilutions of (D-Trp6)-LHRH (2-10) + Cell Membranes.
-
-
Add the GnRH receptor membrane preparation (typically 10-50 µg protein/well) to all wells.[6]
-
Add the radioligand at a concentration near its Kd.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[6]
-
Terminate the binding by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the competitor peptide. Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to a Ki (inhibition constant).
Protocol 2: Cell Proliferation Assay (MTT-based)
This protocol assesses the effect of (D-Trp6)-LHRH (2-10) on the proliferation of GnRHR-expressing cancer cells.
Materials:
-
GnRHR-expressing cancer cell line (e.g., OVCAR-3, LNCaP).
-
Complete culture medium.
-
(D-Trp6)-LHRH (2-10) stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[9]
-
Remove the seeding medium and replace it with fresh medium containing serial dilutions of (D-Trp6)-LHRH (2-10) (e.g., 1 nM to 10 µM).[9] Include vehicle-only wells as a control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Four hours before the end of the incubation, add 10-20 µL of MTT solution to each well and return the plate to the incubator.
-
After the 4-hour incubation, remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking, protected from light.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability or proliferation. Plot the percentage of viability against the log concentration of the peptide to generate a dose-response curve and calculate the IC₅₀ or EC₅₀.
References
- 1. Triptorelin CAS#: 57773-63-4 [m.chemicalbook.com]
- 2. Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist triptorelin on the gene expression of pituitary LHRH receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. a28therapeutics.com [a28therapeutics.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. genscript.com [genscript.com]
Technical Support Center: (D-Trp6)-LHRH (2-10) Stability in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (D-Trp6)-LHRH (2-10) in culture media.
Frequently Asked Questions (FAQs)
Q1: What is (D-Trp6)-LHRH (2-10) and why is its stability in culture media a concern?
(D-Trp6)-LHRH (2-10) is a synthetic peptide fragment of a potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist. Its stability is crucial for in vitro experiments as degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible data.[1] The peptide is susceptible to enzymatic degradation by proteases present in cell culture media, particularly those introduced by serum supplements or secreted by cells.
Q2: What are the primary causes of (D-Trp6)-LHRH (2-10) degradation in cell culture?
The primary cause of degradation is enzymatic activity from proteases.[2] Since (D-Trp6)-LHRH (2-10) is a peptide fragment lacking the N-terminal pyroglutamic acid of the full-length molecule, it may be particularly susceptible to aminopeptidases. Other proteases commonly found in serum, such as serine and cysteine proteases, can also cleave the peptide at specific sites.[3][4]
Q3: How does the D-Trp6 modification affect the stability of the peptide?
The substitution of the natural L-glycine at position 6 with a D-tryptophan residue significantly enhances the peptide's resistance to enzymatic degradation.[2] This modification sterically hinders the action of proteases that typically cleave the native LHRH at this position.[2] However, the peptide is still vulnerable to cleavage at other sites.
Q4: What are the visible signs of peptide degradation in my experiments?
Visible signs of degradation are often not apparent. The primary indicator is a loss or reduction in the expected biological effect of the peptide in your assay.[5] This could manifest as decreased efficacy in receptor binding, signaling pathway activation, or cell proliferation assays. To confirm degradation, analytical methods like HPLC or LC-MS are necessary.[6]
Q5: How should I properly store and handle (D-Trp6)-LHRH (2-10) to minimize degradation?
Proper storage and handling are critical to maintaining peptide integrity.[1]
-
Storage of Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
-
Reconstitution: Use a sterile, appropriate solvent. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by dilution in your aqueous buffer.
-
Storage of Stock Solutions: Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or colder.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity of the peptide. | Peptide degradation in the culture medium. | 1. Add a broad-spectrum protease inhibitor cocktail to your culture medium.[3][7] 2. Reduce the serum concentration in your medium if experimentally feasible. 3. Decrease the incubation time of the peptide with the cells. 4. Confirm peptide integrity using HPLC or LC-MS analysis.[5] |
| Incorrect peptide concentration. | 1. Verify the net peptide content from the certificate of analysis. 2. Perform accurate quantification of the stock solution. | |
| Improper peptide solubilization or aggregation. | 1. Ensure complete dissolution of the peptide. Sonication may help.[5] 2. Test different solubilization methods , starting with sterile water and progressing to organic solvents if necessary.[5] | |
| Inconsistent results between experiments. | Batch-to-batch variability of the peptide. | 1. Perform quality control on each new batch using HPLC and MS to confirm purity and identity.[5] |
| Variability in experimental conditions. | 1. Standardize all experimental parameters , including cell density, incubation times, and media composition. | |
| Suspected oxidation of the peptide. | The Tryptophan residue is susceptible to oxidation. | 1. Store the lyophilized peptide and stock solutions under an inert gas (e.g., argon).[5] 2. Prepare fresh solutions for each experiment.[5] |
Experimental Protocols
Protocol 1: Assessment of (D-Trp6)-LHRH (2-10) Stability in Culture Medium using RP-HPLC
This protocol allows for the quantitative analysis of the peptide's stability over time.
Materials:
-
(D-Trp6)-LHRH (2-10) peptide
-
Cell culture medium (with and without serum, with and without cells)
-
Protease inhibitor cocktail (optional)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of (D-Trp6)-LHRH (2-10) in an appropriate solvent.
-
Spike the peptide into different culture medium conditions (e.g., medium alone, medium with 10% FBS, medium with cells and 10% FBS) to a final concentration of 10 µM.
-
Incubate the samples at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the samples.
-
To stop enzymatic activity, immediately add an equal volume of a quenching solution (e.g., 10% TFA in ACN).
-
Centrifuge the samples to pellet any precipitates and filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample.
-
Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 220 nm and 280 nm.
-
The peak corresponding to the intact (D-Trp6)-LHRH (2-10) will decrease over time if degradation occurs, and new peaks corresponding to degradation fragments may appear.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the peptide remaining relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time to determine the degradation rate.
-
Protocol 2: Use of Protease Inhibitor Cocktails
This protocol describes how to effectively use protease inhibitor cocktails to prevent peptide degradation.
Materials:
-
Broad-spectrum protease inhibitor cocktail (commercially available cocktails are recommended)
-
Cell culture medium
Procedure:
-
Reconstitution of the Cocktail:
-
If the cocktail is lyophilized, reconstitute it according to the manufacturer's instructions, typically in DMSO or water.
-
-
Dilution in Culture Medium:
-
Just before use, dilute the protease inhibitor cocktail into the cell culture medium to the recommended working concentration (e.g., 1X).
-
Ensure thorough mixing.
-
-
Application:
-
Use this supplemented medium for all experimental steps involving the peptide.
-
If the experiment extends beyond 48 hours, it is advisable to replace the medium with fresh medium containing the protease inhibitor cocktail.
-
Quantitative Data Summary: Efficacy of Protease Inhibitor Cocktails
The following table summarizes the typical composition and target proteases of commercially available broad-spectrum protease inhibitor cocktails suitable for use in cell culture.
| Inhibitor | Target Protease Class |
| AEBSF, Aprotinin | Serine Proteases |
| E-64 | Cysteine Proteases |
| Bestatin | Aminopeptidases |
| Pepstatin A | Aspartic Proteases |
| 1,10-Phenanthroline | Metalloproteases |
Note: Some cocktails may not contain inhibitors for metalloproteases (e.g., EDTA) as they can interfere with certain downstream applications.[7]
Visualizations
Caption: Potential enzymatic degradation of (D-Trp6)-LHRH (2-10).
References
minimizing off-target effects of (D-Trp6)-LHRH (2-10)
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing off-target effects and troubleshooting experiments involving the LHRH analog, (D-Trp6)-LHRH (2-10).
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the handling and experimental use of (D-Trp6)-LHRH (2-10) and related peptides.
General Handling and Storage
-
Q1: How should I properly store the lyophilized (D-Trp6)-LHRH (2-10) peptide?
-
A: For long-term storage, keep the lyophilized peptide at -20°C or ideally -80°C in a tightly sealed container to prevent degradation. For short-term use, storage at 4°C is acceptable. It is critical to protect the peptide from light.
-
-
Q2: The weight of my peptide vial seems to have increased after storage. Why did this happen?
-
A: Peptides can be hygroscopic, meaning they readily absorb moisture from the air, which increases their weight. To avoid this, always allow the vial to equilibrate to room temperature inside a desiccator before opening.
-
-
Q3: Is it acceptable to repeatedly open and close the main stock vial?
-
A: No, this practice is strongly discouraged as it exposes the peptide to moisture and air, increasing degradation risk. The best practice is to aliquot the lyophilized peptide into single-use vials upon receipt.
-
Solubility and Aggregation
-
Q4: I'm having trouble dissolving the peptide. What is the best solvent to use?
-
A: The solubility of (D-Trp6)-LHRH (2-10) depends on its amino acid sequence and polarity. For relatively hydrophobic peptides, a common strategy is to first dissolve it in a minimal amount of an organic solvent like DMSO and then slowly add this solution to your aqueous buffer while vortexing.
-
-
Q5: My peptide dissolved in DMSO but precipitated when I added it to my aqueous buffer. How can I fix this?
-
A: This often happens due to localized high concentrations of the peptide. To prevent precipitation, add the peptide-DMSO stock solution dropwise into the aqueous buffer while continuously stirring or vortexing.
-
-
Q6: What factors contribute to peptide aggregation, and how can I prevent it?
-
A: Aggregation can be caused by high peptide concentrations and storage at a pH near the peptide's isoelectric point (pI). To minimize aggregation, work with the lowest effective concentration and use a buffer with a pH that is at least one unit away from the peptide's pI.
-
Experimental Design and Off-Target Effects
-
Q7: What are the primary "off-target" effects of (D-Trp6)-LHRH (2-10)?
-
A: The term "off-target" for LHRH analogs can refer to two things: 1) Effects on LHRH receptors (LHRH-R) in tissues other than the intended target (e.g., LHRH-R are found on various cancer cells like ovarian, prostate, and breast). 2) Non-specific binding to other receptors or proteins, though LHRH analogs are generally highly specific. Strategies to mitigate these effects include using the lowest effective concentration and characterizing the LHRH-R expression profile of your experimental model.
-
-
Q8: My in-vitro results show a biphasic response (stimulation at low doses, inhibition at high doses). Is this normal?
-
A: Yes, this is a well-documented paradoxical effect of potent LHRH agonists like (D-Trp6)-LHRH. Initial high-affinity binding to the GnRH receptor stimulates a strong signaling cascade. However, continuous or prolonged exposure leads to receptor desensitization and downregulation, resulting in a profound suppression of the biological response.
-
-
Q9: How can I confirm that the observed effect is specifically mediated by the LHRH receptor?
-
A: To confirm on-target activity, you can perform competition binding assays with a known unlabeled LHRH agonist or antagonist. Additionally, using a cell line that lacks LHRH receptor expression (LHRH-R-ve) as a negative control can demonstrate specificity. An LHRH antagonist, such as Cetrorelix, can also be used to block the receptor and should inhibit the effect of your agonist.
-
Quantitative Data: Receptor Binding and Potency
The following table summarizes binding affinity and functional potency data for the well-characterized LHRH agonist Triptorelin ([D-Trp6]-LHRH), which is structurally and functionally very similar to (D-Trp6)-LHRH (2-10). This data is provided for reference in experimental design.
| Compound | Assay Type | Receptor | Cell Line | Parameter | Value | Reference |
| Triptorelin | Radioligand Binding | LHRH Receptor | Chem-1 (transfected) | KD | 2.2 ± 0.2 nM | |
| Triptorelin | Radioligand Binding | LHRH Receptor | Mes-SA-Dx5 (uterine sarcoma) | KD | 3.7 ± 0.4 nM | |
| 125I-[His5,D-Tyr6]GnRH | Radioligand Binding | Human GnRH Receptor | COS Cells | KD | 0.19 nM |
Note: Data for various LHRH analogs are often used to infer the high-affinity binding characteristics of related compounds.
Experimental Protocols
1. Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of (D-Trp6)-LHRH (2-10) for the GnRH receptor.
-
Objective: To measure the ability of the unlabeled peptide to compete with a radiolabeled ligand for binding to the GnRH receptor.
-
Materials:
-
Radioligand: A suitable radiolabeled GnRH agonist (e.g., 125I-[His5,D-Tyr6]GnRH).
-
Competitor: Unlabeled (D-Trp6)-LHRH (2-10).
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a standard GnRH agonist like Buserelin.
-
Membrane Preparation: Membranes from cells expressing the GnRH receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine).
-
-
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and a range of competitor concentrations.
-
Reagent Addition:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of the GnRH receptor membrane preparation.
-
NSB: Add 50 µL of the high-concentration unlabeled agonist, 50 µL of radioligand, and 150 µL of the membrane preparation.
-
Competitor Wells: Add 50 µL of the (D-Trp6)-LHRH (2-10) serial dilutions, 50 µL of radioligand, and 150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents through the glass fiber filter plate using a cell harvester. This separates bound from unbound radioligand.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from all other wells.
-
Plot the percentage of specific binding against the log concentration of (D-Trp6)-LHRH (2-10).
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Inositol (B14025) Phosphate (IP) Accumulation Assay
This functional assay measures the agonist-induced activation of the Gq signaling pathway.
-
Objective: To quantify the production of inositol phosphates following GnRH receptor stimulation by (D-Trp6)-LHRH (2-10).
-
Principle: The GnRH receptor couples to Gq/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes PIP₂ into IP₃ and DAG. Measuring the accumulation of IP₃ (or total inositols) serves as a direct readout of receptor activation.
-
Procedure Outline:
-
Cell Culture: Plate cells expressing the GnRH receptor in a multi-well plate.
-
Labeling (Optional but common): Incubate cells with ³H-myo-inositol overnight to incorporate it into the cellular phosphoinositide pool.
-
Stimulation: Wash the cells and pre-incubate them with a lithium chloride (LiCl) solution (LiCl inhibits inositol monophosphatases, allowing IPs to accumulate). Add varying concentrations of (D-Trp6)-LHRH (2-10) and incubate for a defined period (e.g., 2 hours).
-
Lysis and Extraction: Terminate the stimulation by lysing the cells with an acid (e.g., perchloric acid).
-
Purification: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography columns.
-
Detection: Quantify the amount of accumulated ³H-inositol phosphates using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the IP accumulation (in CPM or as a fold-change over basal) against the log concentration of (D-Trp6)-LHRH (2-10).
-
Use non-linear regression to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Visualized Pathways and Workflows
Caption: GnRH receptor signaling cascade initiated by an LHRH agonist.
Caption: A decision tree for troubleshooting peptide solubility issues.
Caption: Experimental workflow to assess on-target vs. off-target effects.
Technical Support Center: Improving Peptide Delivery in In-Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the in vivo delivery of peptides.
Troubleshooting Guide
This guide is designed to help you navigate and resolve specific issues you may encounter during your in vivo peptide experiments.
Problem 1: Poor Peptide Solubility During Formulation
Question: My peptide is not dissolving in my desired aqueous buffer for injection. What steps can I take to improve its solubility?
Answer:
Poor peptide solubility is a common hurdle. The physicochemical properties of your peptide, such as its amino acid composition and net charge, play a crucial role. Here are systematic steps to improve solubility:
-
Assess Peptide Characteristics: Determine the net charge of your peptide at neutral pH.
-
Systematic Solubilization Protocol:
-
Start with a small amount of your peptide for solubility testing to avoid wasting your entire sample.[2][3]
-
Attempt to dissolve the peptide in sterile, purified water first. Sonication can aid dissolution.[2]
-
If insoluble in water:
-
For basic peptides , add a small amount of 10% acetic acid and then dilute with your aqueous buffer.[1][2]
-
For acidic peptides , add a small amount of 0.1 M ammonium (B1175870) bicarbonate and then dilute with your buffer.[5]
-
For hydrophobic peptides , dissolve in a minimal amount of an organic solvent like DMSO, and then slowly add your aqueous buffer while vortexing.[3][5] Note: Ensure the final concentration of the organic solvent is compatible with your in vivo model.
-
-
-
pH Adjustment: Ensure the pH of your final formulation is at least 1-2 units away from the peptide's isoelectric point (pI) to increase the net charge and reduce aggregation.[5]
-
Use of Excipients: Consider including solubility-enhancing excipients in your formulation.
Caption: Workflow for Peptide Solubilization.
Problem 2: Peptide Aggregation in Solution
Question: My peptide solution appears cloudy or forms a precipitate, suggesting aggregation. How can I prevent this?
Answer:
Peptide aggregation can lead to loss of bioactivity and potential immunogenicity. Here are strategies to minimize aggregation:
-
Optimize pH and Concentration:
-
Additives and Excipients: The inclusion of certain excipients can stabilize the peptide and prevent aggregation. The effectiveness of these additives is peptide-dependent.
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose (B13894), Trehalose | 5-10% (w/v) | Stabilize the native conformation of the peptide.[5] |
| Polyols | Glycerol, Mannitol (B672) | 10-50% (v/v) | Increase solvent viscosity and stabilize peptide structure.[5] |
| Amino Acids | Arginine, Glycine (B1666218) | 50-250 mM | Can reduce non-specific interactions and aggregation.[5][6] |
| Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Can prevent hydrophobic aggregation at low concentrations.[5][7] |
-
Temperature Control: Store peptide solutions at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8]
Problem 3: Low Peptide Bioavailability and Short Half-Life in Vivo
Question: My peptide shows low efficacy in vivo, and pharmacokinetic analysis reveals rapid clearance. How can I improve its bioavailability and extend its half-life?
Answer:
Low bioavailability and a short half-life are significant challenges for therapeutic peptides, primarily due to enzymatic degradation and rapid renal clearance.[9] Consider the following strategies:
-
Chemical Modifications:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size, which can shield it from proteases and reduce renal clearance, thereby extending its half-life.[10][11]
-
Lipidation: Adding a fatty acid chain can promote binding to serum albumin, increasing the peptide's circulation time.[12]
-
Terminal Modifications: N-terminal acetylation and C-terminal amidation can protect against degradation by aminopeptidases and carboxypeptidases, respectively.[12]
-
D-Amino Acid Substitution: Strategically replacing L-amino acids with their D-isoforms at cleavage sites can enhance resistance to proteases.[12]
-
| Modification | Effect on Half-Life | Example |
| PEGylation (20 kDa) | 25-fold increase | rhTIMP-1 |
| PEGylation (various sizes) | Half-life increased from 5.4h (40 kDa) to 17.7h (150 kDa) | Synthetic peptides |
-
Formulation with Delivery Systems:
-
Optimization of Administration Route: The choice of administration route significantly impacts bioavailability. While intravenous (IV) injection provides 100% bioavailability, subcutaneous (SC) or intraperitoneal (IP) injections may be more practical for sustained effects, although bioavailability may be lower.[9]
| Administration Route | Bioavailability | Advantages | Disadvantages |
| Intravenous (IV) | 100% | Rapid onset of action. | Invasive, potential for rapid clearance.[9] |
| Subcutaneous (SC) | Lower than IV | Suitable for self-administration, sustained release is possible. | Potential for local irritation and degradation at the injection site.[9][13] |
| Intraperitoneal (IP) | Variable | Larger injection volumes possible compared to SC. | Risk of injection into organs. |
| Oral | Typically <1-2% | High patient compliance, non-invasive. | Significant enzymatic degradation and poor absorption.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store my lyophilized peptide and peptide solutions?
A1: Lyophilized peptides should be stored at -20°C or -80°C in a desiccator.[8] Once in solution, it is crucial to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or -80°C.[8]
Q2: Which administration route should I choose for my in vivo experiment?
A2: The choice of administration route depends on your experimental goals.
-
For rapid, systemic effects and to determine maximum efficacy, intravenous (IV) injection is ideal as it provides 100% bioavailability.[9]
-
For sustained release and ease of administration in animal models, subcutaneous (SC) injection is a common choice.[9][15]
-
Intraperitoneal (IP) injection is also frequently used and allows for larger volumes than SC.
-
Oral administration is generally not recommended for peptides in preclinical studies due to very low and variable bioavailability, unless the study is specifically focused on oral delivery technologies.[14][16]
Q3: How can I assess the stability of my peptide in my formulation?
A3: Peptide stability can be assessed using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) to monitor the degradation of the parent peptide over time under different storage conditions (e.g., varying temperature and pH).[17][18] Mass spectrometry can be used to identify degradation products.[17][18]
Q4: What are common excipients used to stabilize peptide formulations?
A4: Common stabilizing excipients include:
-
Buffers: Acetate, citrate, phosphate, and histidine buffers are used to maintain an optimal pH.[19]
-
Stabilizers/Bulking Agents: Sugars like sucrose and trehalose, and polyols like mannitol are often used, especially in lyophilized formulations.[19]
-
Amino Acids: Arginine and glycine can help reduce aggregation.[6][19]
-
Surfactants: Polysorbates (e.g., Tween 20, Tween 80) can prevent surface adsorption and aggregation.[19]
Experimental Protocols
Protocol 1: General Method for Subcutaneous (SC) Peptide Injection in Mice
Materials:
-
Sterile peptide solution in a suitable formulation.
-
Sterile syringes (e.g., 0.5-1 mL).
-
Sterile needles (e.g., 26-27 gauge).
-
70% ethanol (B145695) or isopropanol (B130326) wipes.
-
Appropriate animal restraint device.
Procedure:
-
Preparation: Prepare the sterile peptide solution. Draw the required volume into the syringe and carefully remove any air bubbles.
-
Animal Restraint: Gently restrain the mouse. A common injection site is the loose skin over the scruff of the neck and shoulder area.
-
Injection Site Preparation: Tent the loose skin upwards. Disinfect the injection site with a 70% alcohol wipe.
-
Injection: Insert the needle, with the bevel facing up, at the base of the tented skin.
-
Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood enters the syringe, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Administration: Slowly inject the peptide solution. A small bleb will form under the skin.
-
Post-Injection: Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution. Return the mouse to its cage and monitor for any adverse reactions.[15][20]
Caption: Workflow for Subcutaneous Injection in Mice.
Signaling Pathway Visualization
The delivery of a therapeutic peptide in vivo is designed to modulate a specific cellular signaling pathway to achieve a therapeutic effect. The following is a generalized diagram of a peptide antagonist inhibiting a receptor tyrosine kinase (RTK) signaling pathway.
// Nodes Peptide [label="Therapeutic Peptide\n(Antagonist)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand [label="Endogenous Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase\n(RTK)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Receptor Dimerization\n& Autophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling_Proteins [label="Downstream\nSignaling Proteins\n(e.g., GRB2, SOS)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(e.g., Proliferation, Survival)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];
// Edges Ligand -> Receptor [label="Binds"]; Peptide -> Receptor [arrowhead=tee, color="#EA4335", label="Blocks"]; Receptor -> Dimerization; Dimerization -> Signaling_Proteins [label="Activates"]; Signaling_Proteins -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Transcription [label="Phosphorylates\nTranscription Factors"]; Transcription -> Response; }
Caption: Peptide Antagonist Inhibiting an RTK Pathway.
References
- 1. biocat.com [biocat.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. jpt.com [jpt.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. seranovo.com [seranovo.com]
- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Stable Excipients Screening of Protein & Peptide Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
Technical Support Center: Avoiding Receptor Desensitization in Short-Term Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively avoid receptor desensitization in short-term experimental assays.
Troubleshooting Guide: Common Issues and Solutions
Issue: Rapid decrease in signal or complete loss of response shortly after agonist application.
This is a hallmark of receptor desensitization, a process where the receptor becomes refractory to further stimulation. Below are common causes and actionable solutions to mitigate this effect in your experiments.
| Possible Cause | Underlying Mechanism | Recommended Solution |
| High Agonist Concentration | Excessive agonist exposure accelerates receptor phosphorylation and subsequent uncoupling from signaling pathways.[1][2] | Perform a detailed dose-response curve to identify the minimal agonist concentration (ideally at or below the EC80) that elicits a sufficiently robust signal for your assay window. |
| Prolonged Agonist Incubation | Continuous receptor occupancy, even at lower concentrations, leads to progressive desensitization and internalization over time.[3][4][5] | Conduct a time-course experiment to pinpoint the optimal, shortest incubation time that provides a maximal signal before significant desensitization occurs. |
| Receptor Phosphorylation | Agonist binding triggers G protein-coupled receptor kinases (GRKs) to phosphorylate the receptor, promoting β-arrestin binding, which blocks G protein interaction.[3][4][6] | In specific mechanistic studies, consider using kinase inhibitors (e.g., staurosporine, a broad-spectrum kinase inhibitor) or, in recombinant systems, mutating key phosphorylation sites on the receptor.[7] Use caution as inhibitors can have off-target effects. |
| Receptor Internalization | β-arrestin binding targets the receptor for removal from the cell surface via endocytosis, reducing the available receptor pool.[6][8][9] | For mechanistic studies, the use of endocytosis inhibitors (e.g., hypertonic sucrose, phenylarsine (B13959437) oxide) can block receptor internalization.[10][11] However, these can have broad cellular effects and should be used with appropriate controls. |
Frequently Asked Questions (FAQs)
Q1: What is receptor desensitization in the context of short-term assays?
A1: Receptor desensitization is a rapid process where a receptor's response to an agonist diminishes, even when the agonist is still present.[4] In short-term assays (seconds to minutes), this is primarily caused by two events: the uncoupling of the receptor from its intracellular signaling partners (like G proteins) and the physical removal of the receptor from the cell surface, known as internalization.[3][8]
Q2: What are the primary molecular mechanisms driving rapid desensitization?
A2: For G protein-coupled receptors (GPCRs), the canonical pathway for rapid desensitization involves:
-
Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate serine and threonine residues on the receptor's intracellular domains.[3][4][6]
-
β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin proteins.[6][12]
-
Uncoupling and Internalization: The binding of β-arrestin sterically hinders the receptor from coupling to its G protein, effectively silencing the signal.[6] β-arrestin also acts as an adapter protein, linking the receptor to the endocytic machinery (e.g., clathrin), which leads to its internalization.[9]
Q3: How can I experimentally verify that the signal loss I'm observing is due to desensitization?
A3: A re-stimulation experiment is a straightforward method to confirm desensitization.
-
Apply your agonist and measure the initial response.
-
Continue to monitor the signal until it diminishes, confirming the loss of response.
-
Thoroughly wash the cells to remove the agonist.
-
Allow the cells a recovery period (this can range from minutes to hours, depending on the receptor's recycling rate).
-
Re-apply the same concentration of agonist. A significantly reduced response upon the second application is a strong indicator of receptor desensitization.
Q4: Are certain assay formats more susceptible to desensitization?
A4: Yes. Endpoint assays that measure a cumulative response over extended periods are more likely to be affected by desensitization. In contrast, kinetic assays that measure the initial, rapid signaling events (e.g., calcium flux or cAMP production within the first few minutes) are often less impacted because the measurement is taken before significant desensitization can occur.
Experimental Protocols
Protocol 1: Optimizing Agonist Concentration and Incubation Time
Objective: To define an experimental window (agonist concentration and time) that maximizes the signal-to-noise ratio while minimizing receptor desensitization.
Methodology:
-
Cell Plating: Plate cells expressing the receptor of interest at a consistent density in an appropriate microplate format for your assay readout.
-
Agonist Preparation: Prepare a serial dilution of your agonist, typically spanning from sub-EC50 to maximally effective concentrations.
-
Stimulation: Add the agonist dilutions to the cells.
-
Kinetic Measurement: Measure the assay response at multiple, sequential time points (e.g., 1, 2, 5, 10, 15, and 30 minutes) post-stimulation.
-
Data Analysis:
-
For each time point, plot the response versus the agonist concentration to generate a series of dose-response curves.
-
Plot the response for a high (e.g., EC80-EC90) and a maximal agonist concentration over time to visualize the onset and rate of desensitization.
-
Illustrative Data:
The table below shows hypothetical data illustrating how the response to an agonist can change over time at different concentrations. Notice the more pronounced decrease in response at higher concentrations over time.
| Agonist Concentration | Signal at 1 min (% Max) | Signal at 5 min (% Max) | Signal at 15 min (% Max) | Signal at 30 min (% Max) |
| 10 nM (EC50) | 50 | 48 | 45 | 42 |
| 100 nM (EC80) | 80 | 72 | 55 | 40 |
| 1 µM (Max) | 100 | 85 | 60 | 35 |
Visualizations
Caption: Key steps in agonist-induced GPCR desensitization.
Caption: Workflow to determine the optimal assay conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. G-Protein Coupled Receptor Resensitization – Appreciating the Balancing Act of Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid receptor desensitization: mechanisms and its link to tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 10. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 11. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
interpreting unexpected results in GnRH signaling pathways
Welcome to the technical support center for researchers investigating Gonadotropin-Releasing Hormone (GnRH) signaling pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and unexpected findings that researchers may encounter during their studies on GnRH signaling.
Issue 1: GnRH agonist treatment does not lead to rapid receptor desensitization in my mammalian cell line.
-
Question: I'm treating my mammalian cells (e.g., HEK293, COS-7) expressing the human GnRH receptor (GnRHR) with a potent GnRH agonist, but I don't observe the rapid desensitization of downstream signaling (like IP1 accumulation or calcium release) that I expect for a GPCR. Is my experiment failing?
-
Answer: Not necessarily. This is a known characteristic of mammalian Type I GnRH receptors. Unlike many other G protein-coupled receptors (GPCRs), mammalian GnRHRs lack the C-terminal tail that is typically involved in rapid desensitization.[1][2][3] This structural feature results in a lack of rapid, agonist-induced phosphorylation and subsequent β-arrestin binding, which are key steps for desensitization and internalization of many other GPCRs.[2][4] In contrast, non-mammalian GnRH receptors, which possess this C-terminal tail, tend to desensitize and internalize more rapidly.[1][4] Therefore, observing slow or minimal desensitization with a mammalian GnRHR is an expected result.
Troubleshooting Steps:
-
Confirm Receptor Type: Double-check that you are using a mammalian Type I GnRHR. If you are working with a non-mammalian receptor, you should expect to see more rapid desensitization.
-
Assay Duration: For mammalian GnRHRs, desensitization may occur over a longer time frame due to mechanisms like receptor downregulation. Consider extending your experimental time course.
-
Positive Control: If possible, include a positive control in your experiments using a different GPCR known to undergo rapid desensitization in your cell line (e.g., the TRH receptor) to ensure your assay is capable of detecting this phenomenon.[3]
-
Issue 2: My GnRH antagonist is showing agonist-like activity, particularly in cancer cell lines.
-
Question: I'm using a well-established GnRH antagonist in my experiments with a reproductive cancer cell line, but I'm observing pro-apoptotic effects, which seems counterintuitive for an antagonist. Why is this happening?
-
Answer: This is a fascinating and complex aspect of GnRHR signaling. While GnRH receptors in pituitary gonadotropes predominantly couple to Gαq/11 proteins to stimulate hormone secretion, in some peripheral tissues and cancer cells, they can also couple to the inhibitory Gαi protein.[5][6] Some GnRH antagonists have been shown to act as agonists for this Gαi-mediated pathway, leading to the activation of stress-activated protein kinases and subsequent pro-apoptotic signaling.[5] This means your "antagonist" is acting as a biased agonist, selectively activating one pathway (Gαi) while blocking another (Gαq/11).
Troubleshooting Steps:
-
Cell Context is Key: Recognize that the signaling outcome is highly dependent on the cellular context and the specific G proteins available for the receptor to couple with.
-
Investigate Downstream Pathways: To confirm this effect, you can measure markers of Gαi activation (e.g., inhibition of cAMP production) or the activation of downstream pro-apoptotic pathways (e.g., caspase activation).
-
Compare Antagonists: Different GnRH antagonists can have varying degrees of biased agonism. Testing other antagonists may reveal different efficacy profiles for the Gαi-mediated effects.[5]
-
Issue 3: I am seeing inconsistent or no calcium signal upon GnRH stimulation.
-
Question: My calcium imaging experiments are giving variable results. Sometimes I see a robust calcium spike after GnRH addition, and other times the response is weak or absent. What could be the cause?
-
Answer: GnRH-induced calcium signaling is a multi-step process that can be influenced by several factors. The initial sharp rise in intracellular calcium comes from the release of internal stores, triggered by inositol (B14025) 1,4,5-triphosphate (IP3).[1][7] This is often followed by a sustained phase of calcium entry from the extracellular space through voltage-sensitive calcium channels.[8][9][10] Inconsistent results can stem from issues with cell health, receptor expression levels, or the integrity of the signaling components.
Troubleshooting Steps:
-
Check Cell Health and Receptor Expression: Ensure your cells are healthy, not overgrown, and have consistent expression of the GnRH receptor.
-
Calcium-Free Medium Control: To distinguish between internal release and external influx, perform a control experiment in a calcium-free buffer. You should still observe the initial transient peak from internal stores, but the sustained phase will be absent.
-
Investigate Store Depletion: If the initial peak is absent, your intracellular calcium stores may be depleted. Ensure your cells are properly loaded with calcium prior to the experiment.
-
Channel Blockers: To confirm the role of L-type calcium channels in the sustained phase, you can pre-treat cells with a channel blocker like nicardipine, which should inhibit this portion of the calcium response.[8][11]
-
Quantitative Data Summary
The following tables summarize key quantitative data from published literature to provide a reference for expected experimental outcomes.
Table 1: Comparison of GnRH Receptor Internalization Rates
| Receptor Type | Cell Line | Half-Time (t1/2) of Internalization | Notes |
| Human GnRH Receptor (Type I) | HEK 293 | ~20 minutes | Internalization is significantly slower compared to GPCRs with C-terminal tails. |
| TRH Receptor | HEK 293 | ~2.2 minutes | A GPCR with a C-terminal tail, showing much faster internalization. |
| Xenopus GnRH Receptor | αT4 | Higher internalization index than hGnRH-R | Non-mammalian receptor with a C-terminal tail internalizes more efficiently. |
Data synthesized from published studies.[1][3]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol outlines the steps for measuring GnRH-induced intracellular calcium changes using a fluorescent calcium indicator.
-
Cell Plating: Plate cells expressing the GnRH receptor onto black-walled, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.
-
-
Cell Washing:
-
Gently remove the loading buffer.
-
Wash the cells 2-3 times with a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Add the final volume of salt solution to each well.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to record fluorescence at appropriate excitation and emission wavelengths for your chosen dye.
-
Establish a stable baseline fluorescence reading for each well for 1-2 minutes.
-
Inject the GnRH agonist at the desired concentration and continue recording the fluorescence signal for 5-10 minutes to capture both the transient and sustained phases of the calcium response.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline reading for each well.
-
Calculate parameters such as peak amplitude, time to peak, and area under the curve to quantify the calcium response.
-
Protocol 2: Receptor Internalization Assay (ELISA-based)
This protocol describes a method to quantify the internalization of a cell-surface-tagged GnRH receptor.
-
Cell Plating: Plate cells expressing an N-terminally HA-tagged GnRH receptor in 48-well plates.
-
Agonist Treatment:
-
Treat the cells with a GnRH agonist at a saturating concentration (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce internalization.
-
Include an untreated control group (time 0).
-
-
Cell Fixation:
-
After the treatment period, immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the fixed cells with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody against the HA-tag (to detect receptors remaining on the cell surface) for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection and Quantification:
-
Wash the cells to remove unbound secondary antibody.
-
Add an HRP substrate (e.g., TMB) and allow the color to develop.
-
Stop the reaction with a stop solution (e.g., 1 M H2SO4).
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the number of receptors on the cell surface. Calculate the percentage of internalized receptors at each time point relative to the untreated control (time 0).
-
Visualizations
Diagram 1: Canonical GnRH Signaling Pathway
Caption: Canonical Gαq/11-mediated GnRH signaling pathway.
Diagram 2: Unexpected GnRH Antagonist-Induced Signaling
Caption: Unexpected Gαi-mediated signaling by GnRH antagonists.
Diagram 3: Experimental Workflow for Investigating Receptor Internalization
References
- 1. academic.oup.com [academic.oup.com]
- 2. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Differential desensitization and internalization of three different bullfrog gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gonadotropin-releasing hormone (GnRH) antagonists promote proapoptotic signaling in peripheral reproductive tumor cells by activating a Galphai-coupling state of the type I GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. academic.oup.com [academic.oup.com]
- 8. GnRH Evokes Localized Subplasmalemmal Calcium Signaling in Gonadotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium signaling and gonadotropin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reproduction - GnRH signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 11. GnRH evokes localized subplasmalemmal calcium signaling in gonadotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity issues with (D-Trp6)-LHRH (2-10) antibodies
Welcome to the technical support center for (D-Trp6)-LHRH (2-10) antibodies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve potential cross-reactivity issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (D-Trp6)-LHRH (2-10) and why are antibodies targeted against it?
(D-Trp6)-LHRH (2-10) is a synthetic peptide fragment of a potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist. Antibodies targeting this fragment are crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling specific detection and quantification of this therapeutic peptide in biological matrices.
Q2: What are the common causes of cross-reactivity with (D-Trp6)-LHRH (2-10) antibodies?
Cross-reactivity can occur when the antibody binds to molecules other than (D-Trp6)-LHRH (2-10).[1][2] This is often due to structural similarities between the target peptide and other endogenous peptides, metabolites of the drug, or other LHRH analogs present in the sample.[2] Polyclonal antibodies, recognizing multiple epitopes, have a higher likelihood of cross-reactivity compared to monoclonal antibodies which recognize a single epitope.[2][3]
Q3: How can I determine if my (D-Trp6)-LHRH (2-10) antibody is cross-reacting?
Several methods can be employed to assess cross-reactivity:
-
Competitive ELISA: This is a key method to quantify the degree of cross-reactivity with structurally related peptides.[1]
-
Western Blotting: This technique can help determine if the antibody binds to proteins of unexpected molecular weights, which could indicate off-target binding.[1][4]
-
Peptide Array Analysis: This allows for screening the antibody against a library of peptides to identify potential cross-reactive sequences.[5][6]
Q4: What are the initial steps to troubleshoot unexpected results in my immunoassay?
When encountering unexpected results, it's important to first review the experimental protocol thoroughly for any deviations.[4] Subsequently, consider the following:
-
Reagent Quality: Ensure all reagents, including buffers and secondary antibodies, are not expired and have been stored correctly.[4]
-
Sample Matrix Effects: The complexity of biological samples can interfere with antibody-antigen binding.[3][7] Consider performing spike and recovery experiments to assess matrix effects.[4]
-
Antibody Specificity: If the above factors are ruled out, the issue may lie with the primary antibody's specificity and potential cross-reactivity.[4]
Troubleshooting Guides
Issue 1: High Background Signal in ELISA
High background can obscure the specific signal from (D-Trp6)-LHRH (2-10).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the blocking incubation time. | Reduced non-specific binding of the antibody to the plate surface, lowering the background signal. |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and noise. | A clear distinction between the specific signal and the background. |
| Cross-reactivity with components in the sample matrix | Use a specialized assay diluent designed to reduce matrix effects and non-specific binding.[4] | Minimized interference from the sample matrix, resulting in a cleaner signal. |
| Inadequate Washing | Increase the number or duration of wash steps to more effectively remove unbound antibodies and other reagents. | Lower background due to the efficient removal of non-specifically bound components. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability in results can undermine the reliability of your data.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Errors | Ensure proper calibration and use of pipettes. Be consistent with pipetting technique. | Increased precision and reproducibility of results across replicates and experiments. |
| Temperature Fluctuations | Maintain consistent incubation temperatures throughout the assay. Avoid placing plates in areas with temperature gradients. | More uniform reaction kinetics leading to more consistent results. |
| Reagent Variability | Use reagents from the same lot for an entire experiment. If changing lots, perform a bridging study to ensure consistency. | Reduced variability introduced by lot-to-lot differences in reagent performance. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more susceptible to temperature and evaporation effects. Alternatively, fill the outer wells with buffer. | Minimized variability across the plate, leading to more consistent readings. |
Issue 3: Suspected Cross-Reactivity with Other Peptides
If you suspect your antibody is detecting molecules other than (D-Trp6)-LHRH (2-10).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Binding to structurally similar peptides | Perform a competitive ELISA with a panel of related peptides (e.g., native LHRH, other LHRH analogs, and metabolites). | Quantitative data on the percentage of cross-reactivity with each tested peptide. |
| Off-target binding in complex samples | Use a peptide blocking assay. Pre-incubate the antibody with an excess of the (D-Trp6)-LHRH (2-10) peptide before adding it to the sample.[6][8][9] | The specific signal should be significantly reduced or eliminated, while any non-specific signal remains. |
| Antibody is polyclonal | Consider using a monoclonal antibody, which offers higher specificity due to its recognition of a single epitope.[2][3] | Reduced likelihood of cross-reactivity with other molecules. |
Quantitative Data Summary
The following table provides a hypothetical example of cross-reactivity data for a (D-Trp6)-LHRH (2-10) antibody, as would be determined by a competitive ELISA.
Table 1: Cross-Reactivity of Anti-(D-Trp6)-LHRH (2-10) Antibody
| Competing Peptide | IC50 (ng/mL) | % Cross-Reactivity * |
| (D-Trp6)-LHRH (2-10) | 1.5 | 100 |
| (D-Trp6)-LHRH | 25 | 6 |
| Native LHRH | >1000 | <0.15 |
| LHRH (1-5) fragment | >1000 | <0.15 |
| LHRH (6-10) fragment | 850 | 0.18 |
% Cross-Reactivity = (IC50 of (D-Trp6)-LHRH (2-10) / IC50 of Competing Peptide) x 100
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to quantify the cross-reactivity of an anti-(D-Trp6)-LHRH (2-10) antibody with other peptides.
Materials:
-
(D-Trp6)-LHRH (2-10) coated microplate
-
Anti-(D-Trp6)-LHRH (2-10) antibody
-
(D-Trp6)-LHRH (2-10) standard
-
Competing peptides (e.g., native LHRH, other analogs)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Prepare serial dilutions of the (D-Trp6)-LHRH (2-10) standard and each competing peptide in assay buffer.
-
Add 50 µL of the standard or competing peptide dilutions to the wells of the coated microplate.
-
Add 50 µL of the diluted anti-(D-Trp6)-LHRH (2-10) antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm.
-
Plot the absorbance versus concentration for the standard and each competing peptide to determine the IC50 values.
-
Calculate the percent cross-reactivity for each competing peptide using the formula provided in Table 1.
Peptide Blocking Assay for Western Blot
This protocol is used to confirm the specificity of the antibody signal in a Western blot.[9][10]
Materials:
-
Protein lysate
-
Anti-(D-Trp6)-LHRH (2-10) antibody
-
(D-Trp6)-LHRH (2-10) blocking peptide
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Separate the protein lysate using SDS-PAGE and transfer the proteins to a membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Prepare two tubes of primary antibody solution. In one tube ("Blocked"), add the (D-Trp6)-LHRH (2-10) blocking peptide at a 5-10 fold excess by weight to the primary antibody.[9] Incubate this mixture for 30 minutes at room temperature. The second tube ("Control") will contain only the primary antibody.
-
Incubate the membrane with either the "Blocked" or "Control" antibody solution overnight at 4°C.[11]
-
Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Detect the signal using an ECL substrate.
-
Compare the band intensity between the "Blocked" and "Control" blots. A significant reduction or absence of the band in the "Blocked" lane confirms the specificity of the antibody.
Visualizations
Caption: LHRH receptor signaling pathway in gonadotroph cells.[12][13][14]
Caption: Troubleshooting workflow for suspected antibody cross-reactivity.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. biocompare.com [biocompare.com]
- 5. PEPperPRINT: PEPperCHIP® Peptide Microarray Solutions for Antibody Validation [pepperprint.com]
- 6. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 7. myadlm.org [myadlm.org]
- 8. A superior strategy for validation of antibody: Blocking peptide validation | Affinity Biosciences [affbiotech.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. How should blocking peptides be used for western blotting? | Cell Signaling Technology [cellsignal.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer [mdpi.com]
Validation & Comparative
A Comparative Analysis of (D-Trp6)-LHRH and Full-Length LHRH Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activity of the potent synthetic Luteinizing Hormone-Releasing Hormone (LHRH) analog, [D-Trp6]-LHRH, and the native full-length LHRH. The enhanced potency and prolonged duration of action of synthetic LHRH analogs are pivotal for their therapeutic applications, including the treatment of hormone-dependent cancers and various reproductive disorders. This document synthesizes available experimental data to highlight the key differences in their biological activity, supported by detailed experimental methodologies and visual representations of the underlying biological processes.
Disclaimer: This comparison focuses on the full-length [D-Trp6]-LHRH decapeptide, a widely studied and clinically relevant analog. While the initial query mentioned "(D-Trp6)-LHRH (2-10)", a comprehensive search of the scientific literature did not yield sufficient data on the specific biological activity of this fragment for a direct comparison. The LHRH (2-10) nonapeptide has been identified as a major urinary metabolite of LHRH, suggesting it may be a product of degradation with potentially reduced activity. Therefore, this guide will compare the well-characterized full-length analog to the native hormone.
Enhanced Biological Activity of [D-Trp6]-LHRH
The substitution of the glycine (B1666218) at position 6 of the LHRH decapeptide with a D-amino acid, such as D-Tryptophan, results in analogs with significantly greater gonadotropin-releasing activities both in vivo and in vitro compared to the natural hormone.[1][2] This enhanced activity is attributed to two primary factors:
-
Increased Resistance to Enzymatic Degradation: The D-amino acid substitution confers resistance to enzymatic cleavage, prolonging the half-life of the analog in biological systems.[2][3] Native LHRH has a very short plasma half-life of approximately 2 to 4 minutes in humans.[3]
-
Higher Receptor Binding Affinity: The modification enhances the peptide's binding affinity for the LHRH receptor, leading to a more potent and sustained biological response.[2][4]
Quantitative Comparison of Biological Activity
The following tables summarize the key efficacy parameters of native LHRH and its potent agonist analog, [D-Trp6]-LHRH.
Table 1: In Vitro Potency and Receptor Binding Affinity
| Parameter | Full-Length LHRH | [D-Trp6]-LHRH | Reference(s) |
| LH Release Potency | 1x | ~100-fold more active in stimulating LH release | [3] |
| Receptor Binding Affinity | 1x | ~20-fold more active in displacing radiolabeled GnRH | [3] |
Table 2: In Vivo Gonadotropin-Releasing Activity
| Parameter | Full-Length LHRH | [D-Trp6]-LHRH | Reference(s) |
| LH-Releasing Activity | 1x | 13-fold higher LH-releasing activity | [3] |
| FSH-Releasing Activity | 1x | 21-fold higher FSH-releasing activity | [3] |
| Duration of Action | Short | Prolonged, with elevated LH levels 24h post-dose | [5] |
Signaling Pathways and Experimental Workflows
LHRH Receptor Signaling Pathway
LHRH and its agonists exert their effects by binding to the LHRH receptor, a G protein-coupled receptor (GPCR) on pituitary gonadotrophs. This interaction initiates a signaling cascade that leads to the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
Caption: LHRH receptor signaling cascade in pituitary gonadotrophs.
Experimental Workflow: In Vivo Comparison of LHRH Analogs
The following diagram illustrates the key steps in an in vivo experiment designed to compare the effects of native LHRH and its synthetic analog on gonadotropin secretion.
Caption: Experimental workflow for in vivo comparison of LHRH analogs.
Detailed Experimental Protocols
Competitive Receptor Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of native LHRH and [D-Trp6]-LHRH to the LHRH receptor.
Methodology:
-
Membrane Preparation:
-
Anterior pituitary glands are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the crude membrane fraction.
-
The pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled LHRH analog (e.g., [¹²⁵I]-[D-Trp6]-LHRH) is incubated with the pituitary membrane preparation.
-
Increasing concentrations of unlabeled competitor peptides (native LHRH or [D-Trp6]-LHRH) are added to the incubation tubes.
-
Non-specific binding is determined in the presence of a large excess of unlabeled LHRH.
-
The reaction mixtures are incubated at 4°C for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
A displacement curve is generated by plotting the percentage of bound radioligand against the concentration of the unlabeled competitor.
-
The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve.
-
The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Bioassay for LH Release
Objective: To assess the bioactivity of LHRH analogs by measuring LH release from primary pituitary cell cultures.
Methodology:
-
Primary Pituitary Cell Culture:
-
Anterior pituitary glands are removed from rats and enzymatically dispersed (e.g., with trypsin or collagenase) to obtain a single-cell suspension.
-
The cells are plated in culture dishes and maintained in an appropriate culture medium for 48-72 hours to allow for recovery and attachment.
-
-
Stimulation of LH Release:
-
The culture medium is replaced with a fresh, serum-free medium containing various concentrations of the test peptides (native LHRH or [D-Trp6]-LHRH).
-
A control group receives only the vehicle.
-
The cells are incubated for a defined period (e.g., 2-4 hours).
-
-
Quantification of LH Release:
-
After incubation, the culture medium is collected.
-
The concentration of LH in the medium is determined by a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The amount of LH released is normalized to the number of cells or total protein content.
-
Dose-response curves are constructed to determine the EC50 (the concentration of the peptide that produces 50% of the maximal response).
-
Conclusion
The available evidence strongly indicates that the synthetic LHRH analog, [D-Trp6]-LHRH, exhibits significantly greater efficacy than native LHRH.[2] This enhanced performance is attributed to its increased resistance to enzymatic degradation and higher binding affinity for the LHRH receptor.[2][3] These properties result in a more potent and sustained release of gonadotropins, which is the basis for its clinical utility in various therapeutic applications. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel LHRH analogs with improved pharmacological profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Comparison of different agonists and antagonists of luteinizing hormone-releasing hormone for receptor-binding ability to rat pituitary and human breast cancer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Guide to (D-Trp6)-LHRH (2-10) and Triptorelin for GnRH Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established Gonadotropin-Releasing Hormone (GnRH) agonist, Triptorelin, and the related peptide fragment, (D-Trp6)-LHRH (2-10). While extensive experimental data is available for Triptorelin, it is important to note that there is a significant lack of publicly available research on the biological activity and performance of (D-Trp6)-LHRH (2-10). Consequently, the comparison for this fragment is largely based on established structure-activity relationships of GnRH analogues.
Introduction to GnRH Agonists
GnRH agonists are synthetic peptides that mimic the action of the natural Gonadotropin-Releasing Hormone. They bind to GnRH receptors in the pituitary gland, initially causing a stimulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, often referred to as a "flare-up".[1][2] However, continuous administration leads to receptor downregulation and desensitization, resulting in a profound and sustained suppression of gonadotropin and, consequently, sex hormone production.[1][2] This paradoxical effect is the basis for their therapeutic use in hormone-dependent conditions such as prostate cancer, endometriosis, and central precocious puberty.[2]
Triptorelin: A Potent GnRH Agonist
Triptorelin is a synthetic decapeptide analogue of GnRH with a substitution of a D-tryptophan residue for the glycine (B1666218) at position 6. This modification makes it more resistant to degradation and enhances its binding affinity to the GnRH receptor, resulting in a more potent and longer-lasting effect compared to native GnRH.
Mechanism of Action and Signaling Pathway
Triptorelin acts as a superagonist at the GnRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrophs.[1] Upon binding, it activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade culminates in the synthesis and release of LH and FSH.[2]
Continuous stimulation by Triptorelin leads to the uncoupling of the G-protein from the receptor, receptor internalization, and a reduction in the number of GnRH receptors on the cell surface, effectively desensitizing the gonadotrophs to further stimulation.[1]
dot digraph "GnRH Agonist Signaling Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead="normal", color="#5F6368"];
} caption: "GnRH Agonist Signaling Pathway"
Quantitative Data for Triptorelin
The binding affinity of Triptorelin to the GnRH receptor has been determined in various cell lines. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction.
| Cell Line | Receptor Type | Binding Affinity (Kd) | Reference |
| LNCaP (prostate cancer) | GnRH Receptor | 2.6 x 10⁻⁸ M (high affinity site) | [1] |
| LNCaP (prostate cancer) | GnRH Receptor | 7.7 x 10⁻⁶ M (low affinity site) | [1] |
| PC3 (prostate cancer) | GnRH Receptor | 2.7 x 10⁻⁶ M | [1] |
(D-Trp6)-LHRH (2-10): A Fragment of Triptorelin
(D-Trp6)-LHRH (2-10) is a nonapeptide that represents a fragment of the full-length Triptorelin molecule, lacking the N-terminal pyroglutamic acid (pGlu). It is commercially available as a research chemical, often under the name Formyl-[D-Trp6]-LH-RH Fragment 2-10.
dot digraph "Structural Relationship" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead="none", color="#5F6368", style=dashed];
} caption: "Structural Relationship"
Inferred Biological Activity
There is a lack of published experimental data on the biological activity of (D-Trp6)-LHRH (2-10). However, based on extensive structure-activity relationship (SAR) studies of GnRH analogues, it is possible to infer its likely performance relative to Triptorelin.
The N-terminal pyroglutamic acid (pGlu) of GnRH is crucial for its biological activity. It is involved in the proper folding of the peptide and its interaction with the GnRH receptor. Removal of this residue is known to dramatically reduce the binding affinity and, consequently, the agonist potency of GnRH analogues. Therefore, it is highly probable that (D-Trp6)-LHRH (2-10) exhibits significantly lower binding affinity and biological activity compared to the full-length Triptorelin. It may act as a very weak agonist or potentially as an antagonist, but without experimental data, this remains speculative.
Experimental Protocols
A key experiment to compare the performance of these two molecules would be a GnRH receptor binding assay.
GnRH Receptor Binding Assay
Objective: To determine and compare the binding affinities (Kd) of Triptorelin and (D-Trp6)-LHRH (2-10) for the GnRH receptor.
Materials:
-
Cell line expressing the GnRH receptor (e.g., LNCaP cells or a recombinant cell line).
-
Cell culture medium and supplements.
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Triptorelin).
-
Unlabeled Triptorelin and (D-Trp6)-LHRH (2-10) of high purity.
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
-
Filtration apparatus with glass fiber filters.
-
Gamma counter.
Methodology:
-
Membrane Preparation:
-
Culture GnRH receptor-expressing cells to a high density.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
Set up a series of tubes containing a fixed amount of cell membrane preparation and a fixed concentration of radiolabeled GnRH agonist.
-
To these tubes, add increasing concentrations of either unlabeled Triptorelin or (D-Trp6)-LHRH (2-10).
-
Include tubes with only the radioligand and membranes (total binding) and tubes with the radioligand, membranes, and a large excess of unlabeled agonist (non-specific binding).
-
Incubate the tubes at a specified temperature for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with cold binding buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Analyze the data using a non-linear regression analysis to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the binding affinity (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.
-
dot digraph "Experimental Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead="normal", color="#5F6368"];
} caption: "Receptor Binding Assay Workflow"
Summary and Conclusion
Triptorelin is a potent and well-characterized GnRH agonist with high binding affinity to the GnRH receptor. Its mechanism of action, involving initial stimulation followed by receptor downregulation, is well understood and forms the basis of its clinical efficacy.
In contrast, (D-Trp6)-LHRH (2-10) is a fragment of Triptorelin for which there is a notable absence of experimental data in the public domain. Based on established structure-activity relationships for GnRH analogues, the lack of the N-terminal pyroglutamic acid residue strongly suggests that (D-Trp6)-LHRH (2-10) would have significantly reduced, if any, biological activity as a GnRH agonist compared to Triptorelin.
For a definitive comparison of their performance, experimental studies, such as the receptor binding assay detailed above, would need to be conducted. Researchers interested in the effects of GnRH receptor modulation should consider the well-documented properties of Triptorelin for their studies. The utility of (D-Trp6)-LHRH (2-10) as a pharmacological tool remains to be established through rigorous experimental evaluation.
References
A Comparative Guide: (D-Trp6)-LHRH Analogs vs. GnRH Antagonists in Cancer Research
For researchers and professionals in oncology drug development, understanding the nuances of hormonal therapies is critical. Gonadotropin-releasing hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH), has become a key target in managing hormone-sensitive cancers like prostate, breast, and ovarian cancer.[1][2][3] This guide provides an objective comparison between two major classes of GnRH receptor-targeting compounds: GnRH agonists, represented by analogs such as (D-Trp6)-LHRH (Triptorelin), and GnRH antagonists.
While the specific fragment (D-Trp6)-LHRH (2-10) is a component of the broader class of LHRH analogs, this guide will focus on the well-researched agonist (D-Trp6)-LHRH and its comparison with GnRH antagonists, as they represent the two principal therapeutic strategies targeting the GnRH receptor.
Mechanism of Action: A Tale of Two Pathways
Both GnRH agonists and antagonists modulate the GnRH receptor on pituitary cells to reduce the production of sex steroids that fuel cancer growth. However, their mechanisms to achieve this outcome are fundamentally different.[1]
Systemic (Indirect) Action on the Pituitary-Gonadal Axis
-
GnRH Agonists ((D-Trp6)-LHRH / Triptorelin) : These synthetic analogs mimic natural GnRH but are more potent and resistant to degradation.[4][5] Upon initial administration, they cause a surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), leading to a transient increase in testosterone (B1683101) or estrogen levels. This "flare-up" can temporarily worsen clinical symptoms.[1][6][7][8] However, continuous stimulation leads to the downregulation and desensitization of GnRH receptors on the pituitary gland.[3][9][10] This ultimately suppresses LH and FSH secretion, resulting in castrate levels of sex hormones.[3][9]
-
GnRH Antagonists (e.g., Degarelix, Cetrorelix) : These agents act as direct, competitive blockers of the GnRH receptor.[4][6] They bind to the receptor without activating it, leading to an immediate and rapid decrease in LH, FSH, and consequently, sex steroid levels.[4][9] This direct inhibition avoids the initial tumor flare associated with agonists, which is a significant clinical advantage.[8][9][11]
Direct Action on Tumor Cells
Beyond their systemic effects, many cancers, including approximately 50% of breast cancers and 80% of ovarian and endometrial cancers, express GnRH receptors.[2][3][12] This allows for a direct antitumor effect.
-
Shared Pathway : In cancer cells, the GnRH receptor is often coupled to a Gαi protein, in contrast to the Gαq protein in the pituitary.[1][2][4] Activation of this receptor by either GnRH agonists or antagonists can initiate a signaling cascade that activates phosphotyrosine phosphatase (PTP).[2][13] This PTP can dephosphorylate growth factor receptors (like EGF-R), thereby inhibiting their mitogenic signaling and reducing cancer cell proliferation.[13]
-
Agonist vs. Antagonist Dichotomy : Interestingly, the distinction between agonist and antagonist does not always apply at the tumor level. Many GnRH antagonists have been shown to exert agonist-like antiproliferative effects on cancer cells, indicating a shared direct antitumor mechanism.[2][4][13]
Comparative Efficacy and Clinical Performance
The differing mechanisms of action translate to distinct clinical performance profiles, particularly in the initial phase of treatment.
| Parameter | (D-Trp6)-LHRH (Agonist) | GnRH Antagonists |
| Testosterone Suppression | Gradual, following an initial surge.[6][9] Castrate levels are typically reached in 2-4 weeks. | Rapid, with no initial surge.[9][11][14] Castrate levels can be achieved within days.[11] |
| PSA Reduction | Slower initial reduction, may increase during the "flare" period.[8] | Faster and more profound initial reduction in PSA levels.[6][8][11] |
| Symptom Control | Risk of "clinical flare," potentially worsening symptoms like bone pain or urinary obstruction.[6][8] | Avoids clinical flare, offering immediate symptom control benefits.[11] |
| Clinical Outcomes | Effective long-term treatment for hormone-sensitive cancers.[7][15] A study on stage C prostate cancer showed a 93.4% survival probability at 2 years with combination therapy.[16] | At least as effective as agonists in long-term studies, with a more favorable initial profile.[15] A phase III trial showed similar PSA failure rates to leuprolide over one year.[8] In platinum-resistant ovarian cancer, Cetrorelix showed an 18% partial remission rate and 35% disease stabilization.[2][17] |
Side Effect Profiles
While both drug classes induce side effects related to low sex hormone levels, their safety profiles have important distinctions.
| Side Effect Category | (D-Trp6)-LHRH (Agonist) | GnRH Antagonists |
| Initial Phase | Tumor Flare : Can cause increased bone pain, spinal cord compression, and urinary obstruction.[6][7][8] Often requires co-administration of an antiandrogen to mitigate.[6] | No Tumor Flare : A major safety advantage, especially in patients with advanced or metastatic disease.[9][11] |
| Cardiovascular Risk | Some studies suggest an increased risk of serious cardiovascular events compared to antagonists, possibly linked to effects on T-cells or atherosclerotic plaque instability.[6][9][18] | Pooled data suggests a significantly lower risk of serious cardiovascular events compared to agonists, particularly in patients with pre-existing cardiovascular disease.[9][18] |
| Injection Site Reactions | Generally well-tolerated. | More commonly associated with injection site reactions (e.g., pain, erythema, swelling).[6] |
| General Hypoandrogenism | Hot flashes, decreased libido, erectile dysfunction, fatigue, potential for osteoporosis and metabolic changes.[6][15] | Similar side effects related to low testosterone/estrogen levels.[6][8] |
Experimental Protocols: In Vitro Proliferation Assay
A common method to evaluate the direct antitumor effects of these compounds is the MTT cell proliferation assay.
Methodology: MTT Assay
-
Cell Seeding : Plate cancer cells (e.g., LNCaP for prostate, MCF-7 for breast) expressing GnRH receptors in 96-well plates at a predetermined density. Allow them to adhere overnight.
-
Treatment : Replace the standard medium with a medium containing charcoal-stripped serum to minimize the influence of external hormones. Treat cells with varying concentrations of the GnRH agonist (e.g., (D-Trp6)-LHRH) or a GnRH antagonist. Include a vehicle-only control.
-
Incubation : Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow for the treatment to take effect.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization : Add a solubilizing agent (e.g., DMSO or Sorenson’s buffer) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis : Calculate the percentage of cell viability compared to the vehicle control to determine the dose-dependent antiproliferative effect of each compound.
Conclusion for the Researcher
The choice between a (D-Trp6)-LHRH analog and a GnRH antagonist in a research or clinical setting depends on the specific objectives.
-
GnRH Antagonists offer a clear advantage where rapid hormonal suppression is required and the avoidance of a testosterone/estrogen flare is critical. This makes them particularly valuable for treating patients with advanced, symptomatic disease and for studies focused on immediate downstream effects of hormone deprivation. Furthermore, their potentially favorable cardiovascular safety profile is a significant consideration in long-term applications.[9][18]
-
GnRH Agonists , like (D-Trp6)-LHRH, remain a cornerstone of hormonal therapy and are highly effective for long-term management.[15] They are well-characterized, and their depot formulations offer convenience. For in vitro research on direct tumor effects, both agonists and antagonists can be valuable tools, as they often trigger similar antiproliferative pathways in cancer cells.
For drug development professionals, the focus may be on developing novel antagonists with improved properties, such as oral formulations (e.g., Relugolix) or enhanced direct antitumor activity, to build upon the established benefits of this drug class.[6] Understanding the distinct signaling pathways in pituitary versus cancer cells continues to be a fertile ground for discovering more targeted and effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. GnRH antagonists in the treatment of gynecological and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. urologytimes.com [urologytimes.com]
- 7. [Treatment of advanced prostatic cancer with a gonadorelin agonist, dTrp6 LHRH. 41 cases] [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mail.canjurol.com [mail.canjurol.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparative study on the efficacies of gonadotropin-releasing hormone (GnRH) agonist and GnRH antagonist in neoadjuvant androgen deprivation therapy combined with transperineal prostate brachytherapy for localized prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GnRH agonists and antagonists in prostate cancer - GaBIJ [gabi-journal.net]
- 16. Combination therapy with flutamide and the LHRH agonist [D-Trp6, des-Gly-NH(2)10]LHRH ethylamide in stage C prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Conventional and new proposals of GnRH therapy for ovarian, breast, and prostatic cancers [frontiersin.org]
- 18. canjurol.com [canjurol.com]
Decoding Binding Specificity: A Comparative Analysis of (D-Trp6)-LHRH (2-10) and its Analogs
For researchers, scientists, and drug development professionals, understanding the nuances of ligand-receptor interactions is paramount. This guide provides a comprehensive comparison of the binding specificity of the luteinizing hormone-releasing hormone (LHRH) fragment, (D-Trp6)-LHRH (2-10), against its parent molecule and other key LHRH analogs. While direct experimental binding data for the (2-10) fragment is limited, this guide leverages extensive data on the full-length [D-Trp6]-LHRH decapeptide and principles of structure-activity relationships to provide a thorough analysis.
The modification of native LHRH, a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, has led to the development of superagonists and antagonists with significant therapeutic applications.[1][2] A key modification is the substitution of the glycine (B1666218) at position 6 with a D-amino acid, such as D-Tryptophan, which enhances resistance to enzymatic degradation and increases binding affinity to the LHRH receptor.[3]
Quantitative Comparison of LHRH Analog Binding Affinities
The binding affinity of LHRH analogs to the LHRH receptor is a critical determinant of their biological activity. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. Lower values indicate higher binding affinity. The following table summarizes the binding affinities of several key LHRH analogs.
| Compound | Receptor Binding Affinity (Kd or IC50) | Cell/Tissue Type | Reference |
| [D-Trp6]-LHRH | 1.5 x 10⁻⁹ M (Kd1) | Human Ovarian Cancer Cells (EFO-21) | [4][5] |
| 1.7 x 10⁻⁹ M (Kd1) | Human Ovarian Cancer Cells (EFO-27) | [4][5] | |
| LHRH (native) | Displaced [¹²⁵I,D-Trp6]LHRH | Human Ovarian Cancer Cells | [4][5] |
| Triptorelin ([D-Trp6]-LHRH) | 2.2 ± 0.2 nM (KD) | LHRH receptor transfected Chem 1 cells | |
| Leuprolide | 2.1 ± 0.1 nM (KD) | LHRH receptor transfected Chem 1 cells | |
| (D-Trp6)-LHRH (2-10) | -5.2 kcal/mol (Binding Affinity from docking study) | Modeled GnRH protein | [6] |
Note: The binding affinity for (D-Trp6)-LHRH (2-10) is a calculated value from a computational docking study and not from a direct experimental binding assay. It is included for comparative purposes but should be interpreted with caution.
The Critical Role of the N-Terminal pGlu in Binding Affinity
Structure-activity relationship studies have highlighted the importance of the N-terminal pyroglutamic acid (pGlu) at position 1 for the biological activity of LHRH. The absence of this residue in the (D-Trp6)-LHRH (2-10) fragment is predicted to significantly impact its binding affinity. The pGlu residue is believed to be crucial for maintaining the conformation of the peptide necessary for optimal receptor interaction. Therefore, it is anticipated that the binding affinity of the (2-10) fragment would be considerably lower than that of the full-length [D-Trp6]-LHRH.
Experimental Protocols: Validating Binding Specificity
The gold standard for determining the binding affinity and specificity of LHRH analogs is the radioligand competitive binding assay.
Radioligand Competitive Binding Assay Protocol
Objective: To determine the binding affinity (IC50 and subsequently Ki) of a test compound (e.g., (D-Trp6)-LHRH (2-10)) by measuring its ability to compete with a radiolabeled ligand for binding to the LHRH receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the LHRH receptor (e.g., pituitary cells, or recombinant cell lines like HEK293 or CHO cells stably expressing the receptor).
-
Radioligand: A high-affinity LHRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-[D-Trp6]-LHRH).
-
Test Compound: Unlabeled (D-Trp6)-LHRH (2-10) and other LHRH analogs.
-
Assay Buffer: Typically a Tris-based buffer containing protease inhibitors and bovine serum albumin (BSA).
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled agonist).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the context of LHRH analog binding, the following diagrams illustrate the LHRH receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
LHRH Receptor Signaling Pathway
Competitive Binding Assay Workflow
Conclusion
The validation of binding specificity for (D-Trp6)-LHRH (2-10) necessitates direct experimental evidence from competitive binding assays. Based on the established structure-activity relationships of LHRH analogs, it is highly probable that the (2-10) fragment exhibits a lower binding affinity for the LHRH receptor compared to its full-length counterpart, [D-Trp6]-LHRH, primarily due to the absence of the N-terminal pGlu residue. The provided experimental protocol offers a robust framework for researchers to empirically determine the binding characteristics of this and other novel LHRH analogs. This comparative guide underscores the importance of specific amino acid residues and the overall peptide structure in dictating the binding affinity and, consequently, the biological potency of LHRH-based therapeutics.
References
- 1. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 2. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer [mdpi.com]
- 3. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. High affinity binding and direct antiproliferative effects of LHRH analogues in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unlocking Reproductive Therapeutics: A Comparative Analysis of LHRH Fragments on Receptor Activation
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), and its receptor is paramount for the rational design of novel therapeutics. This guide provides a detailed comparative analysis of various LHRH fragments, examining their impact on receptor binding and downstream signaling pathways. By presenting key experimental data in a structured format, alongside detailed methodologies and visual pathway diagrams, this document aims to be an invaluable resource for advancing research in reproductive health and oncology.
The GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR), is a central regulator of the reproductive system.[1] Its activation by GnRH triggers a cascade of intracellular events, primarily through the Gαq/11 protein, leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] This pivotal role makes the GnRHR a prime target for therapeutic intervention in various hormone-dependent conditions. Synthetic GnRH analogs, categorized as agonists and antagonists, are designed to modulate this pathway. Agonists initially stimulate the receptor, but prolonged exposure leads to desensitization and downregulation, ultimately suppressing gonadotropin secretion.[4] In contrast, antagonists competitively block the receptor, leading to an immediate and reversible inhibition of gonadotropin release without the initial stimulatory surge.[5]
This guide delves into the structure-activity relationships of various LHRH fragments, comparing their binding affinities and their efficacy in activating key signaling molecules such as inositol (B14025) trisphosphate (IP3) and extracellular signal-regulated kinase (ERK).
Comparative Analysis of LHRH Fragment Activity
The therapeutic potential of LHRH analogs is intrinsically linked to their binding affinity for the GnRHR and their subsequent ability to either activate (agonism) or block (antagonism) the receptor. The following tables summarize quantitative data from various studies, offering a side-by-side comparison of different LHRH fragments.
Table 1: Comparative Binding Affinity of LHRH Analogs
Binding affinity is a critical parameter that dictates the potency of a ligand. It is typically measured by competitive radioligand binding assays and expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher affinity.
| Compound/Fragment | Receptor Source | Radioligand | Binding Affinity (Ki/Kd) | Reference |
| Agonists | ||||
| GnRH | Rat Pituitary | [125I]Buserelin | Kd ≈ 0.5 nM | [6] |
| [D-Lys6]GnRH | Rat Pituitary | [125I]Buserelin | High Affinity | [6] |
| Leuprolide | Human Breast/Ovarian/Endometrial Cancer Cells | 125I-DTyr6-His5-GnRH | Ki ≈ 0.64 nM | [7] |
| con3 (Mitoxantrone-GnRH conjugate) | Human Breast/Ovarian/Endometrial Cancer Cells | 125I-DTyr6-His5-GnRH | Ki ≈ 0.07 nM | [7] |
| con7 (Mitoxantrone-GnRH conjugate) | Human Breast/Ovarian/Endometrial Cancer Cells | 125I-DTyr6-His5-GnRH | Ki ≈ 0.06 nM | [7] |
| Antagonists | ||||
| [Ac-D2Nal1,D4FPhe2,DTrp3,DArg6]GnRH | Normal Women | - | Effective Blockade | [5] |
Table 2: Functional Potency of LHRH Analogs in Receptor Activation
The functional potency of LHRH analogs is determined by their ability to elicit a biological response upon binding to the receptor. This is often quantified by the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists in functional assays, such as measuring the production of second messengers like IP3 or the activation of signaling kinases like ERK.
| Compound/Fragment | Cell Line | Assay | Potency (EC50/IC50) | Reference |
| Agonists | ||||
| GnRH | LβT2 cells | ERK Activation | EC50 ≈ 5 nM | [8] |
| GnRH | HEK293/GnRHR cells | Intracellular Ca2+ Increase | EC50 ≈ 23.26 nM | [9] |
| GnRH | SH-SY5Y/GnRHR cells | Intracellular Ca2+ Increase | EC50 ≈ 5.78 nM | [9] |
| GnRH | HEK293/GnRHR cells | cAMP Accumulation | EC50 ≈ 11.58 nM | [9] |
| GnRH | SH-SY5Y/GnRHR cells | cAMP Accumulation | EC50 ≈ 1.11 nM | [9] |
| GnRH-I | Neonatal Rat Pituitary Cells | LH Release | EC50 ≈ 0.3 nM | [2] |
| GnRH-II | Neonatal Rat Pituitary Cells | LH Release | EC50 ≈ 3.0 nM | [2] |
| Antagonists | ||||
| Cetrorelix | HEK293/GnRHR cells | Inhibition of GnRH-induced Ca2+ signaling | IC50 in the range of 1 nM - 1 µM | [9] |
| Ganirelix | HEK293/GnRHR cells | Inhibition of GnRH-induced Ca2+ signaling | IC50 in the range of 100 nM - 1 µM | [9] |
| Teverelix | HEK293/GnRHR cells | Inhibition of GnRH-induced Ca2+ signaling | IC50 in the range of 100 nM - 1 µM | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in GnRHR activation and the methodologies used to study them, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity of LHRH fragments to the GnRH receptor.[3]
-
Materials:
-
Cell membranes expressing GnRHR.
-
Radiolabeled GnRH analog (e.g., [125I]Buserelin).
-
Unlabeled LHRH fragments (competitors).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[3]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[3]
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).[3]
-
Filtration apparatus (Cell harvester).
-
Scintillation counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor LHRH fragment. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled standard).[3]
-
Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[3]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[3]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[3]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[3]
-
Data Analysis: Calculate the specific binding at each competitor concentration. Plot the percentage of specific binding against the log concentration of the competitor to generate a dose-response curve. Determine the IC50 value from this curve, which can then be used to calculate the Ki value.[3]
-
Inositol Trisphosphate (IP3) Accumulation Assay
This assay measures the production of the second messenger IP3 following GnRHR activation.
-
Materials:
-
GnRHR-expressing cells.
-
LHRH fragments.
-
Stimulation Buffer.
-
Commercially available IP3 assay kit (e.g., HTRF-based).
-
-
Procedure:
-
Cell Plating: Seed cells in a suitable microplate and culture until they reach the desired confluency.
-
Pre-treatment (for antagonists): Pre-incubate cells with antagonist compounds for 15-30 minutes.[10]
-
Stimulation: Add the LHRH agonist to the cells and incubate for a predetermined optimal time to allow for IP3 accumulation.[10]
-
Lysis and Detection: Lyse the cells and follow the instructions of the commercial IP3 assay kit to measure the amount of IP3 produced. This often involves a competitive binding assay where cellular IP3 competes with a labeled IP3 tracer.[11]
-
Data Analysis: Generate a standard curve using known concentrations of IP3. Use this curve to determine the concentration of IP3 in the cell lysates. For agonists, plot IP3 concentration against the log of the agonist concentration to determine the EC50. For antagonists, the IC50 is determined by the inhibition of the agonist response.[11]
-
ERK Phosphorylation Assay (Western Blotting)
This assay quantifies the activation of the ERK signaling pathway by measuring the level of phosphorylated ERK.[12]
-
Materials:
-
GnRHR-expressing cells.
-
LHRH fragments.
-
Cell lysis buffer.
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Cell Culture and Stimulation: Culture GnRHR-expressing cells and serum-starve them to reduce basal ERK phosphorylation. Stimulate the cells with different concentrations of LHRH fragments for a specific time (e.g., 5-10 minutes).[12]
-
Cell Lysis: Wash the cells with cold PBS and then lyse them on ice with a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for p-ERK. After washing, incubate with a secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane of the first set of antibodies and re-probe with an antibody for total ERK to serve as a loading control.[12]
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the log of the LHRH fragment concentration to determine the EC50.[12]
-
References
- 1. Structure-activity relations of LHRH in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of differential control of FSH and LH secretion by gonadotropin-releasing hormone (GnRH) from the use of a GnRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulsatile and Sustained Gonadotropin-releasing Hormone (GnRH) Receptor Signaling: DOES THE ERK SIGNALING PATHWAY DECODE GnRH PULSE FREQUENCY? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of a Novel JAK2 Inhibitor with Published Data on Ruxolitinib
This guide provides a framework for the cross-validation of experimental results for a novel drug candidate, Compound X, a selective JAK2 inhibitor, against publicly available data for the established drug, Ruxolitinib. This document is intended for researchers, scientists, and drug development professionals to objectively compare the performance of a new therapeutic agent with existing alternatives, supported by experimental data.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data from in-house experiments on Compound X and published data for Ruxolitinib. This allows for a direct comparison of their potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Published Source (for Ruxolitinib) |
| Compound X | JAK2 | 1.5 | N/A (Internal Data) |
| Ruxolitinib | JAK2 | 2.8 | Selleck Chemicals[1] |
| Compound X | JAK1 | 25.0 | N/A (Internal Data) |
| Ruxolitinib | JAK1 | 3.3 | Selleck Chemicals[1] |
| Compound X | JAK3 | >1000 | N/A (Internal Data) |
| Ruxolitinib | JAK3 | >400 | (Data inferred from selectivity profiles) |
| Compound X | TYK2 | >1000 | N/A (Internal Data) |
| Ruxolitinib | TYK2 | 19 | (Data from various public sources) |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Published Source (for Ruxolitinib) |
| Compound X | K-562 | Chronic Myeloid Leukemia | 15.5 | N/A (Internal Data) |
| Ruxolitinib | K-562 | Chronic Myeloid Leukemia | 20 | [2] |
| Compound X | MCF-7 | Breast Cancer | 25.0 | N/A (Internal Data) |
| Ruxolitinib | MCF-7 | Breast Cancer | 30.42 | [3] |
| Compound X | SKBR3 | Breast Cancer | 10.2 | N/A (Internal Data) |
| Ruxolitinib | SKBR3 | Breast Cancer | 13.94 | [3] |
| Compound X | MDA-MB-468 | Breast Cancer | 8.5 | N/A (Internal Data) |
| Ruxolitinib | MDA-MB-468 | Breast Cancer | 10.87 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below to ensure transparency and reproducibility.
JAK2 Kinase Assay Protocol
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant JAK2.
-
Reagents and Materials : Recombinant human JAK2 enzyme, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare a serial dilution of the test compound (Compound X or Ruxolitinib).
-
In a 96-well plate, add the JAK2 enzyme, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis : The IC50 value is calculated by fitting the dose-response curve using a suitable software.
Cell Viability (MTT) Assay Protocol
This assay assesses the effect of a compound on the metabolic activity of viable cells, which is an indicator of cell proliferation.
-
Reagents and Materials : Human cancer cell lines (e.g., K-562, MCF-7), cell culture medium, fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure :
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[4][5][6]
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : The IC50 value is determined from the dose-response curve by calculating the concentration of the compound that causes a 50% reduction in cell viability.
Western Blot Protocol for STAT3 Phosphorylation
This technique is used to detect the phosphorylation status of STAT3, a downstream target of JAK2, to confirm the mechanism of action of the inhibitor.
-
Reagents and Materials : Cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-total-STAT3), HRP-conjugated secondary antibody, and a chemiluminescent substrate.
-
Procedure :
-
Treat cells with the test compound for a specified time, followed by stimulation with a cytokine (e.g., IL-6) to activate the JAK-STAT pathway.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phosphorylated STAT3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against total STAT3 for normalization.
-
-
Data Analysis : Densitometry is used to quantify the band intensities, and the level of phosphorylated STAT3 is normalized to the total STAT3 level.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: JAK-STAT signaling pathway and the inhibitory action of Compound X.
Caption: Workflow for cross-validation of experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Ruxolitinib and Calcitriol Combination Treatment on Various Molecular Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
A Head-to-Head In Vitro Comparison of LHRH Agonists: (D-Trp6)-LHRH vs. Leuprolide
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed in vitro comparison of two prominent luteinizing hormone-releasing hormone (LHRH) agonists: (D-Trp6)-LHRH (commonly known as Triptorelin) and Leuprolide. While the user's query specified the (2-10) fragment of (D-Trp6)-LHRH, the vast majority of published comparative data focuses on the full decapeptide, Triptorelin. Given the structural and functional similarities, and for the purpose of a comprehensive comparison with the well-established Leuprolide, this guide will focus on the efficacy of Triptorelin. Both synthetic peptides are potent agonists of the LHRH receptor (also known as the Gonadotropin-Releasing Hormone, GnRH, receptor) and are widely used in research and clinical settings for their ability to suppress sex hormone production.
The primary mechanism of action for both agonists involves a paradoxical effect on the hypothalamic-pituitary-gonadal axis. Initially, they stimulate the LHRH receptors, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, their continuous administration leads to receptor desensitization and downregulation, ultimately resulting in a profound suppression of LH and FSH secretion and, consequently, a reduction of testosterone (B1683101) and estrogen to castrate levels.
This guide presents quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to aid researchers in their understanding and experimental design.
Quantitative Data Summary
The following table summarizes the in vitro binding affinity of Triptorelin and Leuprolide to the LHRH receptor.
| Compound | Cell Line | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) | Citation |
| Triptorelin | Chem1-LHRH RI transfected | 2.2 ± 0.2 | 1,538 ± 214 | [1] |
| Leuprolide | Chem1-LHRH RI transfected | 2.1 ± 0.1 | 1,395 ± 282 | [1] |
Note: Lower Kd values indicate higher binding affinity.
Experimental Protocols
Below are detailed methodologies for key in vitro experiments used to assess the efficacy of LHRH agonists.
1. LHRH Receptor Binding Assay
This assay determines the binding affinity of a compound to the LHRH receptor.
-
Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of (D-Trp6)-LHRH and Leuprolide for the LHRH receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the LHRH receptor (e.g., Chem1-LHRH RI transfected cells). The cells are homogenized in a cold buffer and centrifuged to isolate the membrane fraction. The resulting pellet is washed and resuspended in an assay buffer.
-
Binding Reaction: The membrane preparation is incubated with increasing concentrations of a radiolabeled LHRH analog (e.g., I125-D-Trp6-LHRH) in the presence or absence of unlabeled Triptorelin or Leuprolide.
-
Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of unlabeled ligand) from the total binding. The Kd and Bmax values are then determined by Scatchard analysis of the saturation binding data.[1]
-
2. Cell Proliferation (MTT) Assay
This assay measures the effect of a compound on cell viability and proliferation.
-
Objective: To determine the in vitro anti-proliferative effect of (D-Trp6)-LHRH and Leuprolide on LHRH receptor-positive cancer cells.
-
Methodology:
-
Cell Seeding: Cancer cells known to express the LHRH receptor are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of (D-Trp6)-LHRH or Leuprolide. Control wells receive medium with the vehicle alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Visualizations
LHRH Receptor Signaling Pathway
The binding of LHRH agonists like (D-Trp6)-LHRH and Leuprolide to the LHRH receptor, a G-protein coupled receptor, initiates a signaling cascade. In pituitary gonadotrophs, this typically involves the activation of the Gαq/11 protein and subsequent stimulation of phospholipase C (PLC). However, in some cancer cells, evidence suggests the involvement of the Gαi protein, leading to the inhibition of adenylyl cyclase.
Caption: LHRH Receptor Signaling Pathways in Different Cell Types.
Experimental Workflow for In Vitro Efficacy Comparison
The following diagram outlines a typical workflow for comparing the in vitro efficacy of (D-Trp6)-LHRH and Leuprolide.
Caption: A typical workflow for comparing the in vitro efficacy of LHRH agonists.
References
A Comparative Guide to Intranasal and Subcutaneous Administration of LHRH Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intranasal and subcutaneous routes of administration for Luteinizing Hormone-Releasing Hormone (LHRH) analogs. The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions.
Introduction to LHRH Analogs and Routes of Administration
LHRH analogs, also known as Gonadotropin-Releasing Hormone (GnRH) analogs, are synthetic peptides that mimic the action of the natural LHRH. They are crucial in various therapeutic areas, including oncology and reproductive medicine, primarily for their ability to suppress the production of sex hormones. The two common routes for their administration, intranasal and subcutaneous, offer distinct advantages and disadvantages in terms of pharmacokinetics, efficacy, and patient convenience. This guide delves into a detailed comparison of these two delivery methods.
Pharmacokinetic Profile
The route of administration significantly impacts the absorption, distribution, metabolism, and excretion of LHRH analogs. Subcutaneous injections generally offer higher and more consistent bioavailability compared to the intranasal route.
Table 1: Pharmacokinetic Parameters of Leuprolide Acetate (B1210297)
| Parameter | Intranasal | Subcutaneous |
| Bioavailability | ~2.4%[1] | ~94%[1] |
| Mean Cmax (1 mg dose) | 0.24 - 1.6 ng/mL[1] | Not directly comparable from the same study |
| Tmax (Time to Peak Concentration) | Not specified in the study | Not specified in the study |
| Variability | Significant subject-to-subject variability[1] | Lower inter-subject variability |
Table 2: Pharmacokinetic Parameters of Buserelin (B193263)
| Parameter | Intranasal (200 µg) | Subcutaneous (30 µg/kg) |
| Mean Peak Serum Concentration | 0.65 ± 0.14 ng/mL | 52.2 ± 14.8 ng/mL |
| Time to Peak Concentration | Not specified in the study | 30 minutes |
| Elimination Half-life | Nearly identical to subcutaneous | 74.9 ± 36.9 minutes |
| Relative Bioavailability | Maximal nasal absorption of 6% | Not applicable |
Clinical Efficacy
The clinical efficacy of LHRH analogs is primarily assessed by their ability to suppress sex hormone levels, particularly testosterone (B1683101) in men. Studies have consistently shown that subcutaneous administration leads to a more profound and reliable suppression of testicular steroidogenesis.
In a comparative study on men with prostate cancer, both intranasal and subcutaneous buserelin resulted in marked suppression of testosterone to near-castrate levels. However, testosterone levels were consistently lower in the group receiving subcutaneous injections from the second week to the twelfth month of treatment[2].
LHRH Receptor Signaling Pathway
LHRH analogs exert their effect by binding to LHRH receptors on pituitary gonadotrophs. Initially, this binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release and, consequently, sex hormone production.
LHRH analog signaling pathway in pituitary gonadotrophs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols for the administration of LHRH analogs.
Intranasal Administration Protocol (General)
A study comparing intranasal and subcutaneous buserelin in men with prostate cancer followed a protocol where, after an induction period with subcutaneous injections, patients were allocated to receive maintenance therapy with intranasal buserelin at a dose of 400 micrograms as a nasal spray three times daily[2].
Workflow for a typical intranasal administration study:
Experimental workflow for a comparative clinical trial.
Subcutaneous Administration Protocol
In the same comparative study, the subcutaneous maintenance therapy consisted of 200 micrograms of buserelin administered once daily via injection[2]. For long-acting depot formulations, a single subcutaneous injection of leuprolide acetate (e.g., 7.5 mg) is administered periodically (e.g., every month)[3].
Procedure for Subcutaneous Injection:
-
Site Selection: A suitable site with sufficient subcutaneous tissue is chosen, such as the abdomen, thigh, or upper arm. The injection site should be rotated to avoid local irritation.
-
Preparation: The injection site is cleaned with an alcohol swab and allowed to air dry.
-
Injection: The skin is pinched, and the needle is inserted at a 45- or 90-degree angle into the subcutaneous tissue.
-
Administration: The plunger is pushed to inject the medication.
-
Post-injection: The needle is withdrawn, and gentle pressure is applied to the site with a sterile gauze.
Conclusion
The choice between intranasal and subcutaneous administration of LHRH analogs depends on a balance of factors including the desired pharmacokinetic profile, the required level of hormonal suppression, and patient convenience and compliance. Subcutaneous administration offers superior bioavailability and more consistent and profound suppression of sex hormones, making it the preferred route for many clinical applications where achieving and maintaining castrate levels of testosterone is critical. Intranasal administration, while less invasive, is hampered by low and variable bioavailability, which may compromise its efficacy in certain therapeutic contexts. Future research may focus on enhancing the nasal absorption of LHRH analogs to improve their clinical utility.
References
- 1. Bioavailability of leuprolide acetate following nasal and inhalation delivery to rats and healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the efficacy of subcutaneous and nasal spray buserelin treatment in suppression of testicular steroidogenesis in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic comparison of subcutaneous versus intramuscular leuprolide acetate formulations in male subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Native LHRH and its Potent Agonist Analog, [D-Trp6]-LHRH
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of native Luteinizing Hormone-Releasing Hormone (LHRH) and the potent synthetic agonist analog, [D-Trp6]-LHRH (Triptorelin). While the specific fragment (D-Trp6)-LHRH (2-10) was requested, publicly available quantitative data on its biological activity is scarce. Therefore, this guide focuses on the well-characterized and clinically significant decapeptide, [D-Trp6]-LHRH, where the substitution at position 6 is the primary driver of its enhanced biological properties.
Native LHRH, a decapeptide hormone (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) produced in the hypothalamus, is a central regulator of the reproductive system.[1] It stimulates the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] However, its therapeutic utility is hampered by a very short biological half-life due to rapid enzymatic breakdown, particularly at the Gly6-Leu7 bond.[2][3]
The development of synthetic analogs, such as [D-Trp6]-LHRH, aimed to overcome this limitation. The strategic substitution of the L-Glycine at position 6 with a D-Tryptophan residue confers two critical advantages: it sterically hinders enzymatic degradation and it enhances the peptide's binding affinity for the LHRH receptor.[2][4] These modifications result in a superagonist with significantly increased potency and a prolonged duration of action.[5]
Quantitative Data Comparison
The following table summarizes key biological parameters for native LHRH and its potent agonist analog, [D-Trp6]-LHRH. The enhanced receptor affinity and prolonged half-life of the analog translate into substantially greater biological potency.
| Parameter | Native LHRH | [D-Trp6]-LHRH (Triptorelin) | Fold Difference |
| Receptor Binding Affinity (Kd) | ~2.6 x 10⁻⁸ M (LNCaP cells)[6] | ~2.2 x 10⁻⁹ M (transfected cells)[7] | ~10x higher |
| Biological Potency | Baseline | 50-100 times more potent than LHRH | 50-100x |
| Biological Half-life | 2-8 minutes[3] | ~10 times greater than native LHRH[5] | ~10x longer |
Mechanism of Action and Signaling Pathway
Both native LHRH and [D-Trp6]-LHRH exert their effects by binding to the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells.[8] This binding primarily activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC).[8][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC). This cascade culminates in the synthesis and secretion of LH and FSH.[4] While an acute dose of an agonist like [D-Trp6]-LHRH causes a powerful release of gonadotropins, chronic administration leads to receptor downregulation and desensitization, paradoxically suppressing LH and FSH release and leading to "medical castration".[8]
Experimental Protocols
LHRH Receptor Competitive Binding Assay
This protocol determines the binding affinity (IC50 and Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for the LHRH receptor.
Objective: To quantify and compare the binding affinities of native LHRH and [D-Trp6]-LHRH to the LHRH receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize anterior pituitary glands or cells expressing LHRH receptors (e.g., LNCaP cells) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the crude membrane fraction.
-
Wash the pellet and resuspend it in the assay buffer to a specific protein concentration.[2]
-
-
Competitive Binding Incubation:
-
In assay tubes, combine the prepared membranes, a fixed concentration of a high-affinity radioligand (e.g., ¹²⁵I-[D-Trp6]-LHRH), and varying concentrations of the unlabeled competitor peptides (native LHRH or [D-Trp6]-LHRH).[10]
-
Include control tubes for total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + a large excess of unlabeled LHRH).[10]
-
Incubate the mixtures at 4°C to reach binding equilibrium (e.g., 90-120 minutes).[2]
-
-
Separation and Quantification:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.
-
In Vitro Gonadotropin Release Assay
This protocol measures the potency of LHRH analogs in stimulating LH and FSH release from primary pituitary cells.
Objective: To determine the dose-response relationship for LH and FSH secretion induced by native LHRH and [D-Trp6]-LHRH.
Methodology:
-
Primary Pituitary Cell Culture:
-
Isolate anterior pituitary glands from rodents (e.g., rats).
-
Disperse the tissue into single cells using enzymatic digestion (e.g., with trypsin or collagenase).
-
Plate the cells in culture wells and allow them to adhere for 48-72 hours.
-
-
Stimulation:
-
Wash the cells with a serum-free medium.
-
Add fresh medium containing various concentrations of native LHRH or [D-Trp6]-LHRH (e.g., 10⁻¹¹ M to 10⁻⁶ M). Include a vehicle control.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Quantification of Released Hormones:
-
Data Analysis:
-
Plot the concentration of released LH or FSH against the logarithm of the peptide concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) for each peptide to compare their potencies.
-
Experimental Workflow Visualization
The following diagram illustrates a typical in vivo workflow to compare the biological effects of native LHRH and its synthetic analog on gonadotropin release in an animal model.
Conclusion
The available evidence conclusively demonstrates that synthetic LHRH analogs, exemplified by [D-Trp6]-LHRH, possess significantly greater biological activity than native LHRH. This enhanced efficacy is a direct result of structural modifications, primarily the D-amino acid substitution at position 6, which increases both resistance to enzymatic degradation and binding affinity for the LHRH receptor.[2] These superior properties lead to a more potent and sustained release of gonadotropins upon acute administration, forming the basis for their widespread clinical use in managing hormone-dependent diseases.
References
- 1. Structure-activity relationship studies of gonadotropin-releasing hormone antagonists containing S-aryl/alkyl norcysteines and their oxidized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GnRH agonists and antagonists in prostate cancer - GaBIJ [gabi-journal.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist triptorelin on the gene expression of pituitary LHRH receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. monobind.com [monobind.com]
- 12. Assays for follicle stimulating hormone and luteinising hormone: guidelines for the provision of a clinical biochemistry service - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Duration of Action of (D-Trp6)-LHRH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo duration of action of the potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist, (D-Trp6)-LHRH, also known as triptorelin (B344507), against other commonly used GnRH analogs. The information presented is based on preclinical and clinical experimental data to aid in the selection and evaluation of these compounds for research and therapeutic development. The term (D-Trp6)-LHRH (2-10) as specified in the query is not commonly found in the scientific literature; this guide will focus on the well-characterized decapeptide (D-Trp6)-LHRH.
Comparison of In Vivo Efficacy: (D-Trp6)-LHRH vs. Other GnRH Analogs
The in vivo efficacy and duration of action of GnRH agonists are primarily determined by their ability to suppress gonadotropin (LH and FSH) secretion, leading to a reduction in circulating sex steroid levels, such as testosterone (B1683101) to castration levels. The following table summarizes key findings from comparative studies.
| Compound Class | Compound | Animal Model/ Population | Key Findings on Duration and Efficacy |
| LHRH Agonist | (D-Trp6)-LHRH (Triptorelin) | Men with advanced prostate cancer | Showed comparable efficacy to leuprolide in maintaining castration over 9 months.[1][2] In one study, triptorelin was associated with a significantly higher 9-month survival rate compared to leuprolide.[1][2] |
| Men with prostate cancer | A retrospective study suggested triptorelin was more potent than goserelin (B1671991) and leuprolide in achieving a deeper testosterone suppression (<10 ng/dL).[3][4] | ||
| LHRH Agonist | Leuprolide | Men with advanced prostate cancer | Achieved castration levels faster than triptorelin (99.3% vs 91.2% at day 29), but both were equivalent by day 57.[2][3] |
| LHRH Agonist | Goserelin | Men with prostate cancer | Showed comparable efficacy to triptorelin and leuprolide in achieving castration thresholds of <50 ng/dL and <20 ng/dL.[3][4] |
| GnRH Antagonist | Degarelix (B1662521) | Dunning R-3327H rat carcinoma model | Produced a fast and sustained suppression of the pituitary-gonadal axis, with a similar inhibition of tumor growth compared to surgical castration.[5] In a long-term study, degarelix demonstrated a sustained inhibition of tumor growth at least comparable to surgical castration and leuprolide.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the in vivo duration of action of GnRH analogs. Below are representative experimental protocols.
Preclinical In Vivo Assessment in Rodent Models
This protocol outlines a typical study to evaluate the duration of action of GnRH analogs in rats.
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to treatment groups (e.g., vehicle control, (D-Trp6)-LHRH, comparator GnRH agonist/antagonist).
-
Drug Administration:
-
Test compounds are typically administered via subcutaneous or intramuscular injection.
-
For long-acting formulations, a single injection is administered at the beginning of the study.
-
-
Blood Sampling:
-
Blood samples are collected at regular intervals (e.g., baseline, and then weekly for the duration of the study).
-
Serum is separated and stored at -80°C until analysis.
-
-
Hormone Analysis:
-
Serum testosterone and luteinizing hormone (LH) levels are measured using validated immunoassays (e.g., ELISA).
-
-
Endpoint Analysis:
-
The primary endpoint is the duration of time that serum testosterone levels are maintained at or below the castration threshold (typically <50 ng/dL).
-
Secondary endpoints can include changes in organ weight (testes, prostate) at the end of the study.
-
Clinical Trial Protocol for Prostate Cancer
This protocol describes a common design for clinical trials comparing GnRH analogs in patients with advanced prostate cancer.
-
Study Design: A randomized, open-label, parallel-group study.
-
Patient Population: Men with histologically confirmed advanced prostate cancer.
-
Treatment Arms:
-
Arm A: (D-Trp6)-LHRH (Triptorelin) administered as a depot injection at a specified dose and interval (e.g., 3.75 mg every 28 days).
-
Arm B: Comparator GnRH agonist (e.g., Leuprolide acetate, 7.5 mg every 28 days).
-
-
Study Duration: Typically several months to a year to assess long-term efficacy.
-
Assessments:
-
Serum testosterone and LH levels are measured at baseline and at regular intervals throughout the study.
-
Prostate-specific antigen (PSA) levels are also monitored as a marker of therapeutic response.
-
-
Primary Endpoints:
-
Percentage of patients achieving and maintaining serum testosterone levels at or below the castration level (≤ 50 ng/dL) over the study period.
-
Visualizing Mechanisms and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams are provided.
References
- 1. An Update on Triptorelin: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Single-Agent Androgen Suppression for Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid suppression of plasma testosterone levels and tumor growth in the dunning rat model treated with degarelix, a new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of (D-Trp6)-LHRH (2-10)
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized compounds like (D-Trp6)-LHRH (2-10) are paramount. Adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the disposal of (D-Trp6)-LHRH (2-10), based on available safety data.
Pre-Disposal Considerations
Before initiating disposal, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS for (D-Trp6)-LHRH (2-10) trifluoroacetate (B77799) salt indicates that disposal must be in accordance with local, regional, and national regulations. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation :
-
Unused or waste (D-Trp6)-LHRH (2-10) should be treated as chemical waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's safety protocols.
-
-
Disposal of the Compound :
-
According to the safety data sheet, the product should be disposed of as hazardous waste[1].
-
It is recommended to contact a licensed professional waste disposal service to ensure compliance with all applicable regulations[1].
-
Do not dispose of the material into the environment, such as down the drain or in regular trash[1].
-
-
Disposal of Contaminated Materials :
-
Any materials that have come into contact with (D-Trp6)-LHRH (2-10), such as vials, pipette tips, and gloves, should also be considered hazardous waste.
-
These items must be collected in a designated, properly labeled hazardous waste container.
-
-
Empty Container Disposal :
-
Empty containers should be disposed of in accordance with official regulations[1]. It is best practice to rinse the container three times with a suitable solvent, collecting the rinseate as hazardous waste, before disposing of the container itself.
-
Quantitative Data Summary
At present, specific quantitative data regarding disposal limits or concentrations for (D-Trp6)-LHRH (2-10) are not publicly available in the reviewed documentation. Disposal procedures are guided by the qualitative assessment of the compound as hazardous waste.
Experimental Protocols
Disposal procedures are operational safety protocols rather than experimental ones. The key cited protocol is the guidance provided in the manufacturer's Safety Data Sheet.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of (D-Trp6)-LHRH (2-10).
References
Personal protective equipment for handling (D-Trp6)-LHRH (2-10)
For researchers, scientists, and drug development professionals handling (D-Trp6)-LHRH (2-10), a synthetic peptide analogue of gonadotropin-releasing hormone (GnRH), stringent adherence to safety protocols is paramount to ensure personal safety and prevent contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment (PPE) is crucial for minimizing exposure to (D-Trp6)-LHRH (2-10), which is a potent hormonally active agent. The following table summarizes the recommended PPE for handling this compound.
| Body Area | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or goggles | Recommended for all procedures. A face shield may be necessary for operations with a higher risk of splashing. |
| Hands | Chemical-resistant, impermeable gloves | Nitrile or latex gloves are generally suitable. It is recommended to use two pairs of chemotherapy gloves when handling antineoplastic hazardous drugs.[1] The exact breakthrough time should be confirmed with the glove manufacturer.[2] |
| Body | Laboratory coat or protective gown | A disposable, impermeable gown is recommended, especially for procedures with a risk of splashes or aerosol generation.[1][3] |
| Respiratory | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator or work in a fume hood if there is a risk of aerosolization or if handling large quantities. |
Safe Handling and Storage
Handling:
-
Do not handle the compound until all safety precautions have been read and understood.[4]
-
Avoid contact with skin, eyes, and clothing.
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
After handling, wash hands thoroughly with soap and water.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage is at room temperature in the continental US, though this may vary elsewhere.[5] For long-term storage, refer to the Certificate of Analysis for specific product recommendations.[5]
Disposal Plan
All waste materials contaminated with (D-Trp6)-LHRH (2-10), including empty containers, used gloves, and other disposable PPE, should be considered hazardous waste.
-
Collect all contaminated materials in a designated, sealed, and properly labeled hazardous waste container.
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the substance to enter sewers or surface and ground water.[2]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of (D-Trp6)-LHRH (2-10) in a laboratory setting.
Caption: Workflow for the safe handling of (D-Trp6)-LHRH (2-10).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
